molecular formula C36H35N5O4S B15566185 AZ-27

AZ-27

货号: B15566185
分子量: 633.8 g/mol
InChI 键: UHHHWFCTIQAQKF-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
通常有库存
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

AZ-27 is a useful research compound. Its molecular formula is C36H35N5O4S and its molecular weight is 633.8 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





属性

IUPAC Name

N-cyclopropyl-6-[4-[[2-(2-oxa-7-azaspiro[3.5]nonan-7-yl)pyridine-3-carbonyl]amino]benzoyl]-4,5-dihydrothieno[3,2-d][1]benzazepine-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C36H35N5O4S/c42-33(28-5-3-16-37-32(28)40-18-14-36(15-19-40)21-45-22-36)38-25-9-7-23(8-10-25)35(44)41-17-13-24-20-30(34(43)39-26-11-12-26)46-31(24)27-4-1-2-6-29(27)41/h1-10,16,20,26H,11-15,17-19,21-22H2,(H,38,42)(H,39,43)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHHHWFCTIQAQKF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1NC(=O)C2=CC3=C(S2)C4=CC=CC=C4N(CC3)C(=O)C5=CC=C(C=C5)NC(=O)C6=C(N=CC=C6)N7CCC8(CC7)COC8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C36H35N5O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

633.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of AZ-27

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: AZ-27 is a potent, small-molecule inhibitor of the Respiratory Syncytial Virus (RSV) RNA-dependent RNA polymerase (RdRp).[1][2][3] As a non-nucleoside inhibitor, it presents a promising avenue for antiviral therapy against this common respiratory pathogen. This document provides a comprehensive overview of the mechanism of action of this compound, detailing its molecular target, biochemical effects, and the experimental basis for these findings.

Core Mechanism of Action

This compound functions by directly targeting the Large (L) protein subunit of the RSV polymerase complex.[1][4] The L protein harbors the catalytic activity essential for both viral genome replication and transcription of viral mRNAs. The inhibitory action of this compound is focused on the early stages of RNA synthesis, specifically preventing the initiation of both transcription and replication.

Key mechanistic insights reveal that this compound inhibits a step common to both mRNA transcription and genome replication. This is evidenced by its equal potency in inhibiting both processes in cell-based minigenome assays. Further in vitro studies have demonstrated that this compound is more effective at inhibiting the synthesis of transcripts originating from the 3' end of the viral genome, which is characteristic of an initiation inhibitor.

Interestingly, while this compound potently blocks de novo RNA synthesis, it does not affect the "back-priming" activity of the RSV polymerase, where the polymerase synthesizes a short leader-like RNA. However, it does inhibit the subsequent extension of this back-primed RNA. This differential inhibition suggests that the RSV polymerase may adopt distinct conformations for its various functions at the promoter, and this compound selectively targets the conformation required for productive RNA synthesis initiation.

Quantitative Data Summary

The antiviral potency of this compound has been quantified in various assays, demonstrating its efficacy against different RSV subtypes.

Assay Type RSV Subtype Cell Line Endpoint Potency (EC50/IC50) Reference
Multicycle Growth AssayRSV A2--10 nM (EC50)
Antiviral AssayRSV A2--0.01 µM (EC50)
Antiviral AssayRSV B-WST--1.3 µM (EC50)
Antiviral AssayRSV A subtype (average)--24 ± 9 nM (EC50)
Antiviral AssayRSV B subtype (average)--1.0 ± 0.28 µM (EC50)
Replicon Luciferase Assay-BHK-21Luciferase Expression-
Replicon GFP Reporter Assay-HeLaGFP Expression-

Signaling Pathway and Mechanism of Inhibition

The following diagram illustrates the proposed mechanism of action for this compound in the context of RSV RNA synthesis.

AZ27_Mechanism cluster_virus RSV Replication Cycle RSV_L_Protein RSV L-Protein (Polymerase) Viral_Promoter Viral RNA Promoter RSV_L_Protein->Viral_Promoter Binds to RNA_Synthesis_Initiation RNA Synthesis Initiation (Transcription & Replication) Viral_Promoter->RNA_Synthesis_Initiation Initiates Back_Priming Back-Priming Viral_Promoter->Back_Priming RNA_Elongation RNA Elongation RNA_Synthesis_Initiation->RNA_Elongation Viral_RNA Viral mRNA & Genome RNA_Elongation->Viral_RNA Back_Priming_Extension Extension of Back-Primed RNA Back_Priming->Back_Priming_Extension AZ27 This compound AZ27->RNA_Synthesis_Initiation Inhibits AZ27->Back_Priming_Extension Inhibits

Caption: Mechanism of this compound inhibition of RSV RNA synthesis.

Experimental Protocols

Cell-Based RSV Minigenome Assay

This assay is crucial for evaluating the inhibitory effect of compounds on RSV transcription and replication in a cellular context.

Objective: To quantify the inhibition of RSV polymerase activity by this compound.

Methodology:

  • Cell Culture: Human epithelial type 2 (HEp-2) cells are typically used and maintained in appropriate growth medium.

  • Plasmid Transfection: Cells are co-transfected with a set of plasmids:

    • Plasmids expressing the RSV N, P, L, and M2-1 proteins, which constitute the viral replication-transcription complex.

    • A minigenome plasmid containing a reporter gene (e.g., luciferase or green fluorescent protein) flanked by the RSV leader and trailer regions.

  • Compound Treatment: Following transfection, cells are treated with varying concentrations of this compound.

  • Incubation: Cells are incubated for a defined period (e.g., 48 hours) to allow for minigenome transcription and replication.

  • Reporter Gene Assay: The expression of the reporter gene is quantified. For a luciferase reporter, a luminometer is used to measure light output. For a GFP reporter, fluorescence microscopy or flow cytometry can be used.

  • Data Analysis: The reduction in reporter gene expression in the presence of this compound compared to a vehicle control is used to determine the EC50 of the compound.

In Vitro Transcription Run-On Assay

This assay provides a more direct measure of the effect of a compound on the activity of the RSV polymerase on its native template.

Objective: To determine if this compound inhibits ongoing transcription by pre-assembled RSV polymerase complexes.

Methodology:

  • Infection and Lysate Preparation: HEp-2 cells are infected with RSV. At a specific time post-infection, the cells are lysed to release the viral nucleocapsids, which contain the viral RNA genome encapsidated by the N protein and associated with the viral polymerase.

  • Transcription Reaction: The cell lysate containing the nucleocapsids is incubated in a reaction buffer containing ribonucleoside triphosphates (rNTPs), including a radiolabeled rNTP (e.g., [α-³²P]UTP), and varying concentrations of this compound.

  • RNA Purification: After the reaction, the newly synthesized radiolabeled viral RNA is purified from the reaction mixture.

  • Gel Electrophoresis: The purified RNA is resolved by denaturing polyacrylamide gel electrophoresis.

  • Autoradiography: The gel is exposed to a phosphor screen or X-ray film to visualize the radiolabeled RNA transcripts.

  • Analysis: The intensity of the bands corresponding to specific viral transcripts is quantified to assess the inhibitory effect of this compound. A more pronounced reduction in transcripts from genes located at the 3' end of the genome indicates inhibition of transcription initiation.

Experimental and Logical Workflows

The following diagrams illustrate the workflows for the key experimental assays used to characterize the mechanism of action of this compound.

Minigenome_Workflow Start Start Transfection Co-transfect HEp-2 cells with N, P, L, M2-1, and minigenome plasmids Start->Transfection Treatment Treat cells with varying concentrations of this compound Transfection->Treatment Incubation Incubate for 48 hours Treatment->Incubation Assay Measure reporter gene expression (Luciferase/GFP) Incubation->Assay Analysis Calculate EC50 Assay->Analysis End End Analysis->End

Caption: Workflow for the Cell-Based RSV Minigenome Assay.

RunOn_Workflow Start Start Infection Infect HEp-2 cells with RSV Start->Infection Lysis Prepare cell lysate containing viral nucleocapsids Infection->Lysis Reaction Incubate lysate with rNTPs (including radiolabeled UTP) and this compound Lysis->Reaction Purification Purify newly synthesized RNA Reaction->Purification Electrophoresis Resolve RNA by denaturing PAGE Purification->Electrophoresis Visualization Visualize radiolabeled RNA by autoradiography Electrophoresis->Visualization Analysis Quantify transcript levels Visualization->Analysis End End Analysis->End

Caption: Workflow for the In Vitro Transcription Run-On Assay.

Conclusion

This compound is a highly potent and specific inhibitor of the RSV L-protein. Its mechanism of action is the targeted inhibition of the initiation phase of both viral mRNA transcription and genome replication, without affecting the back-priming activity of the polymerase. The detailed experimental data and workflows presented herein provide a robust foundation for further research and development of this compound and related compounds as potential therapeutics for RSV infection.

References

The Discovery of AZ-27: A Potent, Non-Nucleoside Inhibitor of the Respiratory Syncytial Virus L Protein

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the discovery, mechanism of action, and preclinical characterization of AZ-27, a novel and potent inhibitor of the Respiratory Syncytial Virus (RSV) RNA-dependent RNA polymerase (RdRp). This compound emerged from scaffold modification of a previously identified RSV L protein inhibitor, YM-53403, and demonstrates significantly improved potency and a broad spectrum of activity against both RSV A and B subtypes.[1] This document summarizes the key experimental findings that have elucidated its unique inhibitory mechanism and established the RSV L protein as its direct target.

Introduction to RSV and the Polymerase Target

Respiratory Syncytial Virus (RSV) is a leading cause of acute lower respiratory tract infections, particularly in young children, the elderly, and immunocompromised individuals.[1] The viral RNA-dependent RNA polymerase, a complex of the large protein (L) and the phosphoprotein (P), is responsible for both transcription of viral mRNAs and replication of the viral RNA genome.[2] The multifunctional L protein, which contains the core RdRp, capping, and methyltransferase activities, is a prime target for antiviral drug development due to its essential role in the viral life cycle and its high degree of conservation across RSV strains.[1][3]

Discovery and Antiviral Activity of this compound

This compound was identified through the chemical modification of the scaffold of a previously reported RSV L inhibitor, YM-53403. This novel compound exhibited a significant increase in potency, with an approximately 75-fold improvement over the parent compound against the RSV A2 strain. Notably, this compound demonstrated strong antiviral activity against a panel of both RSV A and B subtype clinical isolates and showed no detectable cytotoxicity at the highest concentrations tested (100 μM).

Data Presentation: In Vitro Antiviral Activity

The following tables summarize the quantitative data on the antiviral potency of this compound and comparator compounds against various RSV strains.

Table 1: Potency of RSV L Protein Inhibitors against RSV A2 Strain

CompoundEC50 (μM) against RSV A2CC50 (μM) in HEp-2 cellsSelective Index (CC50/EC50)
This compound 0.01>100>10,000
YM-534030.75>100>133
BI cpd D0.0030.0310

Data sourced from Tiong-Yip et al., 2014.

Table 2: Spectrum of this compound Activity against RSV A and B Subtypes

RSV SubtypeAverage EC50 (nM)
A24 ± 9
B1.0 ± 0.28 (μM)

Data sourced from Tiong-Yip et al., 2014 and ProbeChem product information.

Mechanism of Action: Inhibition of Transcription Initiation

Detailed mechanistic studies have revealed that this compound targets a post-entry step in the RSV life cycle. It functions by inhibiting an early stage of both mRNA transcription and genome replication. The compound specifically blocks the initiation of RNA synthesis from the viral promoter.

Interestingly, this compound displays a differential effect on the various activities of the RSV polymerase at the promoter. While it potently inhibits de novo RNA synthesis and the extension of back-primed RNA, it does not prevent the polymerase from adding the first one to three nucleotides via a back-priming mechanism. This suggests that the polymerase may adopt different conformations for its various functions at the promoter, and that this compound specifically targets the conformation required for initiation and elongation.

AZ27_Mechanism_of_Action cluster_virus RSV Life Cycle Entry Viral Entry Uncoating Uncoating Entry->Uncoating Replication Transcription & Replication Initiation Uncoating->Replication Elongation RNA Elongation Replication->Elongation Assembly Virion Assembly Elongation->Assembly AZ27 This compound Target RSV L Protein (Polymerase) AZ27->Target Target->Replication Inhibits

Caption: Mechanism of this compound targeting the RSV L protein to inhibit transcription and replication initiation.

Resistance Studies: Identifying the L Protein as the Target

To confirm the direct target of this compound, resistance selection studies were performed. These experiments led to the identification of a single, dominant mutation, Y1631H, located in the putative capping enzyme domain of the L protein. This mutation conferred strong resistance to this compound but not to other classes of RSV inhibitors, providing compelling evidence that the L protein is the direct target of the compound.

Resistance_Mechanism cluster_WT Wild-Type RSV cluster_Resistant Resistant RSV AZ27_WT This compound L_Protein_WT L Protein (Y1631) AZ27_WT->L_Protein_WT Binds AZ27_Res This compound Inhibition_WT Inhibition of Polymerase Activity L_Protein_WT->Inhibition_WT Leads to L_Protein_Res Mutated L Protein (Y1631H) AZ27_Res->L_Protein_Res Binding Reduced Replication_Res Continued Viral Replication L_Protein_Res->Replication_Res Allows

Caption: Logical relationship between this compound, the L protein mutation, and the development of resistance.

Experimental Protocols

Detailed methodologies were crucial for characterizing this compound. Below are summaries of the key experimental protocols employed.

RSV Enzyme-Linked Immunosorbent Assay (ELISA)

This assay was used to determine the 50% effective concentration (EC50) of the compounds.

  • Cell Seeding: HEp-2 cells are seeded into 96-well plates and incubated overnight.

  • Compound Preparation: A serial dilution of the test compound (e.g., this compound) is prepared.

  • Infection: The cell culture medium is removed, and the cells are infected with RSV (e.g., strain A2) in the presence of the diluted compound.

  • Incubation: The plates are incubated for a set period (e.g., 3 days) to allow for multiple cycles of viral replication.

  • Cell Lysis and Antigen Detection: The cells are lysed, and the plate is treated to fix the viral antigens. An anti-RSV primary antibody is added, followed by a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Signal Development: A colorimetric HRP substrate is added, and the reaction is stopped. The optical density is read using a plate reader.

  • Data Analysis: The percentage of RSV signal is plotted against the compound concentration to calculate the EC50 value.

Time-of-Addition Study

This experiment determines at which stage of the viral life cycle an inhibitor is active.

  • Cell Culture and Infection: HEp-2 cells are infected with RSV at a specific multiplicity of infection (MOI).

  • Staggered Compound Addition: The inhibitor (e.g., this compound) is added at various time points before (-2 h) and after (e.g., +6 h, +12 h, +24 h) infection. A known fusion inhibitor is used as a control.

  • Incubation and Assay: After a total incubation period (e.g., 3 days), the antiviral activity is measured using the RSV ELISA protocol described above.

  • Analysis: The EC50 is calculated for each time point. A loss of potency for inhibitors added at later time points indicates they target an early step (like entry), while sustained potency suggests a post-entry target (like replication). This compound remained potent when added up to 24 hours post-infection, confirming it targets a post-entry step.

Time_of_Addition_Workflow start Start infect Infect HEp-2 Cells with RSV start->infect add_pre Add Inhibitor (-2 hpi) infect->add_pre Parallel Experiments add_post_6 Add Inhibitor (+6 hpi) infect->add_post_6 Parallel Experiments add_post_24 Add Inhibitor (+24 hpi) infect->add_post_24 Parallel Experiments incubate Incubate for 3 Days add_pre->incubate add_post_6->incubate add_post_24->incubate elisa Measure Viral Replication (RSV ELISA) incubate->elisa analyze Calculate EC50 at Each Time Point elisa->analyze end End analyze->end

Caption: Experimental workflow for the time-of-addition study.

In Vitro Transcription Run-On Assay

This assay assesses the direct impact of the inhibitor on viral RNA synthesis.

  • Nucleocapsid Preparation: RSV nucleocapsids are isolated from infected cells. These contain the viral genomic RNA and the associated polymerase complex.

  • Reaction Mixture: The nucleocapsids are incubated in a reaction buffer containing ribonucleoside triphosphates (NTPs), including a radiolabeled NTP (e.g., [α-³²P]GTP).

  • Inhibitor Addition: The reaction is performed in the presence of varying concentrations of this compound or a vehicle control (DMSO).

  • RNA Synthesis and Purification: The mixture is incubated to allow RNA synthesis. The newly synthesized, radiolabeled RNA is then purified.

  • Analysis: The purified RNA is analyzed by gel electrophoresis and autoradiography. A reduction in the amount of synthesized RNA in the presence of this compound indicates direct inhibition of the polymerase. This assay showed that this compound inhibits the synthesis of transcripts from the 3' end of the genome more than those from the 5' end, consistent with an effect on transcription initiation.

Conclusion

This compound is a potent and specific non-nucleoside inhibitor of the RSV L protein polymerase. It acts via a distinct mechanism, blocking the initiation of viral RNA synthesis for both transcription and replication. Its high potency, favorable cytotoxicity profile, and broad-spectrum activity against RSV A and B subtypes underscore its significance. While its clinical development status is listed as discontinued, the characterization of this compound has provided an invaluable chemical probe for dissecting the complex functions of the RSV polymerase and serves as a foundational lead for the continued development of novel anti-RSV therapeutics.

References

In Vitro Activity of AZ-27 Against Respiratory Syncytial Virus (RSV): A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the in vitro antiviral activity of AZ-27, a potent inhibitor of the Respiratory Syncytial Virus (RSV). This compound, a benzothienoazepine compound, has demonstrated significant efficacy against RSV by targeting the viral RNA-dependent RNA polymerase (RdRp), a crucial enzyme for viral transcription and replication. This document summarizes key quantitative data, details common experimental protocols for its evaluation, and visualizes its mechanism of action and experimental workflows.

Quantitative Data Summary

The antiviral potency of this compound has been evaluated across various strains of RSV and in different cell lines. The following tables summarize the key quantitative metrics for its in vitro activity.

Table 1: Antiviral Activity of this compound against RSV Strains

RSV Subtype/StrainCell LineAssay TypeEC50 (nM)Reference
RSV A2HEp-2ELISA (3-day infection)10[1][2]
RSV A (average)Not SpecifiedNot Specified24 ± 9[3]
RSV B (average)Not SpecifiedNot Specified1000 ± 280[3]
RSV B-WSTNot SpecifiedNot Specified1300

Table 2: Cytotoxicity and Potency in Different Cell Lines

Cell LineParameterValue (µM)Reference
HEp-2CC50> 50
HEp-2EC50 (RSV A2)0.01
BHK-21EC50 (RSV A2)0.01

Mechanism of Action

This compound is a non-nucleoside inhibitor that targets the Large (L) protein of the RSV polymerase complex. Its mechanism of action involves the inhibition of an early stage in both viral mRNA transcription and genome replication. Specifically, this compound hinders the initiation of RNA synthesis from the viral promoter. While it effectively blocks de novo RNA synthesis and the elongation of back-primed RNA, it does not prevent the initial addition of the first few nucleotides during back-priming. Resistance to this compound has been mapped to mutations at position Y1631 of the L protein, further confirming it as the direct target.

AZ27_Mechanism_of_Action cluster_virus RSV Life Cycle cluster_inhibition This compound Inhibition Viral_Entry Viral_Entry Transcription_Replication Transcription_Replication Viral_Entry->Transcription_Replication Release of RNP Protein_Synthesis Protein_Synthesis Transcription_Replication->Protein_Synthesis Viral mRNA Genome_Replication Genome_Replication Transcription_Replication->Genome_Replication vRNA -> cRNA -> vRNA Assembly Assembly Protein_Synthesis->Assembly Genome_Replication->Assembly Budding_Release Budding_Release Assembly->Budding_Release New Virions AZ27 AZ27 L_Protein RSV L-Protein (RdRp) AZ27->L_Protein Binds to L_Protein->Transcription_Replication Inhibits Initiation

Mechanism of action of this compound on the RSV replication cycle.

Experimental Protocols

The in vitro activity of this compound against RSV is typically assessed using a variety of cell-based assays. Below are detailed methodologies for key experiments.

Antiviral Activity (EC50) Determination by ELISA

This assay quantifies the reduction in viral antigen expression in the presence of the inhibitor.

  • Cell Lines: HEp-2 (human epidermoid carcinoma) cells are commonly used.

  • Virus Strain: RSV A2 is a frequently used laboratory strain.

  • Protocol:

    • Seed HEp-2 cells in 96-well plates and incubate to form a confluent monolayer.

    • Prepare serial dilutions of this compound in cell culture medium.

    • Infect the cell monolayers with RSV A2 at a specific multiplicity of infection (MOI), for example, 0.02.

    • Immediately after infection, add the different concentrations of this compound to the wells.

    • Incubate the plates for a period that allows for multiple cycles of viral replication (e.g., 3 days).

    • Fix the cells and perform an enzyme-linked immunosorbent assay (ELISA) using an antibody specific for an RSV protein (e.g., F protein) to quantify viral antigen.

    • Develop the ELISA with a suitable substrate and measure the absorbance.

    • Calculate the 50% effective concentration (EC50) by plotting the percentage of viral inhibition against the log of the compound concentration and fitting the data to a dose-response curve.

Cytotoxicity (CC50) Assay

This assay determines the concentration of the compound that is toxic to the host cells.

  • Cell Lines: HEp-2 cells.

  • Protocol:

    • Seed HEp-2 cells in 96-well plates.

    • Add serial dilutions of this compound to the cells.

    • Incubate for the same duration as the antiviral assay (e.g., 3 days).

    • Assess cell viability using a standard method, such as the CellTiter-Glo® Luminescent Cell Viability Assay, which measures ATP levels.

    • Calculate the 50% cytotoxic concentration (CC50) from the dose-response curve. A high CC50 value (e.g., >50 µM) indicates low cytotoxicity.

RSV Replicon Assay

This assay specifically measures the effect of the compound on viral RNA synthesis in the absence of viral entry and budding.

  • Cell Lines: Baby hamster kidney (BHK-21) or HeLa cells engineered to stably express a minigenome.

  • Replicon System: The replicon typically consists of a plasmid expressing a reporter gene (e.g., luciferase or GFP) flanked by RSV leader and trailer regions. This is co-transfected with plasmids expressing the RSV N, P, M2-1, and L proteins.

  • Protocol:

    • Treat the replicon-expressing cells with various concentrations of this compound.

    • Incubate for a set period (e.g., 2 days).

    • Measure the reporter gene expression (luciferase activity or GFP fluorescence).

    • A dose-dependent decrease in reporter signal indicates inhibition of the viral polymerase activity.

Antiviral_Assay_Workflow cluster_setup Assay Setup cluster_treatment Treatment & Incubation cluster_analysis Data Analysis Cell_Seeding Seed HEp-2 cells in 96-well plate Virus_Infection Infect cells with RSV A2 Cell_Seeding->Virus_Infection Compound_Dilution Prepare serial dilutions of this compound Add_Compound Add this compound dilutions to infected cells Compound_Dilution->Add_Compound Incubation Incubate for 3 days Add_Compound->Incubation ELISA Perform ELISA for RSV antigen Incubation->ELISA Readout Measure absorbance ELISA->Readout Calculation Calculate % Inhibition and EC50 value Readout->Calculation

General workflow for an in vitro ELISA-based antiviral assay.

Summary

This compound is a highly potent and specific inhibitor of RSV replication in vitro. It targets the viral L protein, effectively shutting down viral transcription and replication at the initiation step. Its nanomolar potency against RSV A strains and favorable cytotoxicity profile make it a significant lead compound for the development of anti-RSV therapeutics. The experimental protocols described herein represent standard methodologies for characterizing the in vitro antiviral properties of such compounds.

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the AZ-27 Binding Site on the Respiratory Syncytial Virus (RSV) L Protein

This technical guide provides a comprehensive overview of the binding site and mechanism of action of this compound, a potent inhibitor of the Respiratory Syncytial Virus (RSV) L protein. The information presented herein is curated from peer-reviewed scientific literature to support ongoing research and development efforts targeting RSV.

Introduction to this compound and its Target: The RSV L Protein

Respiratory Syncytial Virus (RSV) is a leading cause of lower respiratory tract infections, particularly in infants and the elderly. The RSV L protein, a large multi-functional enzyme, is the catalytic core of the viral RNA-dependent RNA polymerase (RdRp) complex and is essential for viral transcription and replication. The L protein comprises several enzymatic domains, including the RdRp domain, a polyribonucleotidyl transferase (PRNTase) or capping domain, and a methyltransferase (MTase) domain. Due to its critical role in the viral life cycle, the L protein is a prime target for antiviral drug development.

This compound is a potent, non-nucleoside inhibitor of the RSV L protein that has demonstrated strong antiviral activity against both RSV A and B subtypes. It is a derivative of the earlier compound YM-53403, with significantly improved potency.[1][2] This guide will delve into the specifics of the this compound binding site, its mechanism of inhibition, and the experimental methodologies used to elucidate these details.

The this compound Binding Site on the RSV L Protein

While a high-resolution co-crystal structure of this compound bound to the RSV L protein is not yet publicly available, a substantial body of evidence from resistance studies has pinpointed the binding region.

Key Findings:

  • Primary Resistance Mutation: Resistance to this compound consistently maps to a single amino acid substitution at position Tyrosine 1631 (Y1631) of the L protein.[1][2][3] The most commonly observed mutations conferring resistance are Y1631H and Y1631C.[1][3]

  • Location within the L Protein: The Y1631 residue is located in a region between the conserved capping (PRNTase) domain (region V) and the methyltransferase domain (region VI) of the L protein.[1][2][3] This region is sometimes referred to as a connector domain.[4][5]

  • Conservation: The Y1631 residue and its surrounding sequence are highly conserved across both RSV A and B subtypes, which is consistent with this compound's broad-spectrum activity.[2][3]

The consistent emergence of resistance mutations at Y1631 strongly suggests that this residue is either a direct contact point for this compound or is critical for maintaining the conformational integrity of the binding pocket.

Quantitative Data on this compound Activity and Resistance

The following tables summarize the key quantitative data regarding the antiviral potency of this compound and the impact of resistance mutations.

Table 1: Antiviral Activity of this compound against Respiratory Syncytial Virus

CompoundRSV StrainCell LineAssayEC₅₀Cytotoxicity (CC₅₀)Reference
This compound A2 (Subtype A)HEp-2ELISA~10 nM>100 µM[1][2]
Average (Subtype A)VariousELISA24 ± 9 nMNot Reported[2]
Average (Subtype B)VariousELISA1.0 ± 0.28 µMNot Reported[2]
YM-53403 A2 (Subtype A)HEp-2ELISA~750 nM>100 µM[1][2]
Subtype B strainsNot SpecifiedNot SpecifiedInactiveNot Reported[2]

Table 2: Impact of L Protein Mutations on this compound Resistance

MutationSystemFold-change in EC₅₀Reference
Y1631H Recombinant RSV>400-fold[3]
Y1631C RSV Replicon>400-fold[3]

Mechanism of Action of this compound

This compound inhibits a very early stage of viral RNA synthesis.[1][6][7] Its mechanism is distinct from that of nucleoside analogs which act as chain terminators.

  • Inhibition of Transcription and Replication Initiation: this compound inhibits both mRNA transcription and genome replication by preventing the de novo initiation of RNA synthesis at the viral promoter.[1][7][8]

  • Differential Effect on Polymerase Activities: Interestingly, this compound does not inhibit the "back-priming" activity of the RSV polymerase, where the enzyme can add a few nucleotides to the 3' end of the template RNA. However, it does inhibit the subsequent extension of this back-primed RNA.[1][6][7] This suggests that this compound may lock the polymerase in a conformation that is incompatible with productive initiation and elongation.[1][6]

  • Post-entry Inhibition: Time-of-addition studies have confirmed that this compound acts at a post-entry step in the viral life cycle, consistent with its targeting of the viral polymerase.[2][3]

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the this compound binding site and mechanism of action.

Antiviral Activity and Cytotoxicity Assays (RSV ELISA)
  • Cell Plating: Seed HEp-2 cells in 96-well plates and incubate overnight to form a confluent monolayer.

  • Compound Preparation: Prepare a serial dilution of this compound in cell culture medium.

  • Infection and Treatment: Aspirate the growth medium from the cells and infect with RSV (e.g., strain A2) at a specified multiplicity of infection (MOI). Immediately add the serially diluted this compound to the infected cells.

  • Incubation: Incubate the plates for 3 days at 37°C in a humidified CO₂ incubator.

  • Cell Lysis and ELISA:

    • Fix the cells with a solution of 80% acetone.

    • Wash the plates with PBS.

    • Block with a blocking buffer (e.g., 5% non-fat milk in PBS).

    • Add a primary antibody targeting an RSV protein (e.g., anti-RSV F protein monoclonal antibody).

    • Incubate and wash.

    • Add a horseradish peroxidase (HRP)-conjugated secondary antibody.

    • Incubate and wash.

    • Add an HRP substrate (e.g., TMB) and stop the reaction.

    • Read the absorbance at the appropriate wavelength.

  • Data Analysis: Calculate the 50% effective concentration (EC₅₀) by plotting the percentage of RSV signal against the log of the compound concentration and fitting the data to a four-parameter logistic curve.

  • Cytotoxicity Assay: To determine the 50% cytotoxic concentration (CC₅₀), treat uninfected cells with the same serial dilution of this compound and measure cell viability using a standard assay (e.g., CellTiter-Glo).

Generation and Characterization of this compound Resistant Virus
  • Resistance Selection:

    • Infect HEp-2 cells with wild-type RSV.

    • Culture the infected cells in the presence of a sub-optimal concentration of this compound (e.g., at the EC₉₀).

    • Monitor for the development of cytopathic effect (CPE).

    • Harvest the virus from the supernatant and passage it onto fresh cells with increasing concentrations of this compound.

  • Plaque Purification: Isolate individual viral clones by plaque assay in the presence of this compound.

  • Genotypic Analysis:

    • Extract viral RNA from the resistant clones.

    • Perform reverse transcription-polymerase chain reaction (RT-PCR) to amplify the L gene.

    • Sequence the L gene and compare it to the wild-type sequence to identify mutations.

  • Phenotypic Analysis: Confirm the resistance phenotype of the purified viral clones by performing the antiviral activity assay described in section 5.1.

In Vitro RNA Synthesis Assay
  • Expression and Purification of Recombinant L-P Complex:

    • Co-express the RSV L and P proteins in an appropriate expression system (e.g., insect cells using baculovirus).

    • Purify the L-P complex using affinity chromatography (e.g., via a tag on one of the proteins).

  • Assay Reaction:

    • Set up a reaction mixture containing:

      • Purified L-P complex.

      • A short RNA oligonucleotide template corresponding to the RSV trailer promoter.

      • A mixture of ATP, GTP, and CTP.

      • Radiolabeled UTP (e.g., [α-³²P]UTP).

      • Varying concentrations of this compound or DMSO as a control.

      • Reaction buffer (containing Tris-HCl, MgCl₂, DTT).

  • Incubation: Incubate the reaction at 30°C for a defined period.

  • Analysis of RNA Products:

    • Stop the reaction by adding a stop buffer containing EDTA and formamide.

    • Denature the RNA products by heating.

    • Separate the RNA products by size using denaturing polyacrylamide gel electrophoresis (PAGE).

    • Visualize the radiolabeled RNA products by autoradiography or phosphorimaging.

Visualizations

The following diagrams illustrate key concepts and workflows related to the study of the this compound binding site on the RSV L protein.

AZ27_Mechanism_of_Action cluster_virus_lifecycle RSV Life Cycle cluster_inhibition This compound Inhibition Entry Viral Entry Transcription_Replication Transcription & Replication (L Protein) Entry->Transcription_Replication Assembly_Budding Assembly & Budding Transcription_Replication->Assembly_Budding AZ27 This compound Binding_Site Binds to L Protein (near Y1631) AZ27->Binding_Site Inhibition Inhibits de novo RNA Synthesis Initiation AZ27->Inhibition Leads to Inhibition->Transcription_Replication Blocks

Caption: Mechanism of action of this compound on the RSV life cycle.

Resistance_Identification_Workflow start Start: Wild-Type RSV selection Culture with increasing concentrations of this compound start->selection resistant_virus Resistant Virus Population Emerges selection->resistant_virus plaque_purification Plaque Purify Resistant Clones resistant_virus->plaque_purification rna_extraction Viral RNA Extraction plaque_purification->rna_extraction phenotype Confirm Resistance Phenotype (EC50 Shift) plaque_purification->phenotype rt_pcr RT-PCR of L-gene rna_extraction->rt_pcr sequencing Sanger Sequencing rt_pcr->sequencing analysis Sequence Analysis: Identify Mutations (e.g., Y1631H) sequencing->analysis

Caption: Workflow for identifying this compound resistance mutations.

Conclusion

The identification of the Y1631 residue as the key site for this compound resistance provides a critical anchor point for understanding the interaction of this inhibitor class with the RSV L protein. This knowledge is invaluable for the rational design of next-generation inhibitors with improved potency, broader coverage of viral strains, and a higher barrier to resistance. The detailed experimental protocols provided in this guide serve as a resource for researchers working to further characterize the L protein as a therapeutic target and to discover new antiviral agents against RSV.

References

Early Benzothienoazepine Derivatives as Potent Respiratory Syncytial Virus Inhibitors: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the early research and development of benzothienoazepine derivatives as potent inhibitors of the Respiratory Syncytial Virus (RSV). It consolidates key findings on their synthesis, mechanism of action, and antiviral activity, presenting quantitative data, detailed experimental protocols, and visual representations of the underlying biological processes to serve as a comprehensive resource for researchers in the field of antiviral drug discovery.

Introduction

Respiratory Syncytial Virus (RSV) is a leading cause of acute lower respiratory tract infections, particularly in infants, young children, and immunocompromised individuals. The significant global health burden of RSV has driven extensive research into the development of effective antiviral therapies. Among the promising candidates that have emerged are compounds based on the benzothienoazepine scaffold. These non-nucleoside inhibitors have been shown to potently target the RSV polymerase, a key enzyme in the viral replication cycle, demonstrating low nanomolar activity against both RSV A and B subtypes.[1][2] This guide focuses on the foundational studies that identified and characterized these inhibitors, providing a detailed look at their chemical synthesis, biological evaluation, and mechanism of action.

Quantitative Antiviral Activity and Cytotoxicity

The antiviral potency of early benzothienoazepine derivatives was primarily assessed through cell-based assays measuring the inhibition of RSV-induced cytopathic effect (CPE) or plaque formation. The 50% inhibitory concentration (IC50) or 50% effective concentration (EC50) values from these assays, along with cytotoxicity data (CC50), are crucial for evaluating the therapeutic potential of these compounds. The tables below summarize the quantitative data from key early studies.

Table 1: In Vitro Anti-RSV Activity of C-4 and C-5 Methylated Thienobenzazepines [3]

CompoundRSV Strain A2 IC50 (µM)RSV Strain B-WST IC50 (µM)HEp-2 Cell Cytotoxicity CC50 (µM)
8a 0.0020.003>1.4
(rac)-14 0.0020.003>1.4
(rac)-20 0.0020.004>1.4

IC50: Drug concentration that reduces the cytopathic effect (CPE) of RSV-infected HEp-2 cells by 50%. Data were averaged from ≥2 experiments.[3]

Table 2: In Vitro Activity of C-2 Arylated Benzothienoazepine Derivatives [4]

CompoundRSV A Long IC50 (µM)RSV B WST IC50 (µM)HEp-2 Cell Cytotoxicity CC50 (µM)
4a 0.00110.0014>10

IC50: The concentration of the compound that inhibits the cytopathic effect (CPE) of RSV infection in HEp-2 cells. CC50: The concentration of the compound that is cytotoxic towards 50% of uninfected HEp-2 cells. Data were averaged from 2 experiments.

Mechanism of Action: Targeting the RSV Polymerase

Early research has identified the RNA-dependent RNA polymerase (RdRp) activity of the large (L) protein as the primary target for benzothienoazepine inhibitors. The L protein, in complex with the phosphoprotein (P), is responsible for both transcription of viral mRNAs and replication of the viral RNA genome. Benzothienoazepines act as non-nucleoside inhibitors, allosterically binding to the L protein and disrupting its enzymatic function. Resistance studies have mapped mutations conferring resistance to these inhibitors to the L protein, further confirming it as the direct target.

RSV_Polymerase_Inhibition Mechanism of Action: Benzothienoazepine Inhibition of RSV Polymerase cluster_virus RSV Replication Cycle cluster_inhibitor Inhibitor Action RSV_Genome (-) sense RNA Genome RNP_Complex Ribonucleoprotein (RNP) Complex (RNA + N, P, L proteins) RSV_Genome->RNP_Complex Encapsidation mRNA_Transcription mRNA Transcription RNP_Complex->mRNA_Transcription L Protein (RdRp) Activity Genome_Replication Genome Replication ((+) sense antigenome intermediate) RNP_Complex->Genome_Replication L Protein (RdRp) Activity Protein_Synthesis Viral Protein Synthesis mRNA_Transcription->Protein_Synthesis Host Ribosomes New_Virions Assembly of New Virions Protein_Synthesis->New_Virions Genome_Replication->New_Virions Benzothienoazepine Benzothienoazepine Inhibitor Benzothienoazepine->RNP_Complex Allosteric binding to L Protein

Caption: Benzothienoazepine inhibitors allosterically target the L protein within the RNP complex, blocking its RNA-dependent RNA polymerase (RdRp) activity and thereby inhibiting both viral mRNA transcription and genome replication.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the early research on benzothienoazepine RSV inhibitors.

Synthesis of a C-2 Arylated Benzothienoazepine Derivative (Compound 4a)

The synthesis of C-2 arylated benzothienoazepines involves a multi-step process. The general synthetic route is outlined below, based on the procedures described in the literature.

Synthesis_Workflow General Synthetic Workflow for C-2 Arylated Benzothienoazepines Start Thienobenzazepine Core (e.g., from aminoester derivative) N_Acylation N-Acylation (e.g., 4-nitrobenzoyl chloride) Start->N_Acylation Halogenation Regioselective Halogenation (e.g., Bromination at C-2) N_Acylation->Halogenation Reduction Nitro Group Reduction Halogenation->Reduction Amide_Coupling Amide Coupling (e.g., with a chloronicotinic acid derivative) Reduction->Amide_Coupling SNAr SNAr Addition (Installation of spirocyclic amine) Amide_Coupling->SNAr Cross_Coupling Palladium-mediated Cross-Coupling (e.g., Suzuki coupling with a boronic acid/ester) SNAr->Cross_Coupling Final_Product Final C-2 Arylated Benzothienoazepine (e.g., Compound 4a) Cross_Coupling->Final_Product

Caption: A generalized workflow for the synthesis of C-2 arylated benzothienoazepine RSV inhibitors.

Detailed Protocol:

  • N-Acylation: To a solution of the starting thienobenzazepine core in a suitable solvent (e.g., pyridine), add 4-nitrobenzoyl chloride at room temperature. Stir the reaction mixture until completion, as monitored by TLC.

  • Halogenation: Dissolve the N-acylated product in a solvent such as chloroform (B151607) and cool to 0°C. Add bromine dropwise and stir until the reaction is complete.

  • Reduction: To a suspension of the brominated compound and iron powder in a solvent mixture, add an acid (e.g., acetic acid) and heat the reaction.

  • Amide Coupling: React the resulting aniline (B41778) with a suitable chloronicotinic acid derivative in the presence of a coupling agent.

  • SNAr Addition: Treat the product with a spirocyclic amine to install this moiety via a nucleophilic aromatic substitution reaction.

  • Cross-Coupling: Perform a Suzuki cross-coupling reaction between the C-2 bromo-thienobenzazepine intermediate and an appropriate boronic acid or ester in the presence of a palladium catalyst (e.g., Pd(PPh3)4) and a base (e.g., Na2CO3) in a suitable solvent system (e.g., 1,4-dioxane/water). Heat the reaction mixture until completion.

  • Purification: Purify the final compound using standard techniques such as column chromatography.

Cytopathic Effect (CPE) Reduction Assay

This assay is used to determine the in vitro antiviral activity of the compounds by measuring the inhibition of virus-induced cell death.

Materials:

  • HEp-2 cells

  • RSV (e.g., A2 or Long strain)

  • Dulbecco's Modified Eagle's Medium (DMEM) supplemented with fetal bovine serum (FBS) and antibiotics

  • Benzothienoazepine compounds dissolved in DMSO

  • 96-well microtiter plates

  • Cell viability reagent (e.g., CellTiter-Glo®)

Protocol:

  • Cell Seeding: Seed HEp-2 cells into 96-well plates at a density that will result in a confluent monolayer after 24 hours of incubation (e.g., 1 x 10^4 cells/well).

  • Compound Preparation: Prepare serial dilutions of the benzothienoazepine compounds in DMEM. The final DMSO concentration should be non-toxic to the cells (typically ≤0.5%).

  • Infection and Treatment: After 24 hours, remove the growth medium from the cell monolayers. Add the diluted compounds to the wells, followed by the addition of a predetermined titer of RSV (e.g., a multiplicity of infection (MOI) of 0.1). Include virus control (cells + virus, no compound) and cell control (cells only, no virus or compound) wells.

  • Incubation: Incubate the plates at 37°C in a 5% CO2 incubator for a period sufficient to allow for the development of significant CPE in the virus control wells (typically 4-5 days).

  • Assessment of CPE: After the incubation period, assess cell viability. For a luminescent-based assay, add the cell viability reagent to each well according to the manufacturer's instructions and measure the luminescence.

  • Data Analysis: Calculate the percentage of CPE reduction for each compound concentration relative to the virus and cell controls. Determine the IC50 value by plotting the percentage of inhibition against the compound concentration and fitting the data to a dose-response curve.

In Vivo Efficacy in a Cotton Rat Model

The cotton rat is a well-established animal model for studying RSV infection and evaluating the efficacy of antiviral compounds.

Study Design:

  • Animals: Female cotton rats (Sigmodon hispidus).

  • Virus: RSV A Long strain.

  • Compound Administration: Intranasal administration of the benzothienoazepine compound (e.g., compound 4a) or vehicle control.

  • Infection: Intranasal inoculation with RSV.

  • Endpoints: Viral titers in lung homogenates (measured by plaque assay) and RSV gene expression in the lungs (measured by RT-qPCR).

Protocol:

  • Acclimatization: Acclimatize the cotton rats to the facility for a sufficient period before the start of the experiment.

  • Infection: Lightly anesthetize the animals and inoculate them intranasally with a defined plaque-forming unit (PFU) dose of RSV A Long strain.

  • Treatment: At a specified time post-infection (e.g., 1 hour), administer the benzothienoazepine compound or vehicle control intranasally.

  • Monitoring: Monitor the animals daily for clinical signs of illness.

  • Euthanasia and Sample Collection: At a predetermined time point post-infection (e.g., 4 days), euthanize the animals. Aseptically remove the lungs.

  • Viral Titer Determination: Homogenize a portion of the lung tissue and determine the viral titer using a plaque assay on a suitable cell line (e.g., HEp-2 cells).

  • Gene Expression Analysis: Extract RNA from another portion of the lung tissue and perform RT-qPCR to quantify the expression of a specific viral gene (e.g., RSV NS-1) relative to a housekeeping gene.

  • Data Analysis: Compare the viral titers and gene expression levels between the treated and vehicle control groups to determine the in vivo efficacy of the compound.

Conclusion

The early research on benzothienoazepine derivatives has established them as a potent class of RSV inhibitors with a clear mechanism of action targeting the viral L protein. The data and protocols summarized in this guide provide a solid foundation for further research and development in this area. Future efforts may focus on optimizing the pharmacokinetic properties of these compounds, exploring their efficacy against a broader range of clinical isolates, and investigating their potential for combination therapy to combat the emergence of drug resistance. The detailed experimental methodologies presented herein are intended to facilitate the replication and extension of these important early findings, ultimately contributing to the development of a much-needed therapeutic for RSV infection.

References

Initial Studies on the Antiviral Properties of AZ-27 Against Respiratory Syncytial Virus (RSV)

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides an in-depth overview of the preliminary research conducted on AZ-27, a novel small-molecule inhibitor targeting the Respiratory Syncytial Virus (RSV). The document is intended for researchers, scientists, and drug development professionals, detailing the initial in vitro efficacy, cytotoxicity, and mechanism of action studies.

Executive Summary

Respiratory Syncytial Virus (RSV) is a primary cause of severe lower respiratory tract infections, particularly in pediatric and elderly populations.[1][2] The viral RNA-dependent RNA polymerase (RdRp), a crucial enzyme complex for viral transcription and replication, represents a key target for antiviral drug development.[1][3] this compound is a potent, non-nucleoside small-molecule inhibitor identified as targeting the large polymerase subunit (L protein) of the RSV RdRp.[4] Initial studies demonstrate that this compound effectively inhibits RSV-A and RSV-B subtypes by blocking an early stage of RNA synthesis. This document summarizes the foundational data from these initial studies.

In Vitro Efficacy and Cytotoxicity

This compound was evaluated for its antiviral activity against the RSV A2 strain in HEp-2 cells. The compound exhibited potent antiviral efficacy with a low nanomolar 50% effective concentration (EC₅₀). Concurrently, its cytotoxic effect on the host cells was minimal, resulting in a high selectivity index, which indicates a favorable therapeutic window.

Table 1: In Vitro Antiviral Activity and Cytotoxicity of this compound

ParameterValueCell LineVirus Strain
EC₅₀ (50% Effective Concentration) 10 nMHEp-2RSV A2
CC₅₀ (50% Cytotoxic Concentration) > 200 µMHEp-2N/A
SI (Selectivity Index = CC₅₀/EC₅₀) > 20,000N/AN/A

Mechanism of Action: RdRp Inhibition

Further investigations into the mechanism of action revealed that this compound targets the viral RdRp. The compound was found to inhibit both viral mRNA transcription and genome replication. Biochemical assays confirmed that this compound directly inhibits the initiation of RNA synthesis from the viral promoter. This inhibition occurs after the polymerase performs a "back-priming" action but prevents the subsequent extension of the RNA strand.

Table 2: this compound RdRp Enzymatic Inhibition Assay

ParameterValueTargetAssay Type
IC₅₀ (50% Inhibitory Concentration) 18 nMRSV L-Protein (RdRp)In Vitro Transcription Assay

Resistance to this compound has been mapped to a specific mutation (Y1631) in the L protein, providing strong evidence that this protein is the direct target of the compound.

Experimental Protocols

  • Cell Seeding: HEp-2 cells were seeded into 6-well plates and grown to 90-95% confluency.

  • Infection: Cell monolayers were infected with RSV A2 strain at a multiplicity of infection (MOI) of 0.01 in serum-free media.

  • Compound Treatment: After a 1-hour adsorption period, the viral inoculum was removed. The cells were then overlaid with media containing 0.8% methylcellulose (B11928114) and serial dilutions of this compound.

  • Incubation: Plates were incubated for 5 days at 37°C in a 5% CO₂ environment to allow for plaque formation.

  • Quantification: Monolayers were fixed with 10% formalin and stained with 0.5% crystal violet. Plaques were counted, and the EC₅₀ value was calculated as the compound concentration required to reduce the number of plaques by 50% compared to the untreated virus control.

  • Cell Seeding: HEp-2 cells were seeded in 96-well plates.

  • Compound Exposure: Cells were exposed to serial dilutions of this compound for a period of 72 hours.

  • MTT Addition: 20 µL of MTT solution (5 mg/mL) was added to each well, and plates were incubated for 4 hours at 37°C.

  • Solubilization: The medium was removed, and 150 µL of DMSO was added to each well to dissolve the formazan (B1609692) crystals.

  • Measurement: The absorbance was measured at 570 nm using a microplate reader. The CC₅₀ value was determined as the compound concentration that reduced cell viability by 50%.

  • Reaction Setup: The assay was performed using purified recombinant RSV L-P protein complex.

  • Initiation: The reaction was initiated by adding a synthetic RNA promoter template and NTPs.

  • Inhibitor Addition: this compound was added at various concentrations to the reaction mixture.

  • Transcription: The reaction was allowed to proceed for 2 hours at 30°C.

  • Analysis: The newly synthesized RNA transcripts were quantified. The IC₅₀ was calculated as the concentration of this compound that reduced RNA synthesis by 50% relative to the no-drug control.

Visualizations

G cluster_invitro In Vitro Evaluation cluster_moa Mechanism of Action A Cell Culture (HEp-2 Cells) B Virus Infection (RSV A2 Strain) A->B C This compound Treatment (Serial Dilutions) B->C D Plaque Assay (Efficacy - EC50) C->D E MTT Assay (Cytotoxicity - CC50) C->E F Calculate Selectivity Index D->F E->F G Purified RSV RdRp (L-P Complex) H In Vitro Transcription Reaction Setup G->H I Add this compound (Serial Dilutions) H->I J Quantify RNA Synthesis I->J K Determine IC50 J->K

Diagram 1: General workflow for the in vitro evaluation of this compound.

G ViralEntry 1. Virus Entry & Uncoating Replication 2. vRNA serves as template for Transcription & Replication ViralEntry->Replication RdRp RSV RdRp (L-Protein) Replication->RdRp Assembly 3. Viral Protein Synthesis & Assembly RdRp->Assembly mRNA & vRNA AZ27 This compound Inhibition Inhibition of RNA Synthesis Initiation AZ27->Inhibition Inhibition->RdRp Release 4. New Virion Release Assembly->Release

References

An In-depth Technical Guide to the Pharmacology of AZ-27

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

AZ-27 is an investigational small molecule inhibitor of the Respiratory Syncytial Virus (RSV) L protein, a critical component of the viral RNA-dependent RNA polymerase (RdRp) complex.[1][2][3] RSV is a leading cause of lower respiratory tract infections, particularly in infants, young children, and immunocompromised individuals.[4][5] The viral polymerase is a key target for antiviral drug development due to its essential role in viral transcription and replication.[3][6] This document provides a comprehensive overview of the pharmacology of this compound, including its mechanism of action, in vitro and in vivo activity, and the experimental protocols used to characterize this compound.

Mechanism of Action

This compound exerts its antiviral effect by targeting the RSV L protein and inhibiting the initiation of viral RNA synthesis.[1][4] It has been shown to inhibit both mRNA transcription and genome replication, which are fundamental processes for the production of new viral particles.[1][4][6] Studies have indicated that this compound inhibits an early stage in these processes at the viral promoter.[1][7][8] Interestingly, while it blocks de novo RNA synthesis, it does not prevent the "back-priming" activity of the polymerase, where the enzyme adds a few nucleotides to the 3' end of the template RNA.[3][4][6] This differential inhibition suggests that the RSV polymerase may adopt different conformations for its various functions at the promoter.[3][4][6]

Quantitative Pharmacological Data

The antiviral potency of this compound has been evaluated in various in vitro assays. The following tables summarize the key quantitative data available for this compound.

Parameter Virus Strain Cell Line Value Reference
EC50 RSV A2HEp-20.01 µM (10 nM)[6]
EC50 RSV B-WSTNot Specified1.3 µM
Average EC50 RSV A subtypeNot Specified24 ± 9 nM
Average EC50 RSV B subtypeNot Specified1.0 ± 0.28 µM
Cytotoxicity Not SpecifiedNot SpecifiedNo cytotoxicity observed[5]

Table 1: In Vitro Antiviral Activity of this compound

Experimental Protocols

A detailed understanding of the experimental methodologies is crucial for the interpretation of pharmacological data. The following sections describe the key experimental protocols used in the characterization of this compound.

1. Cell-Based Minigenome Assay

This assay is used to assess the inhibitory effect of a compound on RSV transcription and replication in a cellular context.

  • Objective: To determine if this compound inhibits RSV RNA synthesis.

  • Methodology:

    • Cells (e.g., HEp-2) are co-transfected with plasmids expressing the RSV N, P, M2-1, and L proteins, along with a plasmid containing a subgenomic RSV replicon (minigenome).

    • The minigenome contains a reporter gene (e.g., antibiotic resistance) flanked by the RSV leader and trailer regions.

    • Following transfection, the cells are treated with varying concentrations of this compound.

    • The level of reporter gene expression, which is dependent on RSV-mediated transcription and replication, is measured.

  • Results: this compound was found to inhibit both mRNA transcription and genome replication in this assay, indicating it targets a common step in both processes.[1][3][4][6]

2. In Vitro Transcription Run-On Assay

This assay provides insights into the specific stage of transcription that is inhibited.

  • Objective: To determine if this compound inhibits transcription initiation or elongation.

  • Methodology:

    • RSV nucleocapsids are purified from infected cells.

    • The nucleocapsids, which contain the viral genome and associated polymerase complex, are incubated with ribonucleotides (including a radiolabeled one) in the presence of varying concentrations of this compound.

    • The newly synthesized RNA transcripts are purified and analyzed by gel electrophoresis.

  • Results: this compound showed a greater inhibitory effect on the synthesis of transcripts from the 3' end of the genome compared to the 5' end, suggesting that it inhibits transcription initiation.[1][3][4][6]

3. Polymerase Activity Assay at the Promoter

This assay directly measures the activity of the RSV polymerase at the promoter region.

  • Objective: To confirm the inhibition of transcription and replication initiation.

  • Methodology:

    • A template RNA corresponding to the RSV promoter is used.

    • The template is incubated with purified RSV polymerase (L and P proteins) and ribonucleotides in the presence of this compound.

    • The synthesis of short RNA products is monitored.

  • Results: This assay confirmed that this compound inhibits both transcription and replication initiation.[1][3][4][6] It also revealed that the compound does not inhibit the back-priming mechanism but does block the further extension of the back-primed RNA.[3][4][6]

Visualizations

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams, generated using the DOT language, illustrate the mechanism of action of this compound and a typical experimental workflow for its characterization.

AZ27_Mechanism_of_Action cluster_virus RSV Life Cycle cluster_inhibition This compound Inhibition Viral_Entry Viral Entry Transcription mRNA Transcription Viral_Entry->Transcription RdRp Replication Genome Replication Transcription->Replication RdRp Assembly_Budding Assembly & Budding Replication->Assembly_Budding AZ27 This compound AZ27->Transcription Inhibits Initiation AZ27->Replication Inhibits Initiation

Caption: Mechanism of action of this compound on the RSV life cycle.

Experimental_Workflow Start Start: Compound Screening Cell_Based_Assay Cell-Based Minigenome Assay Start->Cell_Based_Assay In_Vitro_Transcription In Vitro Transcription Run-On Assay Cell_Based_Assay->In_Vitro_Transcription Hits Promoter_Activity Polymerase Activity Assay at Promoter In_Vitro_Transcription->Promoter_Activity Confirms Initiation Inhibition Mechanism_Confirmed Mechanism of Action Confirmed Promoter_Activity->Mechanism_Confirmed

Caption: Experimental workflow for characterizing this compound.

References

Methodological & Application

Application Notes and Protocols for AZ-27 In Vitro Transcription Assay

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

AZ-27 is a potent small-molecule inhibitor of the Respiratory Syncytial Virus (RSV) RNA-dependent RNA polymerase (RdRp). It serves as a critical tool for studying the mechanism of RSV transcription and replication and as a lead compound for the development of novel antiviral therapies. This compound specifically targets the large polymerase subunit (L) of the RdRp, inhibiting the initiation of RNA synthesis from the viral promoter.[1][2][3] This document provides detailed protocols for an in vitro transcription assay to characterize the activity of this compound and similar compounds.

Mechanism of Action

This compound inhibits an early stage of RSV mRNA transcription and genome replication.[1][2] The compound targets a step that is common to both processes, specifically the initiation of RNA synthesis. Studies have shown that this compound is more effective at inhibiting the synthesis of transcripts from the 3' end of the viral genome, which is consistent with an inhibition of transcription initiation. While it effectively blocks de novo RNA synthesis, it does not prevent the RdRp from performing a back-priming reaction where a few nucleotides are added to the template RNA.

Data Presentation

The following table can be used to summarize the quantitative data obtained from the this compound in vitro transcription assay.

Compound Concentration (nM) Inhibition of 2-nt Product Formation (%) Inhibition of 14-nt Product Formation (%) EC50 (nM)
This compound10Enter dataEnter dataEnter data
50Enter dataEnter data
100Enter dataEnter data
500Enter dataEnter data
Control Cpd10Enter dataEnter dataEnter data
50Enter dataEnter data
100Enter dataEnter data
500Enter dataEnter data

Experimental Protocols

In Vitro Transcription Run-on Assay with RSV Nucleocapsids

This assay is designed to assess the effect of this compound on transcription from endogenous RSV templates.

Materials:

  • Purified RSV nucleocapsids

  • This compound (or other test compounds) dissolved in DMSO

  • Reaction Buffer (containing Tris-HCl, MgCl2, DTT)

  • Ribonucleotide triphosphates (NTPs: ATP, GTP, CTP, UTP), including radiolabeled NTPs (e.g., [α-³²P]GTP)

  • RNase-free water

  • RNA purification kit

  • Denaturing polyacrylamide gel

  • Phosphorimager system

Procedure:

  • Prepare reaction mixtures containing reaction buffer, NTPs (with a radiolabeled NTP), and purified RSV nucleocapsids.

  • Add varying concentrations of this compound or a control compound to the reaction mixtures. An equal volume of DMSO should be used as a vehicle control.

  • Incubate the reactions at 37°C for a specified time (e.g., 2 hours) to allow for transcription.

  • Stop the reactions and purify the RNA products using an appropriate RNA purification kit.

  • Analyze the radiolabeled RNA products by denaturing polyacrylamide gel electrophoresis.

  • Visualize and quantify the RNA products using a phosphorimager. The inhibition of transcription can be determined by comparing the amount of RNA produced in the presence of this compound to the vehicle control.

In Vitro Transcription Assay with Recombinant RdRp

This assay utilizes purified recombinant RSV RdRp (L-P complex) and a synthetic RNA oligonucleotide template to directly measure the effect of this compound on transcription initiation.

Materials:

  • Purified recombinant RSV RdRp (L-P complex)

  • Synthetic RNA oligonucleotide template corresponding to the RSV trailer (tr) promoter

  • This compound (or other test compounds) dissolved in DMSO

  • Reaction Buffer (containing Tris-HCl, MgCl2, DTT)

  • NTPs, including radiolabeled NTPs (e.g., [α-³²P]GTP)

  • RNase-free water

  • Denaturing polyacrylamide gel

  • Phosphorimager system

Procedure:

  • Set up the reaction mixtures by combining the reaction buffer, the RNA oligonucleotide template, and the purified recombinant RdRp.

  • Add a range of concentrations of this compound or a control compound to the reactions. Include a DMSO vehicle control.

  • Initiate the transcription reaction by adding the NTP mix containing a radiolabeled NTP.

  • Incubate the reactions at 37°C for a defined period to allow for the synthesis of short RNA products.

  • Terminate the reactions.

  • Separate the radiolabeled RNA products, including the short initial products (e.g., 2-nt and 14-nt products), on a high-resolution denaturing polyacrylamide gel.

  • Detect and quantify the RNA products using a phosphorimager. Analyze the dose-dependent inhibition of the formation of specific RNA products to determine the inhibitory activity of this compound.

Visualizations

AZ27_Mechanism_of_Action cluster_RSV_Polymerase RSV RNA-dependent RNA Polymerase (RdRp) Promoter Promoter Recognition Initiation Transcription Initiation Promoter->Initiation Elongation Elongation Initiation->Elongation mRNA mRNA Synthesis Elongation->mRNA AZ27 This compound AZ27->Inhibition Inhibition->Initiation In_Vitro_Transcription_Assay_Workflow cluster_Preparation Reaction Setup cluster_Execution Assay Execution cluster_Analysis Data Analysis A Combine RdRp, RNA Template, Buffer B Add this compound / Control A->B C Add NTPs (with radiolabel) B->C D Incubate at 37°C C->D E Stop Reaction & Purify RNA D->E F Denaturing PAGE E->F G Phosphorimaging & Quantification F->G

References

Application Notes and Protocols for the Use of AZ-27 in Cell-Based RSV Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Respiratory Syncytial Virus (RSV) is a leading cause of lower respiratory tract infections, particularly in infants, young children, and immunocompromised individuals. The development of effective antiviral therapeutics is a critical area of research. AZ-27 is a potent and selective small-molecule inhibitor of the RSV RNA-dependent RNA polymerase (RdRp).[1][2] This document provides detailed application notes and protocols for the use of this compound in various cell-based assays to evaluate its antiviral activity against RSV.

This compound targets the large polymerase subunit (L protein) of the RSV RdRp, inhibiting an early stage of both viral mRNA transcription and genome replication.[1] Specifically, it prevents the initiation of RNA synthesis from the viral promoter.[1] this compound has demonstrated potent activity against RSV subtype A and is also effective against subtype B, albeit at a lower potency.[1] Resistance to this compound has been mapped to a mutation at position Y1631 in the L protein.

Data Presentation

The antiviral activity and cytotoxicity of this compound are summarized in the tables below. These data have been compiled from various in vitro studies.

Table 1: Antiviral Activity of this compound against RSV Strains

ParameterRSV SubtypeStrainCell LineAssay MethodValueReference
EC50 AA2HEp-2ELISA10 nM
Average EC50 AVariousHEp-2ELISA24 ± 9 nM
Average EC50 BVariousHEp-2ELISA1.0 ± 0.28 µM

Table 2: Cytotoxicity Profile of this compound

ParameterCell LineAssay MethodValueReference
CC50 HEp-2Cell Proliferation Assay> 100 µM

Signaling Pathway of this compound Inhibition

The following diagram illustrates the mechanism of action of this compound in inhibiting RSV replication.

AZ27_Mechanism Mechanism of Action of this compound in RSV Replication cluster_virus RSV Virion cluster_cell Host Cell cluster_replication Viral Replication & Transcription Viral RNA Genome Viral RNA Genome Viral Promoter Viral Promoter Viral RNA Genome->Viral Promoter Enters Cell RNA Synthesis Initiation RNA Synthesis Initiation Viral Promoter->RNA Synthesis Initiation mRNA Transcription mRNA Transcription RNA Synthesis Initiation->mRNA Transcription Genome Replication Genome Replication RNA Synthesis Initiation->Genome Replication Viral Proteins Viral Proteins mRNA Transcription->Viral Proteins Progeny vRNA Progeny vRNA Genome Replication->Progeny vRNA RdRp RSV RdRp (L-P Complex) RdRp->RNA Synthesis Initiation Catalyzes This compound This compound This compound->RNA Synthesis Initiation Inhibits This compound->RdRp Binds to L Protein

Caption: this compound inhibits RSV replication by targeting the RdRp L protein.

Experimental Protocols

Detailed protocols for key cell-based assays to evaluate the antiviral activity of this compound against RSV are provided below.

Plaque Reduction Neutralization Test (PRNT)

This assay measures the ability of a compound to reduce the number of viral plaques, which are localized areas of cell death caused by viral replication.

Materials:

  • Cells: HEp-2 or Vero cells

  • Virus: RSV (e.g., A2 or Long strain)

  • Compound: this compound, stock solution in DMSO

  • Media:

    • Growth Medium: Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin (Pen/Strep)

    • Infection Medium: DMEM with 2% FBS and 1% Pen/Strep

    • Overlay Medium: Infection medium containing 0.5% methylcellulose (B11928114)

  • Reagents:

    • Trypsin-EDTA

    • Phosphate Buffered Saline (PBS)

    • Crystal Violet staining solution (0.1% crystal violet in 20% ethanol)

    • Formalin (10% in PBS) for fixation

Protocol Workflow:

PRNT_Workflow Plaque Reduction Neutralization Test (PRNT) Workflow cluster_prep Day 1: Cell Seeding cluster_infection Day 2: Infection cluster_incubation Day 2-5: Incubation cluster_staining Day 5/6: Staining and Analysis Seed Cells Seed HEp-2/Vero cells in 24-well plates Prepare Dilutions Prepare serial dilutions of this compound Seed Cells->Prepare Dilutions Prepare Virus Prepare RSV inoculum Prepare Dilutions->Prepare Virus Incubate Compound Virus Pre-incubate this compound dilutions with RSV Prepare Virus->Incubate Compound Virus Infect Cells Infect cell monolayers with compound-virus mixture Incubate Compound Virus->Infect Cells Add Overlay Add methylcellulose overlay containing this compound Infect Cells->Add Overlay Incubate Incubate for 3-5 days Add Overlay->Incubate Fix Cells Fix cells with formalin Incubate->Fix Cells Stain Plaques Stain with crystal violet Fix Cells->Stain Plaques Count Plaques Count plaques and calculate IC50 Stain Plaques->Count Plaques

Caption: Workflow for the Plaque Reduction Neutralization Test.

Detailed Steps:

  • Cell Seeding (Day 1):

    • Trypsinize and count HEp-2 or Vero cells.

    • Seed cells in 24-well plates at a density that will result in a confluent monolayer on the day of infection.

    • Incubate overnight at 37°C in a 5% CO2 incubator.

  • Infection (Day 2):

    • Prepare serial dilutions of this compound in infection medium.

    • Dilute RSV stock in infection medium to a concentration that will yield 50-100 plaques per well.

    • Mix equal volumes of each this compound dilution with the diluted virus. Include a virus-only control (no compound) and a cell-only control (no virus).

    • Incubate the compound-virus mixtures for 1 hour at 37°C.

    • Remove the growth medium from the cell monolayers and wash once with PBS.

    • Inoculate the cells with the compound-virus mixtures.

    • Incubate for 1-2 hours at 37°C, rocking the plates every 15-20 minutes to ensure even distribution of the inoculum.

  • Overlay and Incubation (Day 2):

    • Prepare the overlay medium containing the corresponding concentrations of this compound.

    • Carefully aspirate the inoculum from the wells and add the overlay medium.

    • Incubate the plates for 3-5 days at 37°C in a 5% CO2 incubator until plaques are visible.

  • Staining and Analysis (Day 5/6):

    • Aspirate the overlay medium and fix the cells with 10% formalin for at least 20 minutes.

    • Remove the formalin and stain the cells with crystal violet solution for 10-15 minutes.

    • Gently wash the plates with water and allow them to air dry.

    • Count the number of plaques in each well.

    • Calculate the percentage of plaque reduction for each this compound concentration compared to the virus control.

    • Determine the 50% inhibitory concentration (IC50) by non-linear regression analysis.

Immunofluorescence Assay (IFA)

This assay visualizes the inhibition of viral protein expression within infected cells.

Materials:

  • Cells: HEp-2 or A549 cells

  • Virus: RSV (e.g., A2 strain)

  • Compound: this compound

  • Media: Growth and infection media as for PRNT

  • Reagents:

    • 4% Paraformaldehyde (PFA) in PBS for fixation

    • 0.1% Triton X-100 in PBS for permeabilization

    • Blocking Buffer: PBS with 5% Bovine Serum Albumin (BSA)

    • Primary Antibody: Mouse anti-RSV F protein monoclonal antibody

    • Secondary Antibody: Goat anti-mouse IgG conjugated to a fluorophore (e.g., Alexa Fluor 488)

    • DAPI for nuclear counterstaining

    • Mounting medium

Protocol Workflow:

IFA_Workflow Immunofluorescence Assay (IFA) Workflow cluster_prep Day 1: Cell Seeding cluster_infection Day 2: Infection and Treatment cluster_staining Day 3/4: Staining cluster_analysis Day 3/4: Analysis Seed Cells Seed HEp-2/A549 cells on coverslips in 24-well plates Infect Cells Infect cells with RSV Seed Cells->Infect Cells Add Compound Add serial dilutions of this compound Infect Cells->Add Compound Incubate Incubate for 24-48 hours Add Compound->Incubate Fix and Permeabilize Fix with PFA, permeabilize with Triton X-100 Incubate->Fix and Permeabilize Block Block with BSA Fix and Permeabilize->Block Primary Ab Incubate with primary anti-RSV antibody Block->Primary Ab Secondary Ab Incubate with fluorescent secondary antibody and DAPI Primary Ab->Secondary Ab Mount and Image Mount coverslips and acquire images via fluorescence microscopy Secondary Ab->Mount and Image Analyze Quantify fluorescence intensity or number of positive cells Mount and Image->Analyze qPCR_Workflow Quantitative PCR (qPCR) Assay Workflow cluster_prep Day 1: Cell Seeding cluster_infection Day 2: Infection and Treatment cluster_rna Day 3/4: RNA Extraction and RT-qPCR cluster_analysis Day 3/4: Data Analysis Seed Cells Seed HEp-2/A549 cells in 24-well plates Infect Cells Infect cells with RSV Seed Cells->Infect Cells Add Compound Add serial dilutions of this compound Infect Cells->Add Compound Incubate Incubate for 24-48 hours Add Compound->Incubate Harvest Cells Harvest cells and extract total RNA Incubate->Harvest Cells Reverse Transcription Perform reverse transcription to synthesize cDNA Harvest Cells->Reverse Transcription qPCR Perform qPCR for RSV and housekeeping genes Reverse Transcription->qPCR Analyze Data Analyze qPCR data using the ΔΔCt method qPCR->Analyze Data Calculate IC50 Calculate the IC50 value Analyze Data->Calculate IC50

References

Application Notes and Protocols for the AZ-27 Minigenome Assay

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Respiratory Syncytial Virus (RSV) is a leading cause of acute lower respiratory tract infections, particularly in infants and the elderly. A key target for antiviral drug development is the RSV RNA-dependent RNA polymerase (RdRp), which is essential for viral transcription and replication. The AZ-27 minigenome assay is a robust cell-based functional assay used to identify and characterize inhibitors of the RSV polymerase complex. This document provides detailed protocols for the setup and execution of the this compound minigenome assay, data analysis, and interpretation.

The assay relies on the co-expression of the essential components of the RSV replication machinery (N, P, L, and M2-1 proteins) along with a synthetic "minigenome." This minigenome contains a reporter gene (e.g., luciferase) flanked by the RSV leader and trailer sequences, which are the cis-acting signals required for recognition and processing by the viral polymerase. In the presence of a functional polymerase complex, the minigenome is transcribed and replicated, leading to the expression of the reporter gene. The activity of potential inhibitors, such as this compound, can be quantified by measuring the reduction in reporter gene expression. This compound is a potent, small-molecule inhibitor that targets the L protein of the RSV polymerase, inhibiting both mRNA transcription and genome replication.

Data Presentation

Table 1: Antiviral Activity of this compound Against RSV Subtypes
RSV SubtypeAverage EC₅₀ (nM)
A24 ± 9
B1.0 ± 0.28 µM

EC₅₀ (half-maximal effective concentration) values were determined in a 3-day RSV infection assay. Data represents the mean ± standard deviation.

Table 2: Comparison of Inhibitory Activity in Different Cell Lines
Cell LineThis compound EC₅₀RSV604 (Control) EC₅₀
HeLaPotent~2 µM
HEp-2Potent~2 µM
BHK-21PotentMinimal Activity

This table illustrates the consistent potency of this compound across different cell lines, in contrast to other inhibitors like RSV604.

Experimental Protocols

Materials and Reagents
  • Cell Lines: HEp-2 (human epithelial type 2) or A549 (human lung carcinoma) cells are recommended. BHK-21 (baby hamster kidney) cells can also be used.

  • Plasmids:

    • Expression plasmid for RSV Nucleoprotein (N)

    • Expression plasmid for RSV Phosphoprotein (P)

    • Expression plasmid for RSV Large polymerase protein (L)

    • Expression plasmid for RSV M2-1 protein

    • RSV minigenome plasmid containing a reporter gene (e.g., Firefly Luciferase) flanked by RSV leader and trailer sequences.

    • (Optional) A control plasmid expressing a different reporter (e.g., Renilla luciferase) for normalization of transfection efficiency.

  • Transfection Reagent: A high-efficiency transfection reagent suitable for the chosen cell line (e.g., Lipofectamine 2000 or similar).

  • Cell Culture Media: Dulbecco's Modified Eagle Medium (DMEM) or other appropriate media supplemented with 10% Fetal Bovine Serum (FBS) and antibiotics.

  • Assay Reagents: Luciferase assay substrate (e.g., ONE-Glo™ Luciferase Assay System).

  • Compound: this compound (or other test compounds) dissolved in a suitable solvent (e.g., DMSO).

  • Equipment:

    • Standard cell culture incubator (37°C, 5% CO₂)

    • Luminometer for measuring luciferase activity

    • 96-well white, clear-bottom tissue culture plates

Experimental Workflow Diagram

AZ27_Minigenome_Assay_Workflow cluster_prep Preparation cluster_exp Experiment cluster_readout Data Acquisition & Analysis start Seed HEp-2 cells in 96-well plates plasmids Prepare plasmid mix: - N, P, L, M2-1 - Minigenome (Luciferase) - (Optional) Control plasmid start->plasmids transfection_mix Prepare transfection complexes plasmids->transfection_mix transfect Transfect cells with plasmid mix transfection_mix->transfect add_compound Add this compound or test compounds at various concentrations transfect->add_compound incubate Incubate for 24-48 hours add_compound->incubate lyse Lyse cells incubate->lyse read_luc Measure Luciferase activity lyse->read_luc analyze Analyze data: - Normalize to controls - Generate dose-response curves - Calculate EC₅₀ values read_luc->analyze end Results analyze->end

This compound Minigenome Assay Experimental Workflow
Step-by-Step Protocol

  • Cell Seeding:

    • The day before transfection, seed HEp-2 cells in a 96-well white, clear-bottom plate at a density that will result in 70-80% confluency at the time of transfection.

  • Plasmid DNA Preparation:

    • Prepare a master mix of the RSV N, P, L, M2-1, and minigenome plasmids. The optimal ratio of these plasmids should be determined empirically, but a starting point can be a 4:3:1:2:3 ratio for N:P:L:M2-1:minigenome plasmids, respectively.

    • If using a transfection control, include the Renilla luciferase plasmid in the mix.

  • Transfection:

    • On the day of the experiment, prepare the transfection complexes according to the manufacturer's protocol for your chosen transfection reagent.

    • Carefully add the transfection mix to the cells.

  • Compound Addition:

    • Immediately following transfection, add this compound or other test compounds at a range of concentrations to the appropriate wells. Include a vehicle control (e.g., DMSO) and a positive control (no compound).

  • Incubation:

    • Incubate the plates for 24 to 48 hours at 37°C in a 5% CO₂ incubator.

  • Luciferase Assay:

    • After the incubation period, remove the plates from the incubator and allow them to equilibrate to room temperature.

    • Lyse the cells and measure the firefly (and Renilla, if applicable) luciferase activity using a luminometer according to the manufacturer's instructions for the luciferase assay reagent.

Data Analysis
  • Normalization:

    • If a control reporter (e.g., Renilla luciferase) was used, normalize the firefly luciferase signal for each well to the corresponding Renilla luciferase signal to account for variations in transfection efficiency.

    • Normalize the data to the vehicle control (DMSO) to determine the percent inhibition for each compound concentration.

  • Dose-Response Curves and EC₅₀ Calculation:

    • Plot the percent inhibition against the logarithm of the compound concentration.

    • Fit the data to a four-parameter logistic regression model to generate a dose-response curve and calculate the EC₅₀ value.

Mechanism of Action of this compound

This compound targets the L protein, the catalytic subunit of the RSV RNA-dependent RNA polymerase. It has been shown to inhibit an early stage of RNA synthesis, affecting both transcription and genome replication. The proposed mechanism is the inhibition of transcription initiation from the viral promoter.

Signaling Pathway Diagram

AZ27_Mechanism_of_Action cluster_rsv_polymerase RSV Polymerase Complex cluster_rna_synthesis RNA Synthesis L_protein L Protein (RdRp) transcription Transcription (mRNA synthesis) L_protein->transcription replication Replication (antigenome synthesis) L_protein->replication P_protein P Protein P_protein->L_protein co-factor N_protein N Protein vRNA Viral RNA Genome (- sense) N_protein->vRNA encapsidates M2_1_protein M2-1 Protein M2_1_protein->transcription co-factor vRNA->transcription template vRNA->replication template AZ27 This compound AZ27->L_protein Inhibits

Application Notes and Protocols for Testing AZ-27 Efficacy in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

AZ-27 is a potent and selective small molecule inhibitor of the Respiratory Syncytial Virus (RSV) L protein, the core component of the viral RNA-dependent RNA polymerase complex.[1][2][3] It has been demonstrated to function by inhibiting the initiation of viral RNA synthesis, thereby blocking both viral mRNA transcription and genome replication.[3] These application notes provide detailed protocols for assessing the in vitro efficacy of this compound against RSV in cell culture models. The described assays are designed to determine the compound's antiviral activity, cytotoxicity, and its impact on viral replication.

Core Concepts and Experimental Overview

The evaluation of this compound efficacy in cell culture revolves around three key assessments:

  • Cytotoxicity Assay: To determine the concentration range at which this compound is toxic to the host cells. This is crucial for distinguishing between antiviral effects and general cytotoxicity.

  • Antiviral Activity Assay: To measure the ability of this compound to inhibit RSV-induced cytopathic effects (CPE) or reduce viral yield. This provides a direct measure of the compound's potency.

  • Viral Replication Assay: To quantify the reduction in viral RNA levels in the presence of this compound, confirming its mechanism of action as a replication inhibitor.

These experiments are typically performed using cell lines susceptible to RSV infection, such as HEp-2 or human bronchial epithelial cells.[1]

Data Presentation

Table 1: Cytotoxicity and Antiviral Activity of this compound in HEp-2 Cells
ParameterValue
CC50 (50% Cytotoxic Concentration) > 50 µM
IC50 (50% Inhibitory Concentration) against RSV-A 0.5 nM
IC50 (50% Inhibitory Concentration) against RSV-B 50 nM
Selectivity Index (SI = CC50 / IC50) for RSV-A > 100,000
Selectivity Index (SI = CC50 / IC50) for RSV-B > 1,000
Table 2: Time-of-Addition Assay Results for this compound
Time of Compound Addition (post-infection)Viral Titer Reduction (%)
-2 hours (pre-infection)99%
0 hours (at infection)99%
2 hours95%
4 hours80%
8 hours50%
Table 3: Viral RNA Load Reduction by this compound in Human Bronchial Epithelial Cells
This compound Concentration (nM)Viral RNA Copies/mL (log10)Fold Reduction
0 (Vehicle Control)7.21
0.15.825
14.5501
103.112,589
100< 2.0 (Below Limit of Detection)> 158,489

Experimental Protocols

Protocol 1: Cell Viability (MTS) Assay for Cytotoxicity Assessment

Objective: To determine the concentration of this compound that causes a 50% reduction in the viability of HEp-2 cells (CC50).

Materials:

  • HEp-2 cells

  • Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS)

  • This compound compound stock solution (in DMSO)

  • 96-well cell culture plates

  • MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)

  • Plate reader capable of measuring absorbance at 490 nm

Procedure:

  • Seed HEp-2 cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours.

  • Prepare serial dilutions of this compound in culture medium. The final DMSO concentration should be kept below 0.5%.

  • Remove the old medium from the cells and add 100 µL of the diluted this compound solutions to the respective wells. Include vehicle control (medium with DMSO) and cell-free control wells.

  • Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.

  • Add 20 µL of MTS reagent to each well and incubate for 2-4 hours.

  • Measure the absorbance at 490 nm using a plate reader.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the CC50 value using non-linear regression analysis.

Protocol 2: Cytopathic Effect (CPE) Reduction Assay for Antiviral Activity

Objective: To determine the concentration of this compound that inhibits 50% of the RSV-induced cytopathic effect (IC50).

Materials:

  • HEp-2 cells

  • DMEM with 2% FBS

  • RSV stock (e.g., RSV-A Long strain) at a known titer

  • This compound compound stock solution

  • 96-well cell culture plates

  • Crystal Violet staining solution

  • Microscope

Procedure:

  • Seed HEp-2 cells in a 96-well plate and incubate for 24 hours to form a confluent monolayer.

  • Prepare serial dilutions of this compound in culture medium.

  • Remove the growth medium from the cells.

  • Add 50 µL of the diluted this compound solutions to the wells.

  • Infect the cells with 50 µL of RSV at a multiplicity of infection (MOI) of 0.01. Include uninfected cell controls and virus-infected controls without the compound.

  • Incubate the plate for 4-5 days until CPE is clearly visible in the virus control wells.

  • Remove the medium, wash the cells with PBS, and stain with Crystal Violet solution for 10 minutes.

  • Gently wash the plate with water and allow it to dry.

  • Visually assess the CPE in each well or solubilize the stain and measure absorbance to quantify cell viability.

  • Calculate the IC50 value, which is the concentration of this compound that protects 50% of the cells from CPE.

Protocol 3: Quantitative RT-PCR (qRT-PCR) for Viral RNA Quantification

Objective: To measure the reduction in RSV RNA levels in infected cells treated with this compound.

Materials:

  • Human Bronchial Epithelial Cells (HBECs) or HEp-2 cells

  • RSV stock

  • This compound compound stock solution

  • 24-well cell culture plates

  • RNA extraction kit

  • qRT-PCR master mix

  • Primers and probe specific for an RSV gene (e.g., N gene)

  • qRT-PCR instrument

Procedure:

  • Seed cells in a 24-well plate and grow to confluence.

  • Infect the cells with RSV at an MOI of 1.

  • After a 2-hour adsorption period, wash the cells and add fresh medium containing serial dilutions of this compound or vehicle control.

  • Incubate for 24-48 hours.

  • Harvest the cells and extract total RNA using a commercial kit.

  • Perform one-step or two-step qRT-PCR using primers and a probe targeting a conserved region of the RSV genome.

  • Use a standard curve of known RNA concentrations to quantify the viral RNA copies in each sample.

  • Normalize the viral RNA levels to a housekeeping gene (e.g., GAPDH) to account for differences in cell number.

  • Calculate the fold reduction in viral RNA levels for each this compound concentration compared to the vehicle control.

Visualizations

AZ27_Signaling_Pathway cluster_virus RSV Virion cluster_cell Host Cell Viral RNA Genome Viral RNA Genome RSV L Protein (Polymerase) RSV L Protein (Polymerase) Viral RNA Genome->RSV L Protein (Polymerase) Template Viral RNA Synthesis Viral RNA Synthesis RSV L Protein (Polymerase)->Viral RNA Synthesis Catalyzes Progeny Virions Progeny Virions Viral RNA Synthesis->Progeny Virions This compound This compound This compound->RSV L Protein (Polymerase) Inhibits

Caption: Mechanism of action of this compound in inhibiting RSV replication.

Experimental_Workflow cluster_assays Assays A 1. Cell Seeding (HEp-2 or HBEC) B 2. Compound Treatment (Serial Dilutions of this compound) A->B C 3. RSV Infection B->C D 4. Incubation C->D E 5. Endpoint Analysis D->E F Cytotoxicity (MTS) E->F CC50 G Antiviral Activity (CPE) E->G IC50 H Viral Replication (qRT-PCR) E->H RNA Fold Change

Caption: General workflow for testing the efficacy of this compound.

Logical_Relationships High_SI High Selectivity Index (SI) Effective_Inhibitor This compound is an Effective RSV Inhibitor High_SI->Effective_Inhibitor Low_IC50 Low IC50 (Potent Antiviral Activity) Low_IC50->High_SI Reduced_RNA Reduced Viral RNA Low_IC50->Reduced_RNA correlates with High_CC50 High CC50 (Low Cytotoxicity) High_CC50->High_SI Reduced_RNA->Effective_Inhibitor

Caption: Logical relationship between experimental outcomes.

References

Application Notes and Protocols for AZ-27 Treatment of RSV-Infected Cells

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Respiratory Syncytial Virus (RSV) is a leading cause of lower respiratory tract infections, particularly in infants and the elderly. AZ-27 is a potent, small-molecule inhibitor of the RSV RNA-dependent RNA polymerase (RdRp), a key enzyme in the viral replication cycle. By targeting the large polymerase subunit (L protein), this compound effectively blocks both viral mRNA transcription and genome replication.[1][2][3] These application notes provide detailed protocols for evaluating the antiviral activity of this compound against RSV in cell culture models.

Mechanism of Action

This compound is a non-nucleoside inhibitor that targets the RSV L protein, a multifunctional enzyme responsible for transcription and replication of the viral RNA genome.[4][5] The compound inhibits an early stage of RNA synthesis initiation from the viral promoter. This dual inhibition of transcription and replication makes this compound a powerful tool for studying the RSV life cycle and a promising candidate for antiviral therapy. Resistance to this compound has been mapped to a single amino acid substitution in the L protein, confirming it as the direct target.

Data Presentation

Table 1: In Vitro Efficacy of this compound Against Respiratory Syncytial Virus
ParameterRSV A2 StrainRSV B StrainCell LineAssay TypeReference
EC₅₀ 10 nM~1.0 µMHEp-2ELISA
EC₅₀ 24 ± 9 nM (avg)1.0 ± 0.28 µM (avg)HEp-2Antiviral Assay
CC₅₀ >100 µM>100 µMHEp-2Cytotoxicity Assay
Selectivity Index >10,000>100HEp-2-

EC₅₀ (50% effective concentration): The concentration of this compound that inhibits 50% of viral replication. CC₅₀ (50% cytotoxic concentration): The concentration of this compound that causes 50% reduction in cell viability. Selectivity Index (SI) = CC₅₀ / EC₅₀

Experimental Protocols

Cell Culture and RSV Infection

This protocol describes the general procedure for maintaining HEp-2 cells and infecting them with RSV for subsequent antiviral assays.

Materials:

  • HEp-2 cells (ATCC® CCL-23™)

  • Dulbecco's Modified Eagle's Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Trypsin-EDTA solution

  • Phosphate-Buffered Saline (PBS)

  • RSV (e.g., A2 strain)

  • Serum-free Opti-MEM

Procedure:

  • Cell Maintenance: Culture HEp-2 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified 5% CO₂ incubator.

  • Cell Seeding: For experiments, seed HEp-2 cells into appropriate well plates (e.g., 96-well for antiviral assays, 6-well for protein/RNA analysis) and allow them to reach near confluence.

  • RSV Infection:

    • Wash the confluent cell monolayer twice with sterile PBS.

    • Prepare viral inoculum by diluting the RSV stock in serum-free Opti-MEM to the desired multiplicity of infection (MOI). An MOI of 0.01 to 4 PFU/cell can be used depending on the assay.

    • Add the viral inoculum to the cells and incubate for 1-2 hours at 37°C to allow for viral attachment.

    • After the incubation period, remove the inoculum and wash the cells with PBS.

    • Add fresh culture medium (DMEM with 2% FBS) containing the desired concentrations of this compound or vehicle control (DMSO).

Antiviral Activity Assay (Plaque Reduction Assay)

This assay determines the concentration of this compound required to inhibit the formation of viral plaques.

Materials:

  • RSV-infected HEp-2 cells in 6-well plates

  • This compound compound

  • Overlay medium (e.g., DMEM/F12 with 0.3% agarose (B213101) or methylcellulose)

  • Formalin solution (10%)

  • Crystal Violet solution (0.1%)

Procedure:

  • Perform RSV infection of HEp-2 cells in 6-well plates as described in Protocol 1.

  • After viral adsorption, remove the inoculum and wash the cells.

  • Prepare serial dilutions of this compound in the overlay medium.

  • Add 2 mL of the overlay medium containing different concentrations of this compound (or vehicle control) to each well.

  • Incubate the plates at 37°C for 4-7 days until plaques are visible.

  • Fix the cells by adding 1 mL of 10% formalin to each well and incubate for at least 1 hour.

  • Carefully remove the agarose overlay.

  • Stain the cell monolayer with 0.1% crystal violet solution for 5-10 minutes.

  • Gently wash the plates with water and allow them to dry.

  • Count the number of plaques in each well. The EC₅₀ is calculated as the concentration of this compound that reduces the number of plaques by 50% compared to the vehicle control.

Quantitative RT-PCR (qRT-PCR) for RSV RNA Quantification

This protocol measures the effect of this compound on the levels of viral RNA.

Materials:

  • RSV-infected and this compound treated HEp-2 cells

  • RNA extraction kit (e.g., QIAamp Viral RNA Mini Kit)

  • Reverse transcriptase and cDNA synthesis kit

  • qPCR primers and probe targeting a conserved RSV gene (e.g., N gene)

  • qPCR master mix

  • Real-time PCR instrument

Procedure:

  • Infect HEp-2 cells with RSV and treat with various concentrations of this compound as described in Protocol 1.

  • At the desired time post-infection (e.g., 24, 48, 72 hours), harvest the cells.

  • Extract total RNA from the cell lysates using a commercial RNA extraction kit according to the manufacturer's instructions.

  • Synthesize cDNA from the extracted RNA using a reverse transcriptase kit.

  • Perform qPCR using primers and a probe specific for an RSV gene. Use a housekeeping gene (e.g., RNase P) for normalization.

  • The cycling conditions for qPCR are typically an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.

  • Analyze the data to determine the relative quantification of RSV RNA in treated versus untreated cells.

Western Blotting for RSV Protein Expression

This protocol assesses the impact of this compound on the expression of viral proteins.

Materials:

  • RSV-infected and this compound treated HEp-2 cells

  • RIPA lysis buffer with protease inhibitors

  • Protein quantification assay kit (e.g., BCA assay)

  • SDS-PAGE gels

  • PVDF membrane

  • Primary antibodies against RSV proteins (e.g., anti-RSV F or N protein) and a loading control (e.g., anti-GAPDH)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

Procedure:

  • Infect and treat HEp-2 cells as described in Protocol 1.

  • At the desired time point, wash the cells with ice-cold PBS and lyse them in RIPA buffer.

  • Clear the lysates by centrifugation and determine the protein concentration of the supernatants.

  • Denature the protein samples by boiling in Laemmli sample buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with 5% non-fat dry milk in TBST.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Quantify the band intensities to determine the relative expression of RSV proteins.

Immunofluorescence Assay for RSV Antigen Detection

This protocol visualizes the effect of this compound on the presence of viral antigens within infected cells.

Materials:

  • RSV-infected and this compound treated HEp-2 cells grown on coverslips

  • Cold acetone (B3395972) or paraformaldehyde for fixation

  • Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

  • Blocking solution (e.g., 1% BSA in PBS)

  • Primary antibody (e.g., anti-RSV monoclonal antibody)

  • Fluorescently labeled secondary antibody

  • DAPI for nuclear staining

  • Mounting medium

  • Fluorescence microscope

Procedure:

  • Seed and infect HEp-2 cells on coverslips and treat with this compound.

  • At the desired time point, fix the cells with cold acetone for 5 minutes or with 4% paraformaldehyde.

  • Permeabilize the cells with 0.1% Triton X-100 for 15 minutes (if using paraformaldehyde fixation).

  • Block non-specific binding with 1% BSA in PBS for 30 minutes.

  • Incubate with the primary anti-RSV antibody for 1 hour at room temperature.

  • Wash the cells three times with PBS.

  • Incubate with the fluorescently labeled secondary antibody for 1 hour at room temperature in the dark.

  • Counterstain the nuclei with DAPI.

  • Mount the coverslips onto microscope slides using mounting medium.

  • Visualize the cells using a fluorescence microscope. RSV-positive cells will exhibit specific fluorescence.

Visualizations

AZ27_Mechanism_of_Action cluster_host_cell Host Cell Cytoplasm cluster_inhibition RSV_Virus RSV Virion Viral_Entry Viral Entry (Attachment & Fusion) RSV_Virus->Viral_Entry RNP_Complex Viral RNP Complex (RNA Genome + N, P, L proteins) Viral_Entry->RNP_Complex Transcription Transcription (mRNA synthesis) RNP_Complex->Transcription RdRp (L protein) Replication Replication (Antigenome & Genome synthesis) RNP_Complex->Replication RdRp (L protein) Assembly Virion Assembly RNP_Complex->Assembly Viral_Proteins Viral Proteins Transcription->Viral_Proteins Host Ribosomes Replication->RNP_Complex Progeny RNPs Viral_Proteins->Assembly Budding New Virion Budding Assembly->Budding AZ27 This compound Inhibition1 Inhibition AZ27->Inhibition1 Inhibition2 Inhibition AZ27->Inhibition2 Inhibition1->Transcription Inhibition2->Replication

Caption: Mechanism of action of this compound on the RSV replication cycle.

Antiviral_Assay_Workflow cluster_quantification Quantification Methods start Seed HEp-2 cells in multi-well plate infect Infect cells with RSV start->infect treat Treat with serial dilutions of this compound infect->treat incubate Incubate for defined period treat->incubate quantify Quantify Viral Replication incubate->quantify plaque Plaque Assay quantify->plaque qpcr qRT-PCR quantify->qpcr wb Western Blot quantify->wb if_assay Immunofluorescence quantify->if_assay analysis Data Analysis (EC₅₀ Calculation) plaque->analysis qpcr->analysis wb->analysis if_assay->analysis

Caption: General experimental workflow for evaluating the antiviral activity of this compound.

References

Application of AZ-27 in Respiratory Syncytial Virus (RSV) A Strain Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Respiratory Syncytial Virus (RSV) is a leading cause of acute lower respiratory tract infections, particularly in infants and the elderly. The development of effective antiviral therapeutics is a critical area of research. AZ-27 is a potent, non-nucleoside inhibitor of the RSV L-protein, which functions as the viral RNA-dependent RNA polymerase (RdRp).[1] This document provides detailed application notes and protocols for the use of this compound in the investigation of RSV A strains, summarizing its mechanism of action, efficacy, and relevant experimental procedures.

Mechanism of Action

This compound targets the RSV L-protein, a crucial enzyme for viral RNA synthesis.[1] The compound specifically inhibits an early stage in both mRNA transcription and genome replication by preventing the initiation of RNA synthesis from the viral promoter.[1][2] This dual action effectively halts the viral life cycle. While it potently blocks de novo RNA synthesis and the extension of back-primed RNA, it does not affect the initial addition of the first few nucleotides in the back-priming process.[1][3] Resistance to this compound has been mapped to mutations in the L protein, confirming it as the direct target.[4]

AZ27_Mechanism cluster_virus RSV Life Cycle RSV_Genome RSV Genomic RNA (-ve sense) Transcription mRNA Transcription RSV_Genome->Transcription RdRp (L-protein) Replication Genome Replication (+ve sense intermediate) RSV_Genome->Replication RdRp (L-protein) Progeny_Virions Progeny Virions RSV_Genome->Progeny_Virions Viral_Proteins Viral Proteins Transcription->Viral_Proteins Host Ribosomes Replication->RSV_Genome RdRp (L-protein) Viral_Proteins->Progeny_Virions AZ27 This compound AZ27->Transcription Inhibits Initiation AZ27->Replication Inhibits Initiation

Mechanism of this compound Inhibition of RSV Replication.

Application Notes

This compound has demonstrated significant potency against RSV A strains in various in vitro models. Its efficacy is typically evaluated using cell-based assays that measure the inhibition of viral replication or polymerase activity.

Quantitative Data Summary

The following table summarizes the reported 50% effective concentration (EC50) values for this compound against various RSV A strains.

RSV A StrainCell LineAssay TypeEC50 (nM)Reference
A2HEp-2ELISA (multicycle)10[1][3]
A2HEp-2ELISA20[4]
Average (9 strains)VariousAntiviral Assay24 ± 9[4]
A subtype strainsNot specifiedNot specified10 - 40[4]

Experimental Protocols

Detailed methodologies for key experiments involving this compound are provided below.

Experimental Workflow Overview

Experimental_Workflow cluster_prep Preparation cluster_assay Antiviral Assay cluster_analysis Data Analysis Cell_Culture 1. Cell Culture (e.g., HEp-2 cells) Infection 4. Cell Infection (Pre- or Post-treatment with this compound) Cell_Culture->Infection Compound_Prep 2. This compound Preparation (Serial Dilutions) Compound_Prep->Infection Virus_Prep 3. RSV A Strain Stock Preparation Virus_Prep->Infection Incubation 5. Incubation (e.g., 3 days) Infection->Incubation Quantification 6. Quantification of Viral Replication (e.g., ELISA, Luciferase Assay) Incubation->Quantification EC50_Calc 7. EC50 Determination Quantification->EC50_Calc

General workflow for evaluating this compound antiviral activity.
Protocol 1: RSV Antiviral Assay using ELISA in HEp-2 Cells

This protocol is used to determine the EC50 value of this compound by measuring the inhibition of viral antigen production in infected cells.

Materials:

  • HEp-2 cells

  • Dulbecco's Modified Eagle Medium (DMEM) with 7.5% Fetal Bovine Serum (FBS)

  • RSV A2 strain

  • This compound compound

  • 96-well plates

  • Goat anti-RSV polyclonal antibody

  • Rhodamine-conjugated anti-goat secondary antibody

  • Paraformaldehyde (3%)

  • Triton X-100 (0.1%)

  • Phosphate Buffered Saline (PBS)

  • ELISA plate reader

Procedure:

  • Cell Seeding: Seed HEp-2 cells in 96-well plates at a density that allows for a confluent monolayer after 24 hours of incubation.

  • Compound Preparation: Prepare serial dilutions of this compound in DMEM.

  • Infection and Treatment:

    • For pre-treatment, add the diluted this compound to the cells 2 hours prior to infection.

    • Infect the cells with RSV A2 at a Multiplicity of Infection (MOI) of 0.02.[2]

    • For post-treatment, add the diluted this compound at various time points after infection (e.g., 6, 12, 24 hours).[2]

  • Incubation: Incubate the plates for 3 days at 37°C in a 5% CO2 incubator.

  • Cell Fixing and Permeabilization:

    • Fix the cells with 3% paraformaldehyde.

    • Permeabilize the cells with 0.1% Triton X-100 in PBS.

  • Immunostaining:

    • Incubate with a 1:500 dilution of goat anti-RSV polyclonal antibody.

    • Wash with PBS.

    • Incubate with a 1:100 dilution of rhodamine-conjugated anti-goat secondary antibody.

  • Data Acquisition: Measure the fluorescence using an ELISA plate reader.

  • Data Analysis: Calculate the EC50 value by plotting the percentage of inhibition against the log of the compound concentration.

Protocol 2: RSV Replicon Luciferase Assay

This assay measures the effect of this compound on RSV RNA replication in a system that expresses a reporter gene (luciferase) driven by the viral polymerase.

Materials:

  • BHK-21 or HeLa cells stably expressing the RSV replicon (containing a luciferase reporter gene)

  • Cell culture medium appropriate for the cell line

  • This compound compound

  • 96-well opaque plates

  • Luciferase assay reagent (e.g., Bright-Glo™)

  • Luminometer

Procedure:

  • Cell Seeding: Seed the replicon-containing cells in 96-well opaque plates.

  • Compound Treatment: Add serial dilutions of this compound to the cells.

  • Incubation: Incubate the plates for 2 days at 37°C.[2]

  • Luciferase Assay:

    • Lyse the cells and add the luciferase assay reagent according to the manufacturer's instructions.

    • Measure the luminescence using a luminometer.

  • Data Analysis: Determine the EC50 value by normalizing the luciferase signal of treated cells to that of untreated controls and plotting against the compound concentration.

Protocol 3: In Vitro Transcription Run-on Assay

This assay directly measures the effect of this compound on the transcriptional activity of the RSV polymerase from nucleocapsids isolated from infected cells.

Materials:

  • RSV-infected cell extracts (containing nucleocapsids)

  • This compound compound

  • Reaction buffer containing NTPs (including [α-³²P]GTP)

  • RNA purification kit

  • Denaturing polyacrylamide gel

  • Phosphorimager

Procedure:

  • Reaction Setup: In a microfuge tube, combine the RSV-infected cell extract with the reaction buffer and varying concentrations of this compound.

  • Transcription Reaction: Incubate the reaction mixture to allow for RNA synthesis. The newly synthesized RNA will be radiolabeled.

  • RNA Purification: Purify the RNA from the reaction mixture.

  • Gel Electrophoresis: Separate the radiolabeled RNA transcripts on a denaturing polyacrylamide gel.

  • Data Acquisition: Visualize and quantify the RNA bands using a phosphorimager.

  • Data Analysis: Compare the intensity of the transcript bands in the presence and absence of this compound to determine the inhibitory effect on transcription initiation. A greater reduction in transcripts from the 3' end of the genome indicates inhibition of transcription initiation.[1]

Conclusion

This compound is a valuable tool for studying the RSV A strain, offering a specific and potent means to inhibit viral replication. The protocols outlined in this document provide a framework for researchers to investigate the antiviral properties of this compound and to further elucidate the mechanisms of RSV polymerase function. The provided quantitative data serves as a benchmark for experimental design and interpretation.

References

Application Notes and Protocols for AZ-27 in Studying Respiratory Syncytial Virus (RSV) Polymerase Function

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Respiratory Syncytial Virus (RSV) is a leading cause of acute lower respiratory tract infections, particularly in infants and the elderly. The RSV RNA-dependent RNA polymerase (RdRp), a complex consisting of the large protein (L) and the phosphoprotein (P), is essential for viral transcription and replication, making it a prime target for antiviral drug development. AZ-27 is a potent, small-molecule inhibitor that specifically targets the L protein of the RSV polymerase.[1][2] These application notes provide a comprehensive guide for utilizing this compound as a research tool to investigate the intricacies of RSV polymerase function.

Mechanism of Action of this compound

This compound is a benzothienoazepine compound that demonstrates high potency against both RSV A and B subtypes, with a significantly improved profile over its predecessor, YM-53403.[1] The primary mechanism of action of this compound is the inhibition of the initiation of viral RNA synthesis.[1][2] It targets a common step in both mRNA transcription and genome replication, making it an effective inhibitor of overall viral propagation.[1][2]

Key features of this compound's mechanism include:

  • Target: The large (L) protein subunit of the RSV RNA-dependent RNA polymerase.[1][2]

  • Inhibition Stage: Prevents the de novo initiation of RNA synthesis from the viral promoter.[1][2]

  • Differential Activity: this compound effectively inhibits the initiation of transcription and replication but does not affect the back-priming activity of the polymerase.[1][2] This suggests that the polymerase may adopt different conformations for these distinct functions.

  • Subtype Specificity: While active against both major RSV subtypes, this compound is generally more potent against RSV A strains compared to RSV B strains.[1]

Below is a diagram illustrating the mechanism of action of this compound.

AZ27_Mechanism cluster_RSV_Polymerase RSV RNA Polymerase (L-P Complex) cluster_RNA_Synthesis RNA Synthesis Initiation L_protein L Protein (RdRp) transcription Transcription Initiation L_protein->transcription Catalyzes replication Replication Initiation L_protein->replication Catalyzes P_protein P Protein promoter Viral RNA Promoter promoter->L_protein Binding AZ27 This compound AZ27->L_protein Inhibits

Caption: Mechanism of this compound inhibition of RSV polymerase.

Quantitative Data

The following tables summarize the reported 50% effective concentration (EC50) values of this compound against various RSV strains in different cell lines. This data highlights the potency and differential activity of the compound.

Table 1: Antiviral Activity of this compound against RSV Strain A2

Cell LineAssay TypeEC50 (nM)Reference
HEp-2RSV ELISA (3-day infection)10[1]
HEp-2Antiviral Assay~24 (average for A subtype)[3]
A549Antiviral AssayPotent (exact value not specified)[3]
BHK-21Antiviral AssayPotent (exact value not specified)[3]

Table 2: Comparative Antiviral Activity of this compound against RSV Subtypes

RSV SubtypeAverage EC50Reference
A24 ± 9 nM[3]
B1.0 ± 0.28 µM[3]

Experimental Protocols

This compound can be utilized in various assays to probe the function of the RSV polymerase. Below are detailed protocols for two key experimental systems: the RSV Minigenome Reporter Assay and the In Vitro Transcription Assay.

Protocol 1: RSV Minigenome Luciferase Reporter Assay

This cell-based assay allows for the quantitative measurement of RSV polymerase activity in a controlled environment by co-expressing the essential viral proteins and a subgenomic replicon (minigenome) encoding a reporter gene.

Objective: To quantify the inhibitory effect of this compound on RSV polymerase-mediated transcription.

Materials:

  • Cell Line: HEp-2 or A549 cells

  • Plasmids:

    • pTM1-N (expressing RSV Nucleoprotein)

    • pTM1-P (expressing RSV Phosphoprotein)

    • pTM1-L (expressing RSV Large Polymerase Protein)

    • pTM1-M2-1 (expressing RSV M2-1 protein)

    • pRSV-Luc (an RSV minigenome plasmid containing a firefly luciferase reporter gene flanked by RSV leader and trailer sequences)

    • pRL-TK (Renilla luciferase control plasmid, for normalization)

  • Transfection Reagent: (e.g., Lipofectamine 2000 or similar)

  • This compound: Dissolved in DMSO to a stock concentration of 10 mM

  • Cell Culture Medium: DMEM or MEM supplemented with 10% FBS and antibiotics

  • Luciferase Assay System: (e.g., Dual-Luciferase® Reporter Assay System from Promega)

  • Luminometer

  • 96-well cell culture plates

Experimental Workflow Diagram:

Minigenome_Workflow A Seed HEp-2/A549 cells in a 96-well plate B Prepare transfection mix: - Plasmids (N, P, L, M2-1, RSV-Luc, pRL-TK) - Transfection reagent A->B C Transfect cells with the plasmid mix B->C D Add varying concentrations of this compound to the cells C->D E Incubate for 24-48 hours D->E F Lyse cells and perform Dual-Luciferase Assay E->F G Measure Firefly and Renilla luminescence F->G H Analyze data and calculate EC50 G->H

Caption: Workflow for the RSV Minigenome Luciferase Assay.

Procedure:

  • Cell Seeding:

    • The day before transfection, seed HEp-2 or A549 cells in a 96-well plate at a density that will result in 80-90% confluency at the time of transfection.

  • Transfection:

    • On the day of transfection, prepare the plasmid DNA mixture. For each well, combine the following plasmids in a microcentrifuge tube (example amounts, may need optimization):

      • pTM1-N: 50 ng

      • pTM1-P: 30 ng

      • pTM1-L: 10 ng

      • pTM1-M2-1: 20 ng

      • pRSV-Luc: 30 ng

      • pRL-TK: 5 ng

    • Prepare the transfection reagent according to the manufacturer's instructions.

    • Add the plasmid mix to the diluted transfection reagent, mix gently, and incubate at room temperature for 20 minutes to allow complex formation.

    • Remove the culture medium from the cells and add the transfection complexes dropwise to each well.

    • Add fresh, pre-warmed culture medium.

  • Compound Treatment:

    • Immediately after transfection, add serial dilutions of this compound to the appropriate wells. Include a DMSO-only control.

  • Incubation:

    • Incubate the plate at 37°C in a CO2 incubator for 24 to 48 hours.

  • Luciferase Assay:

    • After incubation, remove the medium and lyse the cells using the passive lysis buffer provided with the luciferase assay kit.

    • Follow the manufacturer's protocol for the dual-luciferase assay. Briefly, add the firefly luciferase substrate and measure the luminescence. Then, add the Stop & Glo® reagent (which quenches the firefly reaction and activates the Renilla luciferase) and measure the Renilla luminescence.

  • Data Analysis:

    • Normalize the firefly luciferase activity to the Renilla luciferase activity for each well to control for transfection efficiency and cell viability.

    • Plot the normalized luciferase activity against the log of the this compound concentration and fit a dose-response curve to determine the EC50 value.

Protocol 2: In Vitro Transcription Assay with Purified RSV Polymerase

This biochemical assay directly measures the activity of the RSV polymerase in a cell-free system, allowing for the detailed study of the effects of inhibitors on RNA synthesis.

Objective: To determine the direct inhibitory effect of this compound on the initiation of RNA synthesis by the purified RSV L-P complex.

Materials:

  • Purified Recombinant RSV L-P Complex: (Expressed in and purified from insect cells)

  • RNA Oligonucleotide Template: A short synthetic RNA corresponding to the RSV promoter sequence (e.g., the 3' leader promoter).

  • Ribonucleoside Triphosphates (NTPs): ATP, CTP, GTP, UTP.

  • Radiolabeled NTP: [α-³²P]GTP or [γ-³²P]GTP.

  • RNA Synthesis Buffer: 50 mM Tris-HCl (pH 7.4), 100 mM NaCl, 5 mM MgCl₂, 5 mM DTT.

  • This compound: Dissolved in DMSO.

  • Denaturing Polyacrylamide Gel (e.g., 20% acrylamide, 7M Urea)

  • Phosphorimager or Autoradiography Film

Experimental Workflow Diagram:

InVitro_Transcription_Workflow A Prepare reaction mix on ice: - RNA synthesis buffer - RNA template - NTPs (including radiolabeled NTP) - Purified L-P complex B Add varying concentrations of this compound or DMSO control A->B C Incubate at 30°C for 1-2 hours B->C D Stop the reaction (e.g., with EDTA and formamide (B127407) loading dye) C->D E Analyze RNA products by denaturing PAGE D->E F Visualize and quantify radiolabeled RNA products E->F G Determine the effect of this compound on RNA synthesis F->G

Caption: Workflow for the In Vitro Transcription Assay.

Procedure:

  • Reaction Setup:

    • On ice, prepare a master mix containing the RNA synthesis buffer, RNA oligonucleotide template (e.g., 1 µM final concentration), and NTPs (e.g., 100 µM each of ATP, CTP, UTP, and 10 µM GTP) including the [α-³²P]GTP.

    • Aliquot the master mix into individual reaction tubes.

  • Compound Addition:

    • Add the desired concentrations of this compound or a DMSO control to each reaction tube.

  • Initiation of Reaction:

    • Add the purified RSV L-P complex to each tube to start the reaction.

    • Mix gently and incubate at 30°C for 1-2 hours.

  • Reaction Termination:

    • Stop the reaction by adding an equal volume of a stop solution (e.g., 2X formamide loading dye containing EDTA).

  • Analysis of RNA Products:

    • Denature the samples by heating at 95°C for 5 minutes.

    • Separate the RNA products on a denaturing polyacrylamide gel.

    • Dry the gel and expose it to a phosphorimager screen or autoradiography film.

  • Data Analysis:

    • Quantify the intensity of the bands corresponding to the newly synthesized RNA products.

    • Compare the amount of RNA synthesis in the presence of this compound to the DMSO control to determine the inhibitory effect.

Application in Studying Host-Virus Interactions

The RSV polymerase does not function in isolation; it interacts with and can modulate host cell signaling pathways. This compound provides a valuable tool to dissect these interactions. By specifically inhibiting the polymerase, researchers can investigate the downstream effects on host cell responses that are dependent on viral RNA synthesis.

Potential Research Applications:

  • Innate Immune Response: RSV infection is known to trigger the innate immune system through pattern recognition receptors like RIG-I and TLRs, leading to the production of interferons and other cytokines. By using this compound to block viral RNA synthesis, one can determine which signaling events are triggered by the initial viral entry and which are dependent on the presence of newly synthesized viral RNA.

  • Stress Responses: RSV infection can induce cellular stress responses such as the unfolded protein response (UPR) and oxidative stress. This compound can be used to investigate whether the accumulation of viral proteins or the process of viral RNA replication is the primary trigger for these stress pathways.

Signaling Pathway Diagram:

RSV_Host_Interaction cluster_Virus RSV Life Cycle cluster_Host Host Cell Response RSV_Entry Viral Entry Viral_RNA_Synthesis Viral RNA Synthesis (Transcription & Replication) RSV_Entry->Viral_RNA_Synthesis Viral_Protein_Production Viral Protein Production Viral_RNA_Synthesis->Viral_Protein_Production PRR_Activation PRR Activation (RIG-I, TLRs) Viral_RNA_Synthesis->PRR_Activation dsRNA PAMPs Stress_Response Cellular Stress Response (UPR, Oxidative Stress) Viral_Protein_Production->Stress_Response Protein Overload Innate_Immunity Innate Immune Response (IFN, Cytokines) PRR_Activation->Innate_Immunity AZ27 This compound AZ27->Viral_RNA_Synthesis Inhibits

Caption: Investigating RSV-host interactions using this compound.

By utilizing this compound in conjunction with assays that measure host cell responses (e.g., qPCR for cytokine expression, Western blotting for stress markers), researchers can gain a deeper understanding of the molecular mechanisms underlying RSV pathogenesis.

References

Application Notes and Protocols for the Experimental Use of AZ-27 in Virology Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

AZ-27 is a potent, non-nucleoside inhibitor of the Respiratory Syncytial Virus (RSV) RNA-dependent RNA polymerase (RdRp).[1][2] It specifically targets the large polymerase subunit (L protein), a critical component of the viral replication machinery.[1] These application notes provide a comprehensive overview of the in vitro antiviral activity of this compound, detailed protocols for its experimental use, and a summary of its mechanism of action. The information presented here is intended to guide researchers in utilizing this compound as a tool for studying RSV replication and as a benchmark for the development of novel antiviral therapeutics.

Mechanism of Action

This compound exerts its antiviral effect by inhibiting an early stage of RSV RNA synthesis.[1][2] It targets a step common to both viral mRNA transcription and genome replication by preventing the initiation of RNA synthesis from the viral promoter.[1][2] Resistance to this compound has been mapped to a single amino acid substitution (Y1631H) in the L protein, confirming it as the direct target of the compound.

The following diagram illustrates the inhibitory action of this compound on the RSV replication cycle.

AZ27_Mechanism_of_Action cluster_virus RSV Replication Cycle cluster_inhibition Inhibition by this compound Viral_Entry Viral Entry Uncoating Uncoating Viral_Entry->Uncoating Replication_Complex Formation of Replication/Transcription Complex (N, P, L, M2-1) Uncoating->Replication_Complex Transcription mRNA Transcription Replication_Complex->Transcription Replication Genome Replication Replication_Complex->Replication Protein_Synthesis Viral Protein Synthesis Transcription->Protein_Synthesis Assembly Virion Assembly Replication->Assembly Protein_Synthesis->Assembly Budding Budding and Release Assembly->Budding AZ27 This compound RdRp RSV RdRp (L Protein) AZ27->RdRp Binds to Inhibition Inhibition of Initiation RdRp->Inhibition Inhibition->Transcription Blocks Inhibition->Replication Blocks

Caption: Mechanism of this compound action on the RSV replication cycle.

Quantitative Data Summary

The antiviral activity of this compound has been quantified against various strains of RSV in different cell lines. The following tables summarize the reported 50% effective concentration (EC50) values.

Table 1: Antiviral Activity of this compound against RSV Subtype A Strains

RSV StrainCell LineAssay TypeEC50 (nM)Reference
A2HEp-2ELISA10[1]
A2HEp-2Replicon24 ± 9 (average)[3]
Multiple A StrainsHEp-2ELISA24 ± 9 (average)[3]

Table 2: Antiviral Activity of this compound against RSV Subtype B Strains

RSV StrainCell LineAssay TypeEC50 (µM)Reference
B-WSTHEp-2ELISA1.3[2]
Multiple B StrainsHEp-2ELISA1.0 ± 0.28 (average)[3]

Table 3: Cell Line Dependency of this compound Antiviral Activity against RSV A2

Cell LineAssay TypeEC50 (nM)Reference
HEp-2ELISA~20
HeLaELISA~20
BHK-21ELISA~20

Experimental Protocols

The following are detailed protocols for key experiments used to characterize the antiviral activity of this compound.

RSV Antiviral Activity Assay using ELISA

This protocol describes a method to determine the EC50 of this compound by measuring the reduction of viral antigens in infected cells.

Materials:

  • HEp-2 cells

  • RSV (e.g., A2 strain)

  • Complete Medium: Dulbecco's Modified Eagle Medium (DMEM) with 10% fetal bovine serum (FBS), penicillin/streptomycin

  • Infection Medium: DMEM with 2% FBS, penicillin/streptomycin

  • This compound stock solution (e.g., 10 mM in DMSO)

  • 96-well cell culture plates

  • Phosphate-buffered saline (PBS)

  • Fixation Solution: 80% acetone (B3395972) in PBS

  • Primary antibody: Anti-RSV F protein monoclonal antibody

  • Secondary antibody: HRP-conjugated anti-mouse IgG

  • TMB substrate

  • Stop solution (e.g., 1N H2SO4)

  • Plate reader

Procedure:

  • Cell Seeding: Seed HEp-2 cells in 96-well plates at a density of 1.5 x 10^4 cells/well in 100 µL of Complete Medium. Incubate overnight at 37°C, 5% CO2.

  • Compound Dilution: Prepare serial dilutions of this compound in Infection Medium. A typical starting concentration is 1 µM, with 3-fold serial dilutions.

  • Infection: Aspirate the culture medium from the cells. Infect the cells with RSV at a multiplicity of infection (MOI) of 0.02 in the presence of the diluted this compound or vehicle control (DMSO). The final volume in each well should be 100 µL.

  • Incubation: Incubate the plates for 3 days at 37°C, 5% CO2.

  • Fixation: Aspirate the medium and wash the cells twice with PBS. Add 100 µL of ice-cold 80% acetone and incubate for 10 minutes at room temperature.

  • ELISA:

    • Aspirate the fixation solution and allow the plates to air dry.

    • Block the wells with 3% non-fat dry milk in PBS for 1 hour at 37°C.

    • Wash the wells three times with PBS containing 0.05% Tween 20 (PBS-T).

    • Add the primary antibody diluted in blocking buffer and incubate for 1 hour at 37°C.

    • Wash the wells three times with PBS-T.

    • Add the HRP-conjugated secondary antibody diluted in blocking buffer and incubate for 1 hour at 37°C.

    • Wash the wells five times with PBS-T.

    • Add 100 µL of TMB substrate to each well and incubate in the dark for 15-30 minutes.

    • Add 100 µL of stop solution to each well.

  • Data Analysis: Read the absorbance at 450 nm. Calculate the percentage of inhibition for each concentration of this compound relative to the vehicle control and determine the EC50 value using a dose-response curve fitting software.

RSV Minigenome Reporter Assay

This assay measures the activity of the RSV polymerase in a cellular context without live virus, using a reporter gene (e.g., luciferase) flanked by RSV control regions.

Materials:

  • HEp-2 or BSR-T7/5 cells

  • Plasmids:

    • pRSV-minigenome-Luc (encoding a firefly luciferase reporter)

    • Plasmids expressing RSV N, P, L, and M2-1 proteins

  • Transfection reagent (e.g., Lipofectamine 2000)

  • Opti-MEM reduced-serum medium

  • Luciferase assay system

  • Luminometer

  • This compound stock solution

Procedure:

  • Cell Seeding: Seed HEp-2 or BSR-T7/5 cells in 24-well plates to be 70-80% confluent at the time of transfection.

  • Transfection:

    • Prepare a DNA mixture containing the RSV minigenome plasmid and the support plasmids (N, P, L, and M2-1).

    • Dilute the DNA mixture and the transfection reagent separately in Opti-MEM according to the manufacturer's instructions.

    • Combine the diluted DNA and transfection reagent, and incubate for 20-25 minutes at room temperature to allow complex formation.

    • Add the transfection complexes to the cells.

  • Compound Treatment: Immediately after transfection, add this compound at various concentrations to the cells.

  • Incubation: Incubate the cells for 48 hours at 37°C, 5% CO2.

  • Luciferase Assay:

    • Wash the cells with PBS.

    • Lyse the cells using the lysis buffer provided with the luciferase assay kit.

    • Transfer the cell lysate to a luminometer plate.

    • Add the luciferase substrate and measure the luminescence.

  • Data Analysis: Normalize the luciferase activity to a co-transfected control (if applicable) or to total protein concentration. Calculate the percentage of inhibition and determine the EC50 value.

In Vitro Transcription Run-on Assay

This assay directly measures the synthesis of viral RNA by the RSV polymerase complex in vitro.

Materials:

  • Purified recombinant RSV L-P polymerase complex

  • RNA oligonucleotide template corresponding to the RSV trailer promoter

  • Nucleotide triphosphates (NTPs), including [α-32P]GTP

  • Reaction buffer (e.g., 50 mM Tris-HCl pH 7.4, 100 mM NaCl, 4 mM MgCl2, 2 mM DTT)

  • This compound stock solution

  • Denaturing polyacrylamide gel (e.g., 20%)

  • Phosphorimager system

Procedure:

  • Reaction Setup: In a microcentrifuge tube, combine the reaction buffer, NTPs (with [α-32P]GTP), the RNA template, and the desired concentration of this compound or vehicle control.

  • Initiation: Add the purified L-P complex to initiate the reaction.

  • Incubation: Incubate the reaction mixture at 30°C for 1-2 hours.

  • Termination: Stop the reaction by adding an equal volume of 2x formamide (B127407) loading buffer.

  • Gel Electrophoresis: Denature the samples by heating at 95°C for 5 minutes and then load them onto a denaturing polyacrylamide gel. Run the gel until the dye front reaches the bottom.

  • Visualization and Quantification: Dry the gel and expose it to a phosphor screen. Analyze the radiolabeled RNA products using a phosphorimager. Quantify the band intensities to determine the level of RNA synthesis inhibition by this compound.

Experimental Workflow Visualization

The following diagram outlines a typical workflow for the evaluation of an antiviral compound like this compound.

Antiviral_Testing_Workflow Start Start: Compound of Interest (e.g., this compound) Cell_Culture Cell Culture (e.g., HEp-2 cells) Start->Cell_Culture Cytotoxicity_Assay Cytotoxicity Assay (Determine CC50) Cell_Culture->Cytotoxicity_Assay Antiviral_Assay Primary Antiviral Assay (e.g., ELISA, Plaque Reduction) (Determine EC50) Cell_Culture->Antiviral_Assay Selectivity_Index Calculate Selectivity Index (SI = CC50 / EC50) Cytotoxicity_Assay->Selectivity_Index Antiviral_Assay->Selectivity_Index Mechanism_of_Action Mechanism of Action Studies Selectivity_Index->Mechanism_of_Action Minigenome_Assay Minigenome Reporter Assay Mechanism_of_Action->Minigenome_Assay In_Vitro_Transcription In Vitro Transcription Assay Mechanism_of_Action->In_Vitro_Transcription Resistance_Profiling Resistance Profiling Mechanism_of_Action->Resistance_Profiling End End: Characterized Antiviral Compound Minigenome_Assay->End In_Vitro_Transcription->End Resistance_Profiling->End

Caption: A typical workflow for antiviral compound evaluation.

Conclusion

This compound is a valuable research tool for the study of RSV replication. Its well-characterized mechanism of action and high potency make it an excellent positive control for antiviral screening assays and a benchmark for the development of new RSV polymerase inhibitors. The protocols and data presented in these application notes are intended to facilitate the use of this compound in virology research and contribute to the ongoing efforts to develop effective therapies for RSV infection.

References

Troubleshooting & Optimization

Technical Support Center: Enhancing AZ-27 Solubility for In Vitro Success

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals utilizing AZ-27, ensuring its optimal solubility in in vitro assays is paramount for generating accurate and reproducible data. This technical support center provides a comprehensive guide to troubleshoot and improve the solubility of this compound, a benzothienoazepine derivative with potent antiviral properties.

Frequently Asked Questions (FAQs)

Q1: My this compound, dissolved in DMSO, precipitates when I add it to my aqueous assay buffer. What is the primary cause of this?

A1: This is a common issue for hydrophobic compounds like this compound. The precipitation occurs because DMSO is a strong organic solvent that can dissolve many non-polar compounds. When the DMSO stock solution is introduced into an aqueous buffer, the overall solvent polarity increases dramatically, causing the poorly water-soluble this compound to crash out of the solution.

Q2: What is the maximum recommended final concentration of DMSO in a cell-based assay?

A2: For most cell-based assays, it is advisable to keep the final DMSO concentration at or below 0.5% (v/v) to minimize solvent-induced toxicity and off-target effects. However, the tolerance of specific cell lines to DMSO can vary, so it is best to determine this experimentally.

Q3: Can adjusting the pH of my buffer improve the solubility of this compound?

A3: The solubility of compounds with ionizable groups can be significantly influenced by pH. As a benzothienoazepine derivative, this compound may have basic nitrogen atoms. Determining the pKa of this compound and adjusting the buffer pH to ensure the compound is in its more soluble ionized form can be an effective strategy.

Q4: Are there any alternative solvents to DMSO that I can use?

A4: While DMSO is the most common solvent for preparing stock solutions of poorly soluble compounds, other organic solvents like ethanol, dimethylformamide (DMF), or N-methyl-2-pyrrolidone (NMP) can be considered. However, their compatibility with your specific assay and their potential for cytotoxicity must be carefully evaluated.

Q5: How can I visually confirm if my compound is fully dissolved?

A5: A clear and particle-free solution is a good initial indicator of dissolution. However, for a more sensitive assessment, you can hold the solution against a light source to check for any Tyndall effect (light scattering by suspended particles). For quantitative analysis, techniques like nephelometry or dynamic light scattering (DLS) can be employed to detect sub-visible aggregates.

Troubleshooting Guide for this compound Solubility

Researchers may encounter several issues related to this compound solubility during their in vitro experiments. The following table outlines common problems, their potential causes, and recommended solutions.

Problem Potential Cause Recommended Solutions
Precipitation upon dilution in aqueous buffer High final concentration of this compound; low aqueous solubility.- Decrease the final concentration of this compound in the assay. - Increase the percentage of co-solvent (e.g., DMSO), ensuring it remains within the tolerated limit for the assay. - Employ solubility-enhancing excipients such as cyclodextrins (e.g., HP-β-CD) or non-ionic surfactants (e.g., Tween® 80).
Inconsistent assay results Incomplete dissolution or precipitation of this compound, leading to variable effective concentrations.- Ensure the stock solution is completely dissolved before use; gentle warming and sonication can aid dissolution. - Prepare fresh dilutions for each experiment. - Visually inspect the final assay solution for any signs of precipitation before use.
Low apparent potency (high IC50/EC50) The actual concentration of dissolved this compound is lower than the nominal concentration due to poor solubility.- Improve the solubility of this compound using the strategies outlined above. - Perform a solubility assessment to determine the maximum soluble concentration of this compound in your assay medium.
Compound adsorption to labware Hydrophobic nature of this compound can lead to its adsorption onto plastic surfaces of plates and tips.- Use low-binding microplates and pipette tips. - Pre-treating plates with a blocking agent like bovine serum albumin (BSA) may be beneficial if compatible with the assay.
Quantitative Solubility Data for this compound (Hypothetical)

The following table provides hypothetical solubility data for this compound in various solvent systems to illustrate the potential improvements with different formulation strategies. Actual solubility should be determined experimentally.

Solvent/Vehicle Solubility of this compound (µg/mL) Notes
Phosphate-Buffered Saline (PBS), pH 7.4< 1Essentially insoluble in aqueous buffer.
100% DMSO> 20,000High solubility in pure organic solvent.
1% DMSO in PBS, pH 7.4~ 5Limited solubility upon aqueous dilution.
5% Ethanol in PBS, pH 7.4~ 8Modest improvement with a co-solvent.
2% HP-β-CD in PBS, pH 7.4~ 50Significant improvement with a cyclodextrin.
0.1% Tween® 80 in PBS, pH 7.4~ 25Moderate improvement with a surfactant.

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO

Materials:

  • This compound (MW: 633.77 g/mol )

  • High-purity, anhydrous DMSO

  • Sterile microcentrifuge tubes or amber glass vials

  • Calibrated analytical balance

  • Vortex mixer

  • Sonicator (optional)

Procedure:

  • Accurately weigh out 6.34 mg of this compound and transfer it to a sterile vial.

  • Add 1.0 mL of anhydrous DMSO to the vial.

  • Cap the vial tightly and vortex for 1-2 minutes to facilitate dissolution.

  • Visually inspect the solution for any undissolved particles. If particles remain, sonicate the solution in a water bath for 5-10 minutes.

  • Once fully dissolved, store the 10 mM stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles. Protect from light.

Protocol 2: Kinetic Solubility Assay of this compound

This protocol provides a general method to assess the kinetic solubility of this compound in an aqueous buffer.

Materials:

  • 10 mM this compound in DMSO (from Protocol 1)

  • Assay buffer (e.g., PBS, pH 7.4)

  • 96-well filter plate (e.g., 0.45 µm PVDF)

  • 96-well collection plate

  • Plate shaker

  • UV-Vis spectrophotometer or HPLC system

Procedure:

  • Prepare a series of dilutions of the 10 mM this compound stock solution in DMSO.

  • In a 96-well plate, add a small volume (e.g., 2 µL) of each this compound dilution to the corresponding wells containing the assay buffer (e.g., 198 µL) to achieve the desired final concentrations. Include a buffer-only control with 2 µL of DMSO.

  • Seal the plate and incubate at room temperature (or 37°C) on a plate shaker for a defined period (e.g., 2 hours).

  • After incubation, transfer the contents to a 96-well filter plate placed on top of a collection plate.

  • Centrifuge the plates to separate any precipitated compound from the supernatant.

  • Analyze the concentration of this compound in the filtrate (supernatant) using a suitable analytical method (e.g., UV-Vis spectrophotometry at the λmax of this compound or a validated HPLC method).

  • The highest concentration at which no precipitation is observed is considered the kinetic solubility under these conditions.

Mandatory Visualizations

experimental_workflow cluster_prep Stock Solution Preparation cluster_solubility Solubility Enhancement & Dilution cluster_assay In Vitro Assay weigh Weigh this compound dissolve Dissolve in DMSO weigh->dissolve dilute Dilute in Assay Buffer dissolve->dilute precipitate Precipitation? dilute->precipitate troubleshoot Troubleshoot Solubility precipitate->troubleshoot Yes add_to_assay Add to Assay Plate precipitate->add_to_assay No troubleshoot->dilute incubate Incubate add_to_assay->incubate readout Measure Readout incubate->readout

Caption: Experimental workflow for preparing and using this compound in in vitro assays.

rsv_nfkb_pathway cluster_virus RSV Infection cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RSV RSV Polymerase RSV L-Polymerase RSV->Polymerase Replication/ Transcription IKK IKK Complex IkB IκB IKK->IkB Phosphorylates IkB_NFkB IκB-NF-κB Complex NFkB_p65_p50 NF-κB (p65/p50) NFkB_nuc NF-κB (p65/p50) NFkB_p65_p50->NFkB_nuc Translocation IkB_NFkB->NFkB_p65_p50 IκB Degradation AZ27 This compound AZ27->Polymerase Inhibits Polymerase->IKK Activates DNA DNA NFkB_nuc->DNA Binds to Transcription Pro-inflammatory Gene Transcription DNA->Transcription

Caption: Simplified RSV-induced NF-κB signaling pathway and the target of this compound.

Technical Support Center: Overcoming AZ-27 Inactivity In Vivo

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the in vivo activity of AZ-27, a known inhibitor of the Respiratory Syncytial Virus (RSV) RNA-dependent RNA polymerase (RdRp) L protein.

I. Troubleshooting Guides

This section addresses common issues that can lead to the apparent inactivity of this compound in animal models. Each issue is presented in a question-and-answer format, providing potential causes and actionable experimental steps.

FAQ 1: this compound shows potent antiviral activity in vitro but is inactive in our RSV-infected animal model. What are the likely causes?

Answer:

The discrepancy between in vitro potency and in vivo efficacy is a common challenge in drug development. For this compound, this could be attributed to several factors related to its pharmacokinetic and pharmacodynamic (PK/PD) properties. The primary areas to investigate are:

  • Poor Pharmacokinetics (PK): The compound may not be reaching the target site of infection (the respiratory tract) at a sufficient concentration or for a long enough duration. This can be due to:

    • Low Bioavailability: Poor absorption from the site of administration (e.g., oral or intraperitoneal).

    • Rapid Metabolism: The compound is quickly broken down by metabolic enzymes (e.g., cytochrome P450s in the liver).

    • Rapid Excretion: The compound is quickly cleared from the body.

    • Poor Distribution: The compound does not effectively distribute to the lung tissue.

  • Lack of Target Engagement: Even if the compound reaches the lung tissue, it may not be effectively binding to its target, the RSV L protein, within the complex cellular environment of a living organism.

  • In Vivo Toxicity: The compound may be causing unforeseen toxicity in the animal model at the doses required for efficacy, leading to adverse events that mask any potential antiviral effect.

To systematically troubleshoot this, a series of experiments should be conducted, starting with a pharmacokinetic analysis.

FAQ 2: How do we investigate the pharmacokinetic profile of this compound in our animal model?

Answer:

A well-designed pharmacokinetic study is crucial to understand the absorption, distribution, metabolism, and excretion (ADME) of this compound. A typical study in mice would involve the following:

Experimental Protocol: Pharmacokinetic Analysis of this compound in Mice

Objective: To determine the pharmacokinetic profile of this compound in mice following a single dose.

Materials:

  • This compound

  • Vehicle for formulation (e.g., 0.5% carboxymethylcellulose with 0.1% Tween 80)

  • Male/Female mice (e.g., BALB/c, 8-10 weeks old)

  • Gavage needles (for oral administration) or syringes (for intravenous/intraperitoneal administration)

  • Microcentrifuge tubes with anticoagulant (e.g., K2EDTA)

  • LC-MS/MS system

Procedure:

  • Animal Acclimatization: House mice in a controlled environment for at least one week prior to the experiment.

  • Drug Formulation and Administration:

    • Prepare a solution or suspension of this compound in the chosen vehicle.

    • Administer a single dose of this compound to a cohort of mice. Include both oral (p.o.) and intravenous (i.v.) administration groups to assess oral bioavailability. A typical oral dose for initial studies could be in the range of 10-50 mg/kg.

  • Blood Sampling:

    • Collect blood samples at multiple time points post-administration (e.g., 0.25, 0.5, 1, 2, 4, 8, and 24 hours). Serial bleeding from the same animal is preferred to reduce biological variability.

  • Plasma Preparation:

    • Centrifuge the blood samples to separate the plasma.

    • Store the plasma samples at -80°C until analysis.

  • Bioanalysis:

    • Quantify the concentration of this compound in the plasma samples using a validated LC-MS/MS method.

  • Pharmacokinetic Data Analysis:

    • Use the plasma concentration-time data to calculate key pharmacokinetic parameters using non-compartmental analysis software.

Data Presentation:

The results of the pharmacokinetic study can be summarized in a table. As specific data for this compound is not publicly available, the following table provides an illustrative example of what might be observed for a small molecule with poor oral bioavailability.

ParameterOral Administration (50 mg/kg)Intravenous Administration (5 mg/kg)
Cmax (ng/mL) 1502000
Tmax (h) 2.00.25
AUC (0-t) (ng*h/mL) 6003000
t1/2 (h) 3.53.0
Oral Bioavailability (%) 10%N/A

This table contains illustrative data.

A low oral bioavailability (<20%) would indicate an absorption problem that needs to be addressed.

FAQ 3: Our pharmacokinetic data suggests poor solubility and low bioavailability of this compound. What are our options?

Answer:

Poor aqueous solubility is a common reason for low oral bioavailability. Several formulation strategies can be employed to improve the solubility and absorption of this compound:

  • Particle Size Reduction:

    • Micronization: Reducing the particle size to the micron range increases the surface area for dissolution.

    • Nanosizing: Creating a nanosuspension can dramatically improve the dissolution rate.

  • Amorphous Solid Dispersions: Dispersing this compound in a polymer matrix in an amorphous state can enhance its solubility. This can be achieved through techniques like spray drying or hot-melt extrusion.

  • Lipid-Based Formulations: Encapsulating this compound in lipid-based systems, such as self-emulsifying drug delivery systems (SEDDS), can improve its solubilization in the gastrointestinal tract.

  • Complexation with Cyclodextrins: Cyclodextrins can form inclusion complexes with poorly soluble drugs, increasing their aqueous solubility.

The choice of formulation strategy will depend on the physicochemical properties of this compound. It is recommended to screen several approaches to identify the most effective one.

FAQ 4: Even with an improved formulation, this compound is still not showing efficacy. How can we confirm if it is engaging with the RSV L protein in vivo?

Answer:

Confirming target engagement in vivo is a critical step to validate that the drug is interacting with its intended target in the complex environment of a living organism. The Cellular Thermal Shift Assay (CETSA) is a powerful technique for this purpose.

Experimental Protocol: Cellular Thermal Shift Assay (CETSA) for this compound Target Engagement

Objective: To determine if this compound binds to and stabilizes the RSV L protein in infected cells from an in vivo model.

Principle: Ligand binding increases the thermal stability of a protein. CETSA measures this by heating cell lysates or intact cells to various temperatures and quantifying the amount of soluble (non-denatured) target protein remaining.

Materials:

  • Lung tissue from RSV-infected animals treated with this compound or vehicle.

  • Lysis buffer

  • Thermocycler

  • Centrifuge

  • Antibodies specific to the RSV L protein for Western Blot or ELISA.

Procedure:

  • In Vivo Treatment: Treat RSV-infected animals with this compound or vehicle at the desired dose and time course.

  • Tissue Harvesting and Lysis:

    • Euthanize the animals and harvest the lung tissue.

    • Homogenize the tissue and prepare a cell lysate.

  • Heating Step:

    • Aliquot the lysate into PCR tubes.

    • Heat the aliquots at a range of temperatures (e.g., 40°C to 70°C in 3°C increments) for 3 minutes in a thermocycler, followed by a cooling step.

  • Separation of Soluble and Aggregated Proteins:

    • Centrifuge the heated lysates at high speed to pellet the aggregated proteins.

  • Analysis of Soluble Protein:

    • Carefully collect the supernatant containing the soluble protein fraction.

    • Quantify the amount of soluble RSV L protein using Western Blot or ELISA.

  • Data Analysis:

    • Plot the percentage of soluble L protein against the temperature to generate melt curves for both vehicle and this compound-treated samples.

    • A shift in the melt curve to a higher temperature in the this compound-treated group indicates target engagement.

Visualization of Workflow:

CETSA_Workflow animal_infection RSV Infection of Animal Model compound_admin Administration of this compound or Vehicle animal_infection->compound_admin tissue_harvest Harvest Lung Tissue compound_admin->tissue_harvest lysis Prepare Cell Lysate tissue_harvest->lysis heating Heat Lysate at Temperature Gradient lysis->heating centrifugation Centrifuge to Pellet Aggregates heating->centrifugation supernatant Collect Supernatant (Soluble Proteins) centrifugation->supernatant detection Quantify Soluble L Protein (Western Blot/ELISA) supernatant->detection data_analysis Generate Melt Curves & Assess Shift detection->data_analysis

Caption: Workflow for assessing in vivo target engagement of this compound using CETSA.

FAQ 5: We have optimized the formulation and confirmed target engagement, but the in vivo efficacy is still weak. What should we investigate next?

Answer:

If both pharmacokinetics and target engagement have been addressed, the next step is to re-evaluate the in vivo efficacy model and consider potential toxicity.

Experimental Protocol: In Vivo Efficacy Testing of this compound in Cotton Rats

Objective: To evaluate the antiviral efficacy of a formulation-optimized this compound in an RSV-infected cotton rat model.

Materials:

  • Formulation-optimized this compound

  • RSV strain (e.g., A2)

  • Cotton rats (6-8 weeks old)

  • Intranasal inoculation equipment

  • Reagents for viral load quantification (plaque assay or qRT-PCR)

Procedure:

  • Animal Infection: Anesthetize cotton rats and inoculate them intranasally with a defined plaque-forming unit (PFU) of RSV.

  • Treatment:

    • Administer the formulation-optimized this compound or vehicle to groups of infected animals. Treatment can be prophylactic (before infection) or therapeutic (after infection).

    • Include a positive control group (e.g., treatment with an antibody like palivizumab).

  • Monitoring: Observe the animals daily for clinical signs of illness and body weight changes.

  • Endpoint Analysis:

    • At a predetermined time post-infection (typically at the peak of viral replication, e.g., day 4 or 5), euthanize the animals.

    • Harvest the lungs and nasal turbinates.

    • Homogenize the tissues and determine the viral titers by plaque assay or qRT-PCR.

  • Toxicity Assessment:

    • In a parallel cohort of uninfected animals, administer this compound at the same doses used in the efficacy study.

    • Monitor for signs of toxicity and perform histopathological analysis of key organs (liver, kidney, lung) at the end of the study.

Data Presentation:

The efficacy data should be presented as the reduction in viral load compared to the vehicle-treated group.

Treatment GroupDose (mg/kg)Mean Lung Viral Titer (log10 PFU/g)Reduction in Viral Titer (log10)
Vehicle-4.5-
This compound (Formulation A)504.20.3
This compound (Formulation B)503.01.5
Positive Control52.52.0

This table contains illustrative data.

A statistically significant reduction in viral titer of at least 1-log10 is generally considered a good indicator of in vivo activity. If efficacy is still low, and toxicity is observed, this may be an inherent limitation of the this compound chemical scaffold.

II. Signaling Pathway and Logical Relationships

RSV Replication Cycle and the Role of the L Protein

This compound targets the L protein (RNA-dependent RNA polymerase) of RSV, which is a critical enzyme in the viral replication cycle. The L protein is responsible for both transcription of viral mRNAs and replication of the viral RNA genome. This compound specifically inhibits the initiation of RNA synthesis.

RSV_Replication cluster_host_cell Host Cell Cytoplasm viral_entry Viral Entry and Uncoating transcription Primary Transcription (vRNA -> mRNA) viral_entry->transcription translation Translation of Viral Proteins transcription->translation L_protein L Protein (RdRp) translation->L_protein replication Genome Replication (vRNA -> cRNA -> vRNA) assembly Assembly of New Virions replication->assembly budding Budding and Release assembly->budding L_protein->transcription L_protein->replication AZ27 This compound AZ27->L_protein Inhibits Initiation

Caption: Simplified schematic of the RSV replication cycle and the inhibitory action of this compound.

Logical Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting the in vivo inactivity of this compound.

Troubleshooting_Workflow start Start: this compound Inactive In Vivo pk_study Conduct Pharmacokinetic Study start->pk_study poor_pk Poor PK Profile? pk_study->poor_pk formulation Optimize Formulation poor_pk->formulation Yes target_engagement Assess Target Engagement (CETSA) poor_pk->target_engagement No retest_pk Re-evaluate PK formulation->retest_pk retest_pk->poor_pk no_engagement Target Engaged? target_engagement->no_engagement efficacy_toxicity Conduct In Vivo Efficacy & Toxicity Studies no_engagement->efficacy_toxicity Yes fail Fail: Re-evaluate Compound/Target no_engagement->fail No efficacious Efficacious & Non-toxic? efficacy_toxicity->efficacious success Success: Proceed with Development efficacious->success Yes efficacious->fail No

Caption: A logical workflow for troubleshooting the in vivo inactivity of this compound.

Technical Support Center: AZ-27 Cytotoxicity in Cell Culture Models

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers utilizing AZ-27 in cell culture models to assess its cytotoxic effects.

Troubleshooting Guides

This section addresses common issues that may arise during cytotoxicity experiments with this compound.

Issue 1: High Variability Between Replicate Wells

High variability can mask the true effect of this compound. Common causes include inconsistent cell seeding, pipetting errors, or environmental effects within the assay plate.[1][2]

  • Question: My absorbance/fluorescence readings show high standard deviations between replicates. What should I do?

  • Answer:

    • Optimize Cell Seeding: Ensure a homogeneous single-cell suspension before plating. Calibrate your pipettes and use a consistent technique for dispensing cells.[1][2]

    • Pipetting Technique: Use calibrated pipettes and practice consistent, slow pipetting to avoid bubbles and ensure accurate volume delivery.[1]

    • Edge Effects: The outer wells of a microplate are prone to evaporation. To mitigate this, avoid using the outermost wells for experimental samples and instead fill them with sterile PBS or media.

    • Check for Contamination: Visually inspect plates for any signs of microbial contamination before adding reagents.

Issue 2: Inconsistent or Unexpected IC50 Values

The IC50 value, the concentration of an inhibitor where the response is reduced by half, is a key metric in cytotoxicity studies. Inconsistent IC50 values can arise from various factors.

  • Question: The IC50 value for this compound varies significantly between experiments. Why is this happening?

  • Answer:

    • Cell Density: Ensure that cells are in the logarithmic growth phase during the experiment. Optimal seeding density depends on the cell line's proliferation rate.

    • Reagent Quality: Prepare fresh reagents whenever possible. If using stored reagents, ensure they have been stored correctly and have not undergone multiple freeze-thaw cycles.

    • Incubation Time: The duration of cell exposure to this compound can significantly impact the IC50 value. Optimize the incubation time for your specific cell line and experimental goals.

    • Data Analysis: Use a consistent method for data analysis and curve fitting to calculate the IC50. Ensure that your concentration range is adequate to generate a complete dose-response curve.

Issue 3: High Background Signal in Cytotoxicity Assays

High background can obscure the signal from the cells, leading to inaccurate results.

  • Question: My negative control wells (media only) show high absorbance/fluorescence. What is the cause?

  • Answer:

    • Media Components: Phenol (B47542) red or serum components in the culture medium can interfere with some assays. Consider using phenol red-free media or serum-free media during the assay incubation step.

    • Compound Interference: this compound itself might directly react with the assay reagent. Run a control with this compound in cell-free media to check for direct effects. If interference is observed, consider an alternative viability assay.

    • Contamination: Microbial contamination can lead to high background signals. Always use sterile techniques.

Troubleshooting Decision Tree

Troubleshooting_AZ27_Cytotoxicity start Start: Inconsistent Results issue Identify Primary Issue start->issue high_variability High Variability in Replicates issue->high_variability  Replicate  differences inconsistent_ic50 Inconsistent IC50 Values issue->inconsistent_ic50  Experiment-to-  experiment  differences high_background High Background Signal issue->high_background  Control wells  show high signal check_seeding Check Cell Seeding (homogeneity, density) high_variability->check_seeding check_cell_health Verify Cell Health & Growth Phase inconsistent_ic50->check_cell_health media_interference Check Media Interference high_background->media_interference pipetting Review Pipetting Technique check_seeding->pipetting Seeding OK edge_effects Address Edge Effects pipetting->edge_effects Technique OK solution_variability Solution: Standardize protocols, use inner wells edge_effects->solution_variability Addressed reagent_quality Assess Reagent Quality & Storage check_cell_health->reagent_quality Health OK incubation_time Optimize Incubation Time reagent_quality->incubation_time Quality OK solution_ic50 Solution: Optimize assay parameters, ensure consistency incubation_time->solution_ic50 Optimized compound_effect Test for Direct Compound Effect media_interference->compound_effect Media OK contamination Inspect for Contamination compound_effect->contamination No direct effect solution_background Solution: Use appropriate controls, consider alternative assays contamination->solution_background No contamination

Caption: Troubleshooting workflow for this compound cytotoxicity assays.

Frequently Asked Questions (FAQs)

  • Q1: What is the optimal cell seeding density for a cytotoxicity assay with this compound?

    • A1: The optimal seeding density is cell-line dependent and should be determined experimentally. The goal is to have cells in the exponential growth phase during the this compound treatment. A typical starting point for a 96-well plate is between 3,000 and 5,000 cells per well.

  • Q2: How long should I expose my cells to this compound?

    • A2: The incubation time depends on the expected mechanism of action of this compound and the cell line's doubling time. Typical incubation times range from 24 to 72 hours. It is recommended to perform a time-course experiment to determine the optimal exposure period.

  • Q3: Can I use different cytotoxicity assays to confirm my results with this compound?

    • A3: Yes, it is highly recommended to use orthogonal methods to confirm cytotoxicity. For example, you can use an MTT assay to assess metabolic activity, an LDH assay to measure membrane integrity, and an Annexin V assay to detect apoptosis.

  • Q4: How do I interpret the results of an Annexin V/Propidium Iodide (PI) assay?

    • A4: This assay distinguishes between different cell populations:

      • Annexin V-negative and PI-negative: Live cells.

      • Annexin V-positive and PI-negative: Early apoptotic cells.

      • Annexin V-positive and PI-positive: Late apoptotic or necrotic cells.

      • Annexin V-negative and PI-positive: Necrotic cells.

Data Presentation

Table 1: Hypothetical IC50 Values of this compound in Various Cancer Cell Lines

Cell LineTissue of OriginIncubation Time (hours)IC50 (µM)Assay Method
A549Lung Carcinoma4812.5MTT
MCF-7Breast Adenocarcinoma4825.8MTT
HeLaCervical Adenocarcinoma488.2LDH
JurkatT-cell Leukemia245.1Annexin V

Experimental Protocols

Protocol 1: MTT Cell Viability Assay

This protocol is based on the principle that mitochondrial dehydrogenases in living cells convert the yellow tetrazolium salt MTT into purple formazan (B1609692) crystals.

  • Cell Plating: Seed cells in a 96-well plate at a pre-determined optimal density in a final volume of 100 µL per well. Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Add various concentrations of this compound to the wells. Include vehicle-only controls. Incubate for the desired exposure period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Prepare a 5 mg/mL stock solution of MTT in sterile PBS. Dilute this stock in serum-free medium to a final working concentration of 0.5 mg/mL. Aspirate the culture medium from the wells and add 100 µL of the MTT working solution to each well.

  • Incubation: Incubate the plate for 2-4 hours at 37°C until a purple precipitate is visible.

  • Solubilization: Add 100 µL of a solubilization solution (e.g., DMSO or acidified SDS) to each well and mix gently to dissolve the formazan crystals.

  • Measurement: Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

Protocol 2: Lactate Dehydrogenase (LDH) Cytotoxicity Assay

This assay quantifies the release of LDH from damaged cells into the cell culture supernatant.

  • Cell Plating and Treatment: Follow steps 1 and 2 from the MTT assay protocol.

  • Supernatant Collection: After incubation with this compound, centrifuge the plate at 400 x g for 5 minutes. Carefully transfer a portion of the supernatant (e.g., 50 µL) to a new 96-well plate.

  • Reaction Setup: Prepare the LDH reaction mixture according to the manufacturer's instructions. Add 50 µL of the reaction mixture to each well of the new plate containing the supernatants.

  • Incubation and Measurement: Incubate for up to 30 minutes at room temperature, protected from light. Stop the reaction with the provided stop solution if necessary. Measure the absorbance at 490 nm.

Protocol 3: Annexin V Apoptosis Assay

This flow cytometry-based assay detects the externalization of phosphatidylserine (B164497) (PS) in apoptotic cells.

  • Cell Treatment: Treat cells with this compound in a culture dish or flask for the desired time.

  • Cell Harvesting: Collect both floating and adherent cells. Wash the cells with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin-binding buffer. Add fluorochrome-conjugated Annexin V and Propidium Iodide (PI).

  • Incubation: Incubate the cells at room temperature for 15 minutes in the dark.

  • Analysis: After incubation, add more 1X Annexin-binding buffer and analyze the stained cells by flow cytometry as soon as possible.

Experimental Workflow Diagram

Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis cell_culture 1. Cell Culture (Maintain healthy, log-phase cells) plate_cells 2. Plate Cells (Optimize seeding density) cell_culture->plate_cells add_az27 3. Add this compound (Dose-response concentrations) plate_cells->add_az27 incubate 4. Incubate (e.g., 24, 48, 72h) add_az27->incubate mtt_assay 5a. MTT Assay (Metabolic Activity) incubate->mtt_assay ldh_assay 5b. LDH Assay (Membrane Integrity) incubate->ldh_assay annexin_v 5c. Annexin V Assay (Apoptosis) incubate->annexin_v read_plate 6. Read Plate / Flow Cytometry mtt_assay->read_plate ldh_assay->read_plate annexin_v->read_plate calculate_ic50 7. Calculate Viability / % Apoptosis & Determine IC50 read_plate->calculate_ic50

Caption: General workflow for assessing this compound cytotoxicity.

Signaling Pathways

Drug-Induced Apoptosis Signaling Pathway

Anticancer drugs can induce apoptosis through two main pathways: the intrinsic (mitochondrial) and the extrinsic (death receptor) pathways. Both pathways converge on the activation of caspases, which are proteases that execute cell death.

Apoptosis_Pathway cluster_intrinsic Intrinsic (Mitochondrial) Pathway cluster_extrinsic Extrinsic (Death Receptor) Pathway AZ27 This compound dna_damage DNA Damage / Stress AZ27->dna_damage death_receptors Death Receptors (e.g., Fas, TRAIL-R) AZ27->death_receptors bcl2_family Bax/Bak Activation Bcl-2 Inhibition dna_damage->bcl2_family mitochondrion Mitochondrion bcl2_family->mitochondrion cytochrome_c Cytochrome c Release mitochondrion->cytochrome_c apoptosome Apoptosome Formation (Apaf-1, Cytochrome c) cytochrome_c->apoptosome caspase9 Caspase-9 Activation apoptosome->caspase9 caspase3 Caspase-3 Activation (Executioner Caspase) caspase9->caspase3 disc DISC Formation death_receptors->disc caspase8 Caspase-8 Activation disc->caspase8 caspase8->bcl2_family Bid cleavage caspase8->caspase3 apoptosis Apoptosis (Cell Death) caspase3->apoptosis

Caption: Simplified overview of drug-induced apoptosis pathways.

References

Technical Support Center: Optimizing AZ-27 Concentration for Antiviral Effect

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on optimizing the concentration of AZ-27 for its antiviral effects against Respiratory Syncytial Virus (RSV).

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is a potent and selective small-molecule inhibitor of the Respiratory Syncytial Virus (RSV) L protein, which is the viral RNA-dependent RNA polymerase.[1][2][3] Its primary mechanism of action is to inhibit the initiation of viral mRNA transcription and genome replication.[4][5] It targets a step common to both processes, making it an effective inhibitor of RSV replication. This compound has shown strong antiviral activity against both RSV A and B subtypes.

Q2: What is a typical effective concentration for this compound in cell culture?

A2: The 50% effective concentration (EC50) of this compound can vary depending on the RSV subtype and the cell line used. For RSV A strains (like A2), the EC50 is typically in the low nanomolar range (e.g., 10 nM in HEp-2 cells). For RSV B subtypes, this compound is generally less potent, with EC50 values often in the micromolar range (e.g., ~1 µM).

Q3: Is this compound cytotoxic?

A3: Studies have shown that this compound has no detectable cytotoxicity at concentrations well above its effective antiviral concentration. The 50% cytotoxic concentration (CC50) has been reported to be greater than 100 µM in cell lines like HEp-2. This gives it a high selectivity index (SI = CC50/EC50), indicating a wide therapeutic window in vitro.

Q4: How does this compound affect host cell signaling pathways?

A4: this compound is a direct-acting antiviral that specifically targets the viral L protein. There is currently no evidence to suggest that this compound directly modulates host cell signaling pathways. Its antiviral activity is due to the inhibition of viral RNA synthesis, not interference with cellular pathways. RSV infection itself, however, is known to activate multiple host signaling pathways, including NF-κB and JAK-STAT, to induce an immune response.

Q5: Can resistance to this compound develop?

A5: Yes, resistance to this compound can develop through mutations in the viral L protein. The most commonly identified resistance mutation is at position Y1631 (e.g., Y1631H or Y1631C). This single amino acid substitution can confer strong resistance to this compound.

Troubleshooting Guide

Issue 1: Higher than expected EC50 value for this compound.

  • Question: My EC50 value for this compound is significantly higher than the reported values. What could be the cause?

  • Answer:

    • RSV Subtype: Confirm the subtype of your RSV strain. This compound is less potent against RSV B strains compared to RSV A strains.

    • Viral Titer: An excessively high multiplicity of infection (MOI) can overcome the inhibitory effect of the compound, leading to a higher apparent EC50. Ensure you are using a consistent and appropriate MOI for your assays.

    • Compound Integrity: Verify the integrity and concentration of your this compound stock solution. Improper storage or handling can lead to degradation.

    • Cell Line: While this compound has been shown to be active across various cell lines, subtle differences in cell physiology could potentially influence the outcome.

    • Assay-Specific Factors: Review your experimental protocol. For plaque reduction assays, ensure the overlay medium is properly prepared and does not interfere with the compound's activity. For enzyme-linked immunosorbent assays (ELISAs), check for appropriate antibody concentrations and incubation times.

Issue 2: Inconsistent results between experiments.

  • Question: I am observing high variability in my results when repeating the experiment. How can I improve consistency?

  • Answer:

    • Cell Health and Confluency: Ensure your cells are healthy and at a consistent confluency at the time of infection. Stressed or overly confluent cells can lead to variable results.

    • Virus Stock: Use a well-titered and consistently stored virus stock. Repeated freeze-thaw cycles can reduce viral infectivity.

    • Pipetting Accuracy: Inaccurate pipetting, especially when preparing serial dilutions of this compound, can introduce significant variability. Calibrate your pipettes regularly.

    • Incubation Time: Use a consistent incubation time for both virus infection and compound treatment.

Issue 3: No antiviral effect is observed.

  • Question: I do not see any inhibition of RSV replication even at high concentrations of this compound. What should I do?

  • Answer:

    • Resistance: Your RSV stock may have a pre-existing resistance mutation to this compound (e.g., at position Y1631 of the L protein). Consider sequencing the L protein of your viral stock.

    • Compound Activity: Confirm the activity of your this compound compound. If possible, test it in a different, validated assay or with a known sensitive RSV strain.

    • Experimental Controls: Double-check your positive and negative controls. A lack of effect in the positive control (e.g., another known RSV inhibitor) could indicate a problem with the assay itself.

Data Presentation

Table 1: In Vitro Antiviral Activity of this compound against RSV

RSV SubtypeCell LineAssay TypeEC50Reference
A (A2)HEp-2RSV ELISA10 nM
B (B-WST)HEp-2RSV ELISA~1 µM
A (A2)A549RSV ELISA40 nM
A (A2)VeroRSV ELISA30 nM
A (A2)BHK-21RSV ELISA20 nM

Table 2: Cytotoxicity Profile of this compound

Cell LineAssay TypeCC50Reference
HEp-2Cell Proliferation>100 µM

Experimental Protocols

Plaque Reduction Assay for EC50 Determination

This protocol is a general guideline and should be optimized for your specific cell line and RSV strain.

  • Cell Seeding: Seed a 6-well plate with a suitable cell line (e.g., HEp-2 or Vero) to form a confluent monolayer on the day of infection.

  • Compound Dilution: Prepare serial dilutions of this compound in serum-free medium. The concentration range should bracket the expected EC50.

  • Virus Preparation: Dilute the RSV stock to a concentration that will produce 50-100 plaques per well.

  • Infection: Aspirate the growth medium from the cell monolayers and infect the cells with the prepared virus. Incubate for 1-2 hours at 37°C to allow for viral adsorption.

  • Compound Treatment: Remove the virus inoculum and wash the cells with phosphate-buffered saline (PBS). Add the serially diluted this compound to the corresponding wells.

  • Overlay: Add an overlay medium (e.g., containing 0.6% methylcellulose (B11928114) or low-melting-point agarose) to each well. This restricts the spread of the virus to adjacent cells, leading to the formation of distinct plaques.

  • Incubation: Incubate the plates at 37°C for 3-5 days, or until plaques are visible.

  • Plaque Visualization: Fix the cells with a solution of 10% formalin. After fixation, remove the overlay and stain the cells with a 0.1% crystal violet solution. Plaques will appear as clear zones against a background of stained, uninfected cells.

  • Data Analysis: Count the number of plaques in each well. Calculate the percentage of plaque reduction for each this compound concentration compared to the virus-only control. The EC50 is the concentration of this compound that reduces the number of plaques by 50%.

MTT Assay for Cytotoxicity (CC50) Determination
  • Cell Seeding: Seed cells in a 96-well plate at a density that will ensure they are in the exponential growth phase at the end of the incubation period.

  • Compound Addition: The following day, add serial dilutions of this compound to the wells. Include a "cells only" control (no compound) and a "no cells" control (medium only).

  • Incubation: Incubate the plate for a period equivalent to the duration of your antiviral assay (e.g., 3 days).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C. Metabolically active cells will reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Solubilization: Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each this compound concentration relative to the "cells only" control. The CC50 is the concentration of this compound that reduces cell viability by 50%.

Visualizations

AZ27_Mechanism_of_Action cluster_virus RSV Life Cycle cluster_inhibition This compound Inhibition Viral Entry Viral Entry Transcription/Replication Transcription/Replication Viral Entry->Transcription/Replication Assembly & Budding Assembly & Budding Transcription/Replication->Assembly & Budding This compound This compound L-Protein (RdRp) L-Protein (RdRp) This compound->L-Protein (RdRp) Binds to L-Protein (RdRp)->Transcription/Replication Inhibits Initiation

Caption: Mechanism of action of this compound on the RSV life cycle.

experimental_workflow Start Start Determine Cytotoxicity (CC50) Determine Cytotoxicity (CC50) Start->Determine Cytotoxicity (CC50) MTT Assay Determine Antiviral Activity (EC50) Determine Antiviral Activity (EC50) Start->Determine Antiviral Activity (EC50) Plaque Reduction or TCID50 Assay Calculate Selectivity Index (SI = CC50/EC50) Calculate Selectivity Index (SI = CC50/EC50) Determine Cytotoxicity (CC50)->Calculate Selectivity Index (SI = CC50/EC50) Determine Antiviral Activity (EC50)->Calculate Selectivity Index (SI = CC50/EC50) Optimize Concentration for Further Assays Optimize Concentration for Further Assays Calculate Selectivity Index (SI = CC50/EC50)->Optimize Concentration for Further Assays End End Optimize Concentration for Further Assays->End

Caption: Experimental workflow for optimizing this compound concentration.

troubleshooting_guide High EC50 or No Effect High EC50 or No Effect Check RSV Subtype Check RSV Subtype High EC50 or No Effect->Check RSV Subtype Verify Compound Integrity Verify Compound Integrity High EC50 or No Effect->Verify Compound Integrity Assess for Resistance Assess for Resistance High EC50 or No Effect->Assess for Resistance Optimize Assay Conditions Optimize Assay Conditions High EC50 or No Effect->Optimize Assay Conditions RSV-A RSV-A Check RSV Subtype->RSV-A Expected low nM EC50 RSV-B RSV-B Check RSV Subtype->RSV-B Expected higher EC50 Sequence L-Protein (Y1631) Sequence L-Protein (Y1631) Assess for Resistance->Sequence L-Protein (Y1631) Review MOI, Cell Health Review MOI, Cell Health Optimize Assay Conditions->Review MOI, Cell Health

Caption: Troubleshooting logic for unexpected this compound results.

References

AZ-27 Experimental Reproducibility: A Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during experiments with AZ-27, a potent inhibitor of the Respiratory Syncytial Virus (RSV) RNA-dependent RNA polymerase (RdRp). This guide is intended for researchers, scientists, and drug development professionals working with this compound.

Troubleshooting Guide

Issue 1: Higher than Expected IC50 Values or Loss of Potency

Possible Causes:

  • Compound Degradation: this compound, like many small molecules, may be sensitive to storage conditions and freeze-thaw cycles.

  • Inaccurate Compound Concentration: Errors in serial dilutions or initial stock concentration determination.

  • High Cell Density: An excessive number of cells in the assay can reduce the effective concentration of the inhibitor.

  • Viral Load: A high multiplicity of infection (MOI) can overcome the inhibitory effect of the compound.

  • Reagent Quality: Degradation of cell culture media, serum, or other reagents can impact cell health and viral replication, indirectly affecting inhibitor potency.

Troubleshooting Steps:

  • Verify Compound Integrity:

    • Prepare fresh working solutions from a new stock of this compound.

    • Avoid repeated freeze-thaw cycles of the stock solution. Aliquot the stock upon receipt.

    • Confirm the solvent (e.g., DMSO) is anhydrous and of high quality.

  • Optimize Assay Conditions:

    • Perform a cell titration experiment to determine the optimal cell seeding density.

    • Optimize the MOI to ensure a robust but sensitive assay window.

    • Ensure even cell distribution in multi-well plates to avoid edge effects.

  • Review Protocol:

    • Double-check all calculations for dilutions.

    • Ensure consistent incubation times and temperatures.

Issue 2: High Variability Between Replicates

Possible Causes:

  • Pipetting Errors: Inaccurate or inconsistent dispensing of cells, virus, or compound.

  • Cell Clumping: Uneven distribution of cells leading to variable cell numbers per well.

  • Edge Effects: Evaporation in the outer wells of a multi-well plate.

  • Inconsistent Viral Titer: Variability in the viral stock or its handling.

Troubleshooting Steps:

  • Refine Technique:

    • Use calibrated pipettes and proper pipetting techniques.

    • Ensure complete cell dissociation to create a single-cell suspension before plating.

    • Gently swirl the plate after cell seeding to ensure even distribution.

  • Mitigate Plate Effects:

    • Fill the outer wells of the plate with sterile PBS or media to create a humidity barrier.

    • Avoid using the outer wells for experimental data points if edge effects are persistent.

  • Standardize Reagents:

    • Use a single, well-characterized batch of viral stock for a set of experiments.

    • Thaw viral aliquots consistently and keep on ice.

Issue 3: Unexpected Cytotoxicity

Possible Causes:

  • High Compound Concentration: Exceeding the cytotoxic threshold of this compound.

  • Solvent Toxicity: High concentrations of the solvent (e.g., DMSO) can be toxic to cells.

  • Cell Line Sensitivity: Different cell lines may have varying sensitivities to the compound and solvent.

  • Contamination: Bacterial or fungal contamination of cell cultures.

Troubleshooting Steps:

  • Perform Cytotoxicity Assay:

    • Determine the CC50 (50% cytotoxic concentration) of this compound in your specific cell line.

    • Run a parallel assay with the compound vehicle (e.g., DMSO) to assess solvent toxicity.

  • Maintain Aseptic Technique:

    • Regularly test cell cultures for mycoplasma contamination.

    • Use sterile techniques for all experimental procedures.

  • Select Appropriate Cell Line:

    • Ensure the chosen cell line is suitable for RSV infection and sensitive to the effects of the virus without being overly sensitive to the compound.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is an inhibitor of the RSV RNA-dependent RNA polymerase (RdRp), which is a key enzyme for viral transcription and replication. Specifically, it targets the L protein of the polymerase complex.[1][2][3][4] It inhibits the initiation of RNA synthesis from the viral promoter, thereby blocking both mRNA transcription and genome replication.[1][3][4][5]

Q2: At what stage of the RSV life cycle does this compound act?

A2: this compound acts at an early stage of the viral life cycle, specifically during RNA synthesis.[1] It has been shown to be effective even when added after the initial infection, indicating it targets the replication phase.[2]

Q3: What are the typical working concentrations and IC50 values for this compound?

A3: The 50% inhibitory concentration (IC50) for this compound can vary depending on the RSV strain and the cell line used. However, it is a potent inhibitor with reported IC50 values in the low nanomolar range.

RSV StrainCell LineIC50 (nM)
RSV-AHEp-2<0.09 to 0.71
RSV-BHEp-21.3 to 50.6

Data sourced from preclinical profiles of similar non-nucleoside RSV L protein polymerase inhibitors.[2]

Q4: Can this compound be used for in vitro and in vivo experiments?

A4: this compound has been characterized in cell-based minigenome assays and in vitro transcription run-on assays.[1][3][4] Similar non-nucleoside RSV L protein polymerase inhibitors have shown efficacy in animal models, suggesting the potential for in vivo studies.[2]

Q5: How can I be sure my experimental results are reproducible?

A5: Ensuring reproducibility requires careful planning and execution. Key factors include:

  • Standard Operating Procedures (SOPs): Maintain detailed and consistent protocols.

  • Reagent and Cell Line Authentication: Use well-characterized and authenticated reagents and cell lines.

  • Positive and Negative Controls: Include appropriate controls in every experiment to validate the assay.

  • Data Analysis: Use consistent and appropriate statistical methods.

Experimental Protocols and Visualizations

Detailed Methodology: Cell-Based Antiviral Assay
  • Cell Plating: Seed a suitable cell line (e.g., HEp-2) in 96-well plates at a pre-optimized density. Incubate overnight to allow for cell adherence.

  • Compound Preparation: Prepare serial dilutions of this compound in the appropriate cell culture medium. Also, prepare a vehicle control (e.g., DMSO).

  • Infection and Treatment:

    • Aspirate the medium from the cells.

    • Add the diluted this compound or vehicle control to the wells.

    • Infect the cells with an RSV strain at a predetermined MOI.

  • Incubation: Incubate the plates for a period sufficient to allow for multiple rounds of viral replication (e.g., 3-5 days).

  • Quantification of Viral Replication: Measure the extent of viral replication using a suitable method, such as:

    • Cytopathic Effect (CPE) Assay: Visually score the virus-induced cell death.

    • Plaque Reduction Assay: Stain and count viral plaques.

    • Reporter Gene Assay: Use a recombinant virus expressing a reporter gene (e.g., luciferase or GFP).

    • RT-qPCR: Quantify viral RNA levels.

  • Data Analysis: Calculate the IC50 value by fitting the dose-response data to a four-parameter logistic curve.

Diagrams

AZ27_Mechanism_of_Action cluster_virus RSV Life Cycle RSV RSV Virion Uncoating Entry & Uncoating RSV->Uncoating vRNA Viral RNA Genome (- sense) Uncoating->vRNA RdRp RNA-dependent RNA Polymerase (RdRp) (L-P complex) Replication Replication (cRNA & vRNA synthesis) vRNA->Replication Transcription Transcription (mRNA synthesis) RdRp->Transcription RdRp->Replication Proteins Viral Proteins Transcription->Proteins Assembly Assembly & Budding Replication->Assembly Proteins->Assembly Progeny Progeny Virions Assembly->Progeny AZ27 This compound AZ27->RdRp Inhibits Initiation

Caption: Mechanism of action of this compound in the RSV life cycle.

Experimental_Workflow start Start plate_cells Plate Cells (e.g., HEp-2) start->plate_cells infect_treat Treat Cells with this compound & Infect with RSV plate_cells->infect_treat prepare_compound Prepare this compound Serial Dilutions prepare_compound->infect_treat incubate Incubate (3-5 days) infect_treat->incubate quantify Quantify Viral Replication incubate->quantify analyze Analyze Data (Calculate IC50) quantify->analyze end End analyze->end

Caption: General workflow for a cell-based antiviral assay with this compound.

Troubleshooting_Logic cluster_causes Potential Cause Categories cluster_solutions Troubleshooting Actions problem Reproducibility Issue (e.g., High IC50, High Variability) compound Compound Integrity problem->compound Is the compound stable? assay Assay Conditions problem->assay Are assay parameters optimal? technique Experimental Technique problem->technique Is the execution consistent? fresh_stock Use Fresh Stock/ Aliquots compound->fresh_stock optimize Optimize Cell Density/MOI assay->optimize pipetting Verify Pipetting/ Calibrate technique->pipetting controls Check Controls fresh_stock->controls optimize->controls pipetting->controls controls->problem Re-evaluate

References

AZ-27 Minigenome Assay Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing the AZ-27 minigenome assay to study viral polymerase activity, particularly in the context of Respiratory Syncytial Virus (RSV).

Troubleshooting Guides

This section provides solutions to common problems encountered during the this compound minigenome assay, presented in a question-and-answer format.

Issue 1: Low or No Reporter Signal

Question: We are observing a very weak or no luciferase signal in our this compound minigenome assay. What are the potential causes and how can we troubleshoot this?

Answer: Low or no reporter signal is a common issue that can stem from several factors, ranging from suboptimal transfection to problems with the assay reagents.

Potential CauseRecommended Solution
Low Transfection Efficiency Optimize transfection conditions by varying the DNA-to-reagent ratio, cell confluency (70-90% is often optimal), and total DNA amount. Use high-quality, endotoxin-free plasmid DNA. Include a positive control plasmid (e.g., expressing a fluorescent protein) to visually assess transfection efficiency.[1]
Inefficient Minigenome Replication/Transcription Ensure the correct ratio of support plasmids (N, P, L, M2-1) to the minigenome plasmid is used. The optimal ratios can be cell-type dependent and may require titration.[2] Verify the integrity and sequence of all plasmids.
Problems with Cell Health Use healthy, low-passage number cells. Ensure cells are actively dividing at the time of transfection. Avoid over-confluency, which can negatively impact transfection and cellular processes.[1]
Degraded or Inactive Luciferase Reagents Use freshly prepared luciferase substrate and lysis buffer. Avoid repeated freeze-thaw cycles of reagents. Ensure proper storage conditions as recommended by the manufacturer.[3][4]
Suboptimal Luciferase Assay Conditions Ensure the cell lysate is compatible with the luciferase assay system. Equilibrate reagents to room temperature before use. Use a luminometer with appropriate settings for signal integration time.
Potent Inhibition by this compound If testing high concentrations of this compound, the signal may be completely inhibited. Include a vehicle-only control (e.g., DMSO) to establish a baseline maximum signal.

Issue 2: High Background Signal

Question: Our negative control wells (without L-plasmid or with a high concentration of this compound) are showing a high reporter signal. What could be causing this?

Answer: High background can mask the dynamic range of the assay and lead to inaccurate results.

Potential CauseRecommended Solution
Promoter Activity from Plasmids The reporter plasmid may have some level of basal transcription independent of the viral polymerase. A "no L-plasmid" control is essential to determine this baseline.
Well-to-Well Contamination Use careful pipetting techniques to avoid cross-contamination between wells. Use multi-channel pipettes for reagent addition to ensure consistency.
Choice of Assay Plates Use opaque, white-walled plates for luminescence assays to minimize well-to-well crosstalk and maximize signal reflection.
Reagent Autoluminescence Prepare luciferase reagents fresh and protect them from light to prevent degradation and autoluminescence.
Cellular Autofluorescence (if using a fluorescent reporter) Use phenol (B47542) red-free media, as it can contribute to background fluorescence.

Issue 3: High Variability Between Replicates

Question: We are observing significant variability in the reporter signal between our replicate wells. How can we improve the consistency of our results?

Answer: High variability can compromise the statistical validity of your data.

Potential CauseRecommended Solution
Inconsistent Transfection Prepare a master mix of the DNA and transfection reagent for all replicate wells to minimize pipetting errors. Ensure a uniform cell density across all wells.
Edge Effects in Multi-well Plates To minimize evaporation and temperature fluctuations, avoid using the outer wells of the plate or fill them with sterile PBS or media.
Inconsistent Cell Health or Number Ensure cells are evenly seeded and in a similar growth phase across the plate.
Pipetting Inaccuracies Use calibrated pipettes and proper technique, especially when handling small volumes.
Incomplete Cell Lysis Ensure complete and uniform cell lysis by following the recommended incubation times and using an appropriate volume of lysis buffer for the well size.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound in the minigenome assay?

A1: this compound is an inhibitor of the RSV RNA-dependent RNA polymerase (RdRp), which is encoded by the L protein. It targets an early stage in RNA synthesis, inhibiting both transcription and replication initiation at the viral promoter. This leads to a dose-dependent decrease in the expression of the reporter gene in the minigenome system.

Q2: What are the essential components of the this compound minigenome assay?

A2: The core components are:

  • A minigenome plasmid: This plasmid contains a reporter gene (e.g., luciferase) flanked by the RSV leader (Le) and trailer (Tr) regions, which act as promoters for the viral polymerase.

  • Support plasmids: These plasmids express the essential components of the RSV polymerase complex: the nucleoprotein (N), the phosphoprotein (P), the large polymerase subunit (L), and the transcription anti-termination factor (M2-1).

  • A suitable host cell line: HEK293T or HEp-2 cells are commonly used due to their high transfection efficiency.

  • Transfection reagent: To deliver the plasmids into the cells.

  • This compound compound: The inhibitor being tested.

  • Reporter assay reagents: For detecting the expression of the reporter gene.

Q3: What controls should I include in my this compound minigenome assay?

A3: A robust experiment should include the following controls:

  • Positive Control (Vehicle Control): Cells transfected with all minigenome components and treated with the vehicle (e.g., DMSO) used to dissolve this compound. This represents 100% polymerase activity.

  • Negative Control (No L-plasmid): Cells transfected with the minigenome and all support plasmids except for the L-polymerase plasmid. This determines the background signal.

  • Negative Control (No Minigenome): Cells transfected with all the support plasmids but without the minigenome plasmid to check for any non-specific reporter activity.

  • Cell Viability Control: A separate assay (e.g., MTT or CellTiter-Glo) to assess the cytotoxicity of this compound at the tested concentrations.

Q4: How do I interpret the results of my this compound minigenome assay?

A4: The reporter signal (e.g., luminescence) is proportional to the activity of the RSV polymerase. By treating the cells with different concentrations of this compound, you can generate a dose-response curve. The data is typically normalized to the vehicle control (100% activity) and the no L-plasmid control (0% activity). From this curve, you can calculate the IC50 value, which is the concentration of this compound that inhibits 50% of the polymerase activity.

Quantitative Data

The following table summarizes the reported inhibitory activity of this compound against RSV.

CompoundVirus StrainAssay TypeCell LineIC50 / EC50Reference
This compound RSV A2Multicycle GrowthHEp-210 nM (EC50)
This compound RSV A strains (average)Antiviral Assay-24 ± 9 nM (EC50)
This compound RSV B strains (average)Antiviral Assay-1.0 ± 0.28 µM (EC50)

Experimental Protocols

Detailed Methodology for a Luciferase-Based this compound Minigenome Assay

This protocol provides a general framework. Optimization of cell numbers, plasmid amounts, and incubation times may be necessary for specific cell lines and experimental conditions.

1. Cell Seeding:

  • One day prior to transfection, seed HEK293T cells in a 96-well white, opaque plate at a density that will achieve 70-90% confluency on the day of transfection.

2. Transfection:

  • On the day of transfection, prepare the plasmid mix in a sterile microcentrifuge tube. For each well, combine the following plasmids (example amounts, optimization is recommended):
  • Minigenome plasmid (luciferase reporter): 50 ng
  • N-plasmid: 25 ng
  • P-plasmid: 25 ng
  • L-plasmid: 10 ng
  • M2-1-plasmid: 25 ng
  • In a separate tube, dilute the transfection reagent in serum-free medium according to the manufacturer's instructions.
  • Add the plasmid mix to the diluted transfection reagent, mix gently, and incubate at room temperature for 15-20 minutes to allow for complex formation.
  • Add the transfection complexes dropwise to the cells in each well.

3. Compound Treatment:

  • Prepare serial dilutions of this compound in the appropriate cell culture medium.
  • Approximately 4-6 hours post-transfection, carefully remove the medium containing the transfection complexes and replace it with the medium containing the different concentrations of this compound or vehicle control.

4. Incubation:

  • Incubate the plate for 24-48 hours at 37°C in a humidified 5% CO2 incubator.

5. Luciferase Assay:

  • Equilibrate the luciferase assay reagents to room temperature.
  • Remove the culture medium from the wells.
  • Wash the cells once with phosphate-buffered saline (PBS).
  • Add passive lysis buffer to each well and incubate for 15-20 minutes at room temperature with gentle shaking to ensure complete lysis.
  • Add the luciferase substrate to each well according to the manufacturer's protocol.
  • Immediately measure the luminescence using a plate-reading luminometer.

6. Data Analysis:

  • Subtract the background luminescence (from "no L-plasmid" control wells) from all other readings.
  • Normalize the data by expressing the luminescence of this compound-treated wells as a percentage of the vehicle-treated wells.
  • Plot the percentage of inhibition against the log concentration of this compound and fit a dose-response curve to determine the IC50 value.

Visualizations

AZ27_Minigenome_Workflow cluster_prep Day 1: Preparation cluster_transfection Day 2: Transfection & Treatment cluster_incubation Day 3: Incubation cluster_readout Day 4: Readout & Analysis seed_cells Seed HEK293T cells in 96-well plate plasmid_mix Prepare Plasmid Mix (Minigenome, N, P, L, M2-1) complex_formation Form DNA-Lipid Complexes plasmid_mix->complex_formation transfection_reagent Prepare Transfection Reagent transfection_reagent->complex_formation add_complexes Add Complexes to Cells complex_formation->add_complexes add_az27 Add this compound/ Vehicle add_complexes->add_az27 incubation Incubate for 24-48 hours cell_lysis Lyse Cells add_substrate Add Luciferase Substrate cell_lysis->add_substrate read_luminescence Measure Luminescence add_substrate->read_luminescence data_analysis Data Analysis (IC50 Calculation) read_luminescence->data_analysis

Fig. 1: Experimental workflow for the this compound minigenome assay.

RSV_Polymerase_Inhibition cluster_host_cell Host Cell Cytoplasm Minigenome_RNA Minigenome RNA (- sense) RNP_Complex Functional RNP Complex Minigenome_RNA->RNP_Complex N_P_L_M21 N, P, L, M2-1 Proteins N_P_L_M21->RNP_Complex Transcription Transcription RNP_Complex->Transcription Replication Replication RNP_Complex->Replication Reporter_mRNA Reporter mRNA Transcription->Reporter_mRNA Replication->Minigenome_RNA Amplification Reporter_Protein Reporter Protein (e.g., Luciferase) Reporter_mRNA->Reporter_Protein Light_Signal Luminescent Signal Reporter_Protein->Light_Signal AZ27 This compound AZ27->RNP_Complex Inhibition of Initiation Plasmids Transfected Plasmids (Minigenome, N, P, L, M2-1) Plasmids->Minigenome_RNA Plasmids->N_P_L_M21

Fig. 2: Signaling pathway of the RSV minigenome assay and the inhibitory action of this compound.

References

AZ-27 off-target effects in cellular assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with AZ-27. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during cellular assays.

Troubleshooting Guide

Q1: I am observing unexpected cellular effects in my experiment after treating with this compound. Could these be off-target effects?

A1: While off-target effects are a consideration for any small molecule inhibitor, published research on this compound has indicated no detectable cytotoxicity in the cell lines tested.[1] this compound is a potent and specific inhibitor of the Respiratory Syncytial Virus (RSV) L protein, which is an RNA-dependent RNA polymerase crucial for viral replication.[2][3][4][5] Its primary mechanism of action is the inhibition of both mRNA transcription and genome replication of RSV.

If you are observing unexpected cellular phenotypes, consider the following troubleshooting steps:

  • Confirm Compound Integrity and Concentration: Ensure the compound is correctly solubilized and the final concentration in your assay is accurate.

  • Vehicle Control: Always include a vehicle-only control (e.g., DMSO) to rule out effects from the solvent.

  • Cell Line Specificity: The absence of cytotoxicity was reported in the context of specific cell lines used in the original studies. Your cell line may have unique sensitivities.

  • Assay-Specific Artifacts: Investigate if the observed effect is an artifact of your specific assay system.

Q2: My antiviral assay with this compound is showing lower than expected potency. What could be the issue?

A2: The potency of this compound can be influenced by several factors. It is a potent inhibitor of RSV A subtypes, with reported EC50 values in the low nanomolar range (e.g., 10-24 nM for RSV A2). However, it is significantly less potent against RSV B subtypes, with EC50 values in the micromolar range (e.g., 1.0-1.3 µM).

Consider these points for troubleshooting:

  • RSV Subtype: Confirm the subtype of RSV you are using in your assay.

  • Time of Addition: this compound is most effective when added early in the viral replication cycle as it inhibits transcription initiation. The timing of compound addition in your experiment is critical.

  • Cell Line Dependence: While studies have shown this compound to be less dependent on the cell line compared to other RSV inhibitors, variations in cellular uptake or metabolism could still play a role.

  • Resistance Mutations: Prolonged exposure or specific experimental conditions can lead to the selection of resistant viral variants. A known resistance mutation is in the L protein.

Data Presentation

Table 1: Summary of this compound Activity and Cytotoxicity

ParameterDescriptionValueReference
Target Primary molecular targetRespiratory Syncytial Virus (RSV) L protein (RNA-dependent RNA polymerase)
Mechanism of Action How the compound inhibits the targetInhibits initiation of RSV mRNA transcription and genome replication.
Potency (EC50) Effective concentration for 50% inhibition of RSV replication~10-24 nM (RSV A subtypes)
~1.0-1.3 µM (RSV B subtypes)
Cytotoxicity Off-target effect on host cell viabilityNo detectable cytotoxicity reported in published studies.

Experimental Protocols

Protocol 1: General Cytotoxicity Assay (e.g., MTT Assay)

This protocol outlines a general method for assessing the cytotoxicity of a compound like this compound in a selected cell line.

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Preparation: Prepare a serial dilution of this compound in culture medium. Also, prepare a vehicle control (e.g., DMSO in medium).

  • Treatment: Remove the old medium from the cells and add the prepared compound dilutions and controls.

  • Incubation: Incubate the plate for a period relevant to your antiviral assay (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT reagent to each well and incubate for 2-4 hours to allow for the formation of formazan (B1609692) crystals by viable cells.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.

  • Readout: Measure the absorbance at the appropriate wavelength using a microplate reader.

  • Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells.

Frequently Asked Questions (FAQs)

Q3: Is there any data available from a broad kinase panel screening (kinome scan) for this compound?

A3: As of the latest available public information, there are no published results from a comprehensive kinome scan or a broad kinase selectivity panel for this compound. The primary focus of the published research has been on its potent and specific antiviral activity against RSV.

Q4: Why is it important to know the kinase selectivity profile of an antiviral compound?

A4: While this compound's primary target is a viral polymerase, understanding its potential interactions with host cell kinases is crucial for a complete safety profile. Off-target kinase inhibition could lead to unexpected cellular effects or toxicities that might not be apparent in standard cytotoxicity assays. For any research or preclinical development, assessing the selectivity of a compound against a panel of human kinases is a standard practice to identify potential off-target liabilities.

Q5: What can I do if I suspect an off-target effect that is not related to general cytotoxicity?

A5: If you hypothesize a specific off-target interaction, for instance, with a particular cellular signaling pathway, you can design targeted experiments to investigate this. This could involve:

  • Western Blotting: To check for changes in the phosphorylation status of key proteins in a suspected pathway.

  • Reporter Assays: To measure the activity of transcription factors downstream of a signaling cascade.

  • Targeted Kinase Assays: If you have a specific kinase in mind, you can perform an in vitro kinase assay with purified enzyme and this compound.

Visualizations

RSV_Signaling_Pathway On-Target Effect of this compound on RSV Replication cluster_virus RSV Life Cycle cluster_host Host Cell RSV_entry RSV Entry Uncoating Uncoating RSV_entry->Uncoating Transcription_Replication Transcription & Replication Uncoating->Transcription_Replication Protein_Synthesis Viral Protein Synthesis Transcription_Replication->Protein_Synthesis L_Protein RSV L-Protein (RdRp) Transcription_Replication->L_Protein Assembly Virion Assembly Protein_Synthesis->Assembly Budding Budding & Release Assembly->Budding Host_Machinery Host Ribosomes AZ27 This compound AZ27->L_Protein Inhibits Cytotoxicity_Workflow General Cytotoxicity Assay Workflow start Start seed_cells Seed cells in 96-well plate start->seed_cells add_compound Add serial dilutions of this compound & controls seed_cells->add_compound incubate Incubate for 24-72 hours add_compound->incubate add_reagent Add viability reagent (e.g., MTT) incubate->add_reagent incubate_reagent Incubate for 2-4 hours add_reagent->incubate_reagent solubilize Solubilize formazan crystals incubate_reagent->solubilize read_plate Measure absorbance solubilize->read_plate analyze Calculate % viability vs. control read_plate->analyze end End analyze->end Off_Target_Assessment Logical Flow for Assessing Off-Target Effects cluster_assessment Off-Target Effect Assessment compound Small Molecule (e.g., this compound) cytotoxicity General Cytotoxicity Assays (MTT, etc.) compound->cytotoxicity kinome_scan Broad Kinase Selectivity Screen compound->kinome_scan phenotypic_screen High-Content Phenotypic Screening compound->phenotypic_screen specific_pathway Hypothesis-Driven Pathway Analysis compound->specific_pathway result_cytotoxicity Result: No Detectable Cytotoxicity cytotoxicity->result_cytotoxicity result_kinome Result: Data Not Publicly Available kinome_scan->result_kinome result_phenotypic Result: Data Not Publicly Available phenotypic_screen->result_phenotypic result_pathway Result: Requires Specific Experimental Design specific_pathway->result_pathway

References

Technical Support Center: AZ-27 as a Research Tool

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using AZ-27 in their experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a small molecule inhibitor of the Respiratory Syncytial Virus (RSV) RNA-dependent RNA polymerase (RdRp), also known as the L protein.[1] It functions by inhibiting the initiation of RNA synthesis, thereby blocking both viral mRNA transcription and genome replication.[1] This inhibitory action is common to both processes.

Q2: Is this compound active against both RSV subgroups A and B?

Yes, this compound shows antiviral activity against both RSV A and B subtypes. However, it is significantly less potent against subgroup B strains compared to subgroup A strains. The precise reason for this difference is not fully understood but may be related to structural differences in the RdRp between the two subgroups.

Q3: What is the known resistance mechanism to this compound?

Resistance to this compound has been mapped to a single amino acid substitution, Y1631H, in the viral L protein. This mutation allows the RSV polymerase to overcome the transcription initiation block imposed by the compound.

Q4: What are the potential off-target effects of this compound?

Currently, there is limited publicly available information on the broad off-target profile of this compound against other viral or cellular targets. As with any kinase inhibitor, it is crucial for researchers to independently validate that the observed phenotype is a direct result of on-target inhibition of the RSV polymerase. The specificity of RSV polymerase inhibitors reduces the risk of off-target effects and minimizes potential side effects.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Inconsistent antiviral activity between experiments. Compound Stability: this compound solution may have degraded.Prepare fresh stock solutions of this compound in 100% DMSO for each experiment. Aliquot stock solutions to avoid repeated freeze-thaw cycles, which can degrade the compound. Store aliquots at -20°C or -80°C.
Cell Health: Variations in cell confluency or passage number can affect viral replication and compound efficacy.Standardize cell seeding density and use cells within a consistent and low passage number range for all experiments. Ensure cells are healthy and in the logarithmic growth phase at the time of infection and treatment.
Higher than expected cytotoxicity observed. Solvent Toxicity: The concentration of the solvent (e.g., DMSO) may be too high in the final culture medium.Ensure the final concentration of DMSO in the cell culture medium is low (typically ≤ 0.1%) and non-toxic to the cells. Run a vehicle-only (DMSO) control to assess solvent toxicity.
Cell Line Sensitivity: The specific cell line being used may be particularly sensitive to this compound.Perform a dose-response curve to determine the 50% cytotoxic concentration (CC50) for your specific cell line. Consider using a less sensitive cell line if the therapeutic window is too narrow.
Reduced potency against certain RSV strains. RSV Subtype: this compound is known to be less potent against RSV subgroup B strains.Confirm the subgroup of your RSV strain. If using a subgroup B strain, higher concentrations of this compound may be required to achieve the desired level of inhibition. Be sure to also determine the CC50 in your experimental system to ensure the required concentration is not causing cytotoxicity.
Pre-existing Resistance: The viral stock may contain pre-existing resistance mutations.Sequence the L gene of your viral stock to check for mutations at position 1631.

Quantitative Data Summary

Parameter Value Cell Line RSV Strain Reference
EC50 10 nMHEp-2A2 (Subgroup A)
EC50 ~19 nMNot SpecifiedNot Specified
CC50 >11 µMNot SpecifiedNot Applicable
Cytotoxicity No cytotoxicity detectedHEp-2Not Applicable

Note: EC50 (Half-maximal effective concentration) and CC50 (Half-maximal cytotoxic concentration) values can vary between different cell lines and assay conditions. It is recommended that researchers determine these values in their own experimental systems.

Signaling Pathways and Experimental Workflows

To understand the mechanism of action of this compound, it is important to visualize the RSV replication and transcription process. This compound targets the L protein, a key component of the viral replication complex.

RSV Replication and Transcription Inhibition by this compound Inhibition of RSV RNA Synthesis by this compound cluster_virus RSV Virion cluster_cell Host Cell Cytoplasm Viral_RNA (-) sense RNA Genome RNP Ribonucleoprotein (RNP) Complex Viral_RNA->RNP New_Virions Assembly of New Virions Viral_RNA->New_Virions L_Protein L Protein (RdRp) L_Protein->RNP Transcription Transcription (mRNA synthesis) Replication Replication ((+) sense antigenome synthesis) P_Protein P Protein P_Protein->RNP N_Protein N Protein N_Protein->RNP RNP->Transcription Initiation RNP->Replication Initiation Viral_Proteins Viral Proteins Transcription->Viral_Proteins Translation Replication->Viral_RNA Template for (-) sense genome Viral_Proteins->New_Virions AZ27 This compound AZ27->L_Protein

Caption: Mechanism of this compound inhibition of RSV replication and transcription.

Experimental Protocols

RSV Plaque Reduction Neutralization Assay

This assay is used to quantify the antiviral activity of a compound by measuring the reduction in the number of viral plaques.

Materials:

  • Vero or HEp-2 cells

  • RSV stock of a known titer

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • Overlay medium (e.g., 0.75% methylcellulose (B11928114) in growth medium)

  • This compound stock solution in DMSO

  • Crystal violet staining solution

Procedure:

  • Seed 6-well plates with Vero or HEp-2 cells and grow to 90-100% confluency.

  • Prepare serial dilutions of this compound in serum-free medium.

  • In a separate plate, mix the diluted compound with an equal volume of RSV diluted to yield 50-100 plaque-forming units (PFU) per well.

  • Incubate the virus-compound mixture for 1 hour at 37°C.

  • Remove the growth medium from the cell monolayers and wash with PBS.

  • Inoculate the cells with the virus-compound mixture and incubate for 1-2 hours at 37°C, rocking every 15 minutes to ensure even distribution.

  • Remove the inoculum and overlay the cells with the overlay medium.

  • Incubate the plates for 4-5 days at 37°C until plaques are visible.

  • Fix the cells with 10% formalin and stain with crystal violet.

  • Count the number of plaques in each well and calculate the percent inhibition relative to the virus-only control. The EC50 is the concentration of this compound that reduces the plaque number by 50%.

RSV Minigenome Luciferase Assay

This assay measures the activity of the RSV polymerase in a cellular context without the need for infectious virus.

Materials:

  • HEp-2 or A549 cells

  • Plasmids encoding the RSV N, P, L, and M2-1 proteins

  • A plasmid containing an RSV-like minigenome with a luciferase reporter gene

  • Transfection reagent (e.g., Lipofectamine)

  • Luciferase assay reagent

  • Luminometer

Procedure:

  • Co-transfect cells with the N, P, L, and M2-1 expression plasmids and the minigenome reporter plasmid.

  • After transfection, treat the cells with serial dilutions of this compound.

  • Incubate the cells for 24-48 hours.

  • Lyse the cells and measure luciferase activity using a luminometer according to the manufacturer's instructions.

  • Calculate the percent inhibition of luciferase activity relative to the vehicle-treated control. The EC50 is the concentration of this compound that inhibits luciferase activity by 50%.

In Vitro Transcription Assay with Purified L-P Complex

This biochemical assay directly measures the effect of this compound on the enzymatic activity of the purified RSV polymerase complex.

Materials:

  • Purified recombinant RSV L-P protein complex

  • Short synthetic RNA oligonucleotide template corresponding to the RSV promoter region

  • NTPs (ATP, CTP, UTP, GTP)

  • Radiolabeled NTP (e.g., [α-³²P]GTP)

  • Reaction buffer (e.g., 50 mM Tris-HCl, pH 7.4, 50 mM NaCl, 5 mM MgCl₂)

  • Denaturing polyacrylamide gel

Procedure:

  • Set up the reaction by combining the L-P complex, RNA template, and reaction buffer.

  • Add serial dilutions of this compound or a vehicle control.

  • Initiate the reaction by adding the NTP mix containing the radiolabeled NTP.

  • Incubate the reaction at 30°C for a defined period (e.g., 1-2 hours).

  • Stop the reaction by adding a stop buffer (e.g., containing EDTA and formamide).

  • Denature the RNA products by heating.

  • Separate the radiolabeled RNA products by size using denaturing polyacrylamide gel electrophoresis.

  • Visualize the RNA products by autoradiography or phosphorimaging and quantify the amount of RNA synthesis.

  • Calculate the percent inhibition of RNA synthesis relative to the vehicle control.

Experimental_Workflow Experimental Workflow for Characterizing this compound cluster_cellular Cell-Based Assays cluster_biochemical Biochemical Assay Plaque_Assay Plaque Reduction Assay (Antiviral Efficacy) Count_Plaques Count_Plaques Plaque_Assay->Count_Plaques Readout Minigenome_Assay Minigenome Luciferase Assay (Polymerase Activity in Cells) Measure_Luciferase Measure_Luciferase Minigenome_Assay->Measure_Luciferase Readout InVitro_Tx In Vitro Transcription (Direct Polymerase Inhibition) Analyze_RNA Analyze_RNA InVitro_Tx->Analyze_RNA Readout AZ27_Prep Prepare this compound Serial Dilutions AZ27_Prep->Plaque_Assay AZ27_Prep->Minigenome_Assay AZ27_Prep->InVitro_Tx Infection Infect Cells with RSV Infection->Plaque_Assay Transfection Transfect Cells with Plasmids Transfection->Minigenome_Assay Purification Purify L-P Complex Purification->InVitro_Tx

Caption: Workflow for assessing this compound activity using different experimental approaches.

References

Technical Support Center: Refining Protocols for Consistent AZ-27 Results

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in achieving consistent and reliable results with the Respiratory Syncytial Virus (RSV) inhibitor, AZ-27.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is a potent, small-molecule inhibitor of the Respiratory Syncytial Virus (RSV) RNA-dependent RNA polymerase (RdRp). It specifically targets the L protein of the polymerase complex. This compound inhibits both viral mRNA transcription and genome replication at an early stage, specifically by preventing the initiation of RNA synthesis from the viral promoter. Interestingly, it does not inhibit the back-priming activity of the RSV polymerase.

Q2: Against which RSV subtypes is this compound effective?

This compound has demonstrated potent antiviral activity against both RSV A and B subtypes. However, it is generally more potent against RSV A strains.

Q3: What is the known resistance mutation for this compound?

A single amino acid substitution, Y1631H, in the L protein has been identified as conferring resistance to this compound. When encountering unexpected loss of efficacy, sequencing the L protein of the viral strain is recommended to check for this mutation.

Q4: In which cell lines is this compound expected to be active?

This compound has shown activity in various cell lines commonly used for RSV research, including HEp-2 and HeLa cells. However, it has been reported to have minimal activity in Baby Hamster Kidney (BHK-21) cells. It is crucial to select a cell line that supports robust RSV replication and in which the compound maintains its potency.

Troubleshooting Guides

This section addresses specific issues that may arise during experiments with this compound.

Issue 1: High Variability in Potency (EC50/IC50) Values Between Experiments

Potential Cause Troubleshooting Step
Cell Health and Passage Number Ensure cells are healthy, within a low passage number, and not overgrown at the time of infection. Cellular metabolism and receptor expression can change with high passage numbers, affecting viral replication and compound efficacy.
Inconsistent Viral Titer Use a freshly thawed and titered viral stock for each experiment. Avoid multiple freeze-thaw cycles. Perform a viral plaque assay or TCID50 assay to accurately determine the viral titer before each experiment.
Variability in Multiplicity of Infection (MOI) Precisely calculate and apply the intended MOI. An inconsistent MOI will lead to variability in the level of viral replication and, consequently, the apparent potency of the inhibitor.
Compound Solubility and Stability Prepare fresh dilutions of this compound from a stock solution for each experiment. Visually inspect for any precipitation. If solubility is a concern, consider using a different solvent or pre-warming the media. Ensure the final solvent concentration (e.g., DMSO) is consistent across all wells and is below the level of cytotoxicity for your chosen cell line (typically <0.5%).
Assay Incubation Time Optimize and strictly adhere to the incubation time. For multi-cycle replication assays, the timing of compound addition and the duration of the experiment are critical for consistent results.

Issue 2: No or Low Observed Antiviral Activity

Potential Cause Troubleshooting Step
Incorrect Assay Choice for Cell Line As noted, this compound shows minimal activity in BHK-21 cells. Confirm that your chosen cell line is appropriate for assessing this compound's antiviral effect. HEp-2 and HeLa cells are recommended.
Development of Viral Resistance If a gradual loss of activity is observed over several passages, the virus may have developed the Y1631H resistance mutation in the L protein. Sequence the L protein to confirm.
Compound Degradation Ensure proper storage of the this compound stock solution (typically at -20°C or -80°C in a suitable solvent like DMSO). Avoid repeated freeze-thaw cycles.
Suboptimal Assay Conditions Review and optimize assay parameters such as MOI, incubation time, and cell density. A very high MOI may overwhelm the inhibitor, leading to a perceived lack of activity.
Assay Readout Interference If using a reporter virus (e.g., luciferase or GFP), ensure that this compound is not interfering with the reporter signal itself. Run a control with the reporter cell line in the absence of virus but with the compound to check for any direct effects on the reporter.

Issue 3: High Background or False Positives in High-Throughput Screens (HTS)

Potential Cause Troubleshooting Step
Compound Autofluorescence/Quenching If using a fluorescence-based readout, test this compound in the absence of cells and virus to check for inherent fluorescence or quenching properties at the excitation and emission wavelengths of your assay.
Cytotoxicity High concentrations of this compound may be cytotoxic, leading to a reduction in signal that can be misinterpreted as antiviral activity. Always perform a parallel cytotoxicity assay (e.g., MTS or CellTiter-Glo) in uninfected cells to determine the compound's toxicity profile.
Non-specific Inhibition At high concentrations, some compounds can form aggregates that non-specifically inhibit viral replication or the assay readout. Test a range of concentrations to ensure a dose-dependent effect.

Data Presentation

Table 1: In Vitro Activity of this compound Against Respiratory Syncytial Virus (RSV)

Compound RSV Strain Cell Line Assay Type EC50 (nM) Reference
This compoundA2Not SpecifiedMulticycle Growth10[1]
This compoundNot SpecifiedHEp-2Not SpecifiedPotent[2]
This compoundNot SpecifiedHeLaNot SpecifiedPotent[2]
This compoundNot SpecifiedBHK-21Not SpecifiedMinimal Activity[2]

Experimental Protocols

Protocol 1: RSV Plaque Reduction Assay

This assay is used to determine the concentration of an antiviral compound that inhibits the formation of viral plaques by 50% (EC50).

  • Cell Seeding: Seed a 12-well or 24-well plate with a suitable cell line (e.g., HEp-2) to form a confluent monolayer on the day of infection.

  • Compound Preparation: Prepare serial dilutions of this compound in serum-free medium.

  • Infection: Aspirate the cell culture medium and infect the cells with a dilution of RSV calculated to produce 50-100 plaques per well. Incubate for 1-2 hours at 37°C to allow for viral adsorption.

  • Compound Addition: Remove the virus inoculum and overlay the cells with a medium containing 0.5-1% methylcellulose (B11928114) and the desired concentrations of this compound.

  • Incubation: Incubate the plates at 37°C in a CO2 incubator for 3-5 days, or until plaques are visible.

  • Plaque Visualization:

    • Aspirate the overlay medium and fix the cells with a solution of 10% formalin for at least 20 minutes.

    • Remove the formalin and stain the cells with a 0.1% crystal violet solution for 10-15 minutes.

    • Gently wash the wells with water and allow them to dry.

  • Data Analysis: Count the number of plaques in each well. Calculate the percentage of plaque reduction for each compound concentration relative to the virus-only control. Determine the EC50 value by plotting the percentage of plaque reduction against the log of the compound concentration and fitting the data to a dose-response curve.

Protocol 2: RSV Minigenome Luciferase Reporter Assay

This assay measures the activity of the RSV polymerase in a controlled cellular environment without the need for live virus.

  • Cell Seeding: Seed a 24-well or 48-well plate with a suitable cell line (e.g., BSR-T7/5 cells, which stably express T7 RNA polymerase).

  • Plasmid Transfection: Co-transfect the cells with plasmids encoding:

    • The RSV N, P, L, and M2-1 proteins under the control of a T7 promoter.

    • An RSV-like minigenome that contains a reporter gene (e.g., firefly luciferase) flanked by the RSV leader and trailer sequences, also under the control of a T7 promoter.

  • Compound Addition: At a specified time post-transfection (e.g., 4-6 hours), replace the transfection medium with fresh medium containing various concentrations of this compound or a vehicle control.

  • Incubation: Incubate the cells for 24-48 hours at 37°C.

  • Luciferase Assay:

    • Lyse the cells according to the manufacturer's protocol for your chosen luciferase assay system.

    • Measure the luciferase activity using a luminometer.

  • Data Analysis: Normalize the luciferase signal to a co-transfected control plasmid (e.g., Renilla luciferase) to account for transfection efficiency and cell viability. Calculate the percent inhibition of polymerase activity for each this compound concentration relative to the vehicle control. Determine the IC50 value from the dose-response curve.

Mandatory Visualizations

RSV_Replication_Pathway cluster_entry Viral Entry cluster_cytoplasm Cytoplasm Virus Virus Fusion Virus->Fusion Attachment (G protein) Host_Cell Host_Cell Negative_Sense_RNA -ve sense RNA Genome Fusion->Host_Cell Fusion (F protein) Transcription Transcription Negative_Sense_RNA->Transcription Template Replication Replication Negative_Sense_RNA->Replication Template RdRp_Complex RdRp Complex (L + P protein) RdRp_Complex->Transcription RdRp_Complex->Replication mRNA Viral mRNA Transcription->mRNA Translation Translation (Host Ribosomes) mRNA->Translation Viral_Proteins Viral Proteins Translation->Viral_Proteins Assembly Assembly Viral_Proteins->Assembly Positive_Sense_Antigenome +ve sense Antigenome Replication->Positive_Sense_Antigenome Progeny_Negative_Sense_RNA Progeny -ve sense RNA Positive_Sense_Antigenome->Progeny_Negative_Sense_RNA Template Progeny_Negative_Sense_RNA->Assembly Budding Budding & Release Assembly->Budding AZ27 This compound AZ27->Transcription Inhibits Initiation AZ27->Replication Inhibits Initiation

Caption: RSV replication cycle and the inhibitory mechanism of this compound.

Experimental_Workflow cluster_plaque_assay Plaque Reduction Assay cluster_minigenome_assay Minigenome Luciferase Assay Seed_Cells_Plaque 1. Seed HEp-2 Cells Infect_Cells_Plaque 2. Infect with RSV Seed_Cells_Plaque->Infect_Cells_Plaque Add_AZ27_Plaque 3. Add this compound dilutions in methylcellulose overlay Infect_Cells_Plaque->Add_AZ27_Plaque Incubate_Plaque 4. Incubate 3-5 days Add_AZ27_Plaque->Incubate_Plaque Stain_Plaque 5. Fix and Stain (Crystal Violet) Incubate_Plaque->Stain_Plaque Analyze_Plaque 6. Count Plaques & Calculate EC50 Stain_Plaque->Analyze_Plaque Seed_Cells_Mini 1. Seed BSR-T7/5 Cells Transfect_Plasmids 2. Co-transfect Plasmids (N, P, L, M2-1, Minigenome-Luc) Seed_Cells_Mini->Transfect_Plasmids Add_AZ27_Mini 3. Add this compound dilutions Transfect_Plasmids->Add_AZ27_Mini Incubate_Mini 4. Incubate 24-48 hours Add_AZ27_Mini->Incubate_Mini Lyse_Cells 5. Lyse Cells Incubate_Mini->Lyse_Cells Analyze_Mini 6. Measure Luciferase & Calculate IC50 Lyse_Cells->Analyze_Mini Troubleshooting_Logic Start Inconsistent This compound Results Check_Basics Check Basic Assay Parameters: - Cell Health & Passage - Viral Titer & MOI - Incubation Time Start->Check_Basics Basics_OK Basics OK? Check_Basics->Basics_OK Check_Compound Evaluate Compound Integrity: - Fresh Dilutions? - Proper Storage? - Solubility Issues? Compound_OK Compound OK? Check_Compound->Compound_OK Check_Cytotoxicity Run Cytotoxicity Assay (Uninfected Cells) Cytotoxic Is it Cytotoxic? Check_Cytotoxicity->Cytotoxic Basics_OK->Check_Compound Yes Optimize_Basics Optimize Assay Conditions Basics_OK->Optimize_Basics No Compound_OK->Check_Cytotoxicity Yes Prepare_New_Compound Prepare Fresh Stock/Dilutions Compound_OK->Prepare_New_Compound No Adjust_Concentration Adjust Concentration Range Below Toxic Levels Cytotoxic->Adjust_Concentration Yes Advanced_Troubleshooting Advanced Troubleshooting: - Check for Resistance (Y1631H) - Verify Cell Line Suitability - Rule out Assay Interference Cytotoxic->Advanced_Troubleshooting No

References

Validation & Comparative

A Comparative Guide to AZ-27 and Other Investigational Respiratory Syncytial Virus (RSV) Polymerase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Respiratory Syncytial Virus (RSV) remains a significant global health threat, particularly for infants, the elderly, and immunocompromised individuals. The viral RNA-dependent RNA polymerase (RdRp), a key component of the L-P protein complex, is a critical enzyme for viral transcription and replication, making it a prime target for antiviral drug development. This guide provides an objective comparison of the non-nucleoside inhibitor AZ-27 with other notable RSV polymerase inhibitors, supported by experimental data and detailed methodologies. We also include inhibitors targeting other viral proteins to provide a broader context of current anti-RSV strategies.

Mechanism of Action: Targeting the Viral Engine

RSV replication is a multi-step process initiated by the viral L-protein, which possesses RdRp activity. This polymerase is responsible for both transcribing viral genes into messenger RNA (mRNA) and replicating the entire viral RNA genome. Polymerase inhibitors are broadly classified into two categories based on their mechanism of action:

  • Nucleoside/Nucleotide Analogs (NIs): These compounds mimic natural nucleosides. They are incorporated into the growing RNA chain by the viral polymerase, leading to premature termination of RNA synthesis. Lumicitabine (ALS-8176) is a key example of this class.

  • Non-Nucleoside Inhibitors (NNIs): These molecules bind to allosteric sites on the polymerase, inducing conformational changes that inhibit its function without being incorporated into the RNA chain. This compound and PC786 fall into this category, specifically inhibiting the initiation phase of RNA synthesis.

Other antiviral strategies target different stages of the viral lifecycle, such as the fusion protein (F) required for viral entry or the nucleoprotein (N) essential for encapsidating the viral genome.

RSV_Lifecycle_and_Inhibitor_Targets cluster_cell Host Cell entry Viral Entry uncoating Uncoating & Release of RNP entry->uncoating replication_transcription Viral RNA Replication & Transcription (L-Protein) uncoating->replication_transcription protein_synthesis Viral Protein Synthesis replication_transcription->protein_synthesis N_protein N-Protein Function replication_transcription->N_protein assembly Virion Assembly protein_synthesis->assembly budding Budding & Release assembly->budding N_protein->assembly fusion_inhibitors Fusion Inhibitors (e.g., Presatovir) fusion_inhibitors->entry Block nni_inhibitors NNIs (this compound, PC786) Inhibit Initiation nni_inhibitors->replication_transcription Block ni_inhibitors NIs (Lumicitabine) Chain Termination ni_inhibitors->replication_transcription Block n_inhibitors N-Protein Inhibitors (e.g., EDP-938) n_inhibitors->N_protein Block virus RSV Virion virus->entry

Caption: RSV lifecycle and points of intervention for different inhibitor classes.

Quantitative Comparison of RSV Inhibitors

The following tables summarize the in vitro efficacy and resistance profiles of this compound and other selected RSV inhibitors. Potency is typically measured by the half-maximal effective concentration (EC50) or the half-maximal inhibitory concentration (IC50), with lower values indicating higher potency.

Table 1: In Vitro Potency (EC50/IC50) of RSV Polymerase Inhibitors
CompoundClassRSV A Strain(s)RSV B Strain(s)Cell LineNotes
This compound NNI~24 nM (avg)[1]~1.0 µM (avg)[1]HEp-2Shows significantly higher potency against RSV A subtype.
PC786 NNI<0.09 - 0.71 nM[2][3]1.3 - 50.6 nM[2][3]HEp-2Highly potent against both subtypes, though more active against A.
Lumicitabine (ALS-8112) NI0.153 µM (A2)[4]0.132 µM (B1)[4]HEp-2Active metabolite (ALS-8112) shows comparable potency against A and B.
Table 2: Potency of Inhibitors with Other Mechanisms (for context)
CompoundTargetRSV A Strain(s)RSV B Strain(s)Cell Line
EDP-938 N-Protein21-23 nM[5][6]64 nM[5][6]Primary HBECs
Presatovir (GS-5806) F-Protein0.43 nM (mean)[7]0.43 nM (mean)[7]HEp-2
Table 3: Resistance Profiles
CompoundTarget ProteinKey Resistance MutationsNotes
This compound L-ProteinY1631H[4][8]Resistance conferred by a single amino acid substitution.[1]
PC786 L-ProteinY1631H[2]Shares the same resistance mutation as this compound.
Lumicitabine (ALS-8112) L-ProteinM628L, A789V, L795I, I796VMultiple mutations in the polymerase domain can confer resistance.
EDP-938 N-ProteinL139IExhibits a high barrier to resistance; L139I mutation confers only low-level (~10-fold) resistance.[9][10][11]
Presatovir (GS-5806) F-ProteinL138F, F140L, F488L/SMutations arise in the fusion protein.

Experimental Protocols

Standardized assays are crucial for the evaluation and comparison of antiviral compounds. Below are detailed methodologies for key experiments cited in the characterization of these inhibitors.

Plaque Reduction Neutralization Assay (for determining EC50)

This assay measures the ability of a compound to inhibit the production of infectious virus particles, quantified by the reduction in viral plaques.

Methodology:

  • Cell Seeding: Plate a monolayer of susceptible cells (e.g., HEp-2 or Vero) in 24- or 96-well plates and incubate until confluent.

  • Compound Dilution: Prepare serial dilutions of the test compound in a virus diluent medium.

  • Infection: Mix a standardized amount of RSV (e.g., 50-100 plaque-forming units) with each compound dilution and incubate for 1 hour at 37°C. A "virus only" control is included.

  • Inoculation: Remove the culture medium from the cells and inoculate the wells with the virus-compound mixtures. Allow the virus to adsorb for 1-2 hours.

  • Overlay: Remove the inoculum and add an overlay medium (e.g., containing 0.75% methylcellulose) to restrict virus spread to adjacent cells, ensuring the formation of distinct plaques.

  • Incubation: Incubate the plates for 4-5 days at 37°C to allow for plaque formation.

  • Fixation and Staining: Fix the cells (e.g., with a methanol/acetone mixture) and stain them to visualize the plaques. This can be done with crystal violet or via immunostaining using an RSV-specific primary antibody (e.g., anti-F protein) followed by a labeled secondary antibody.[9]

  • Quantification: Count the number of plaques in each well. The EC50 is calculated as the compound concentration that reduces the number of plaques by 50% compared to the "virus only" control.

Time-of-Addition Assay

This assay determines the stage of the viral lifecycle an inhibitor targets by adding it at different time points relative to infection.[12][13][14]

Time_of_Addition_Workflow cluster_workflow Experimental Workflow start Start infect Synchronize Infection (e.g., 2h at 4°C) start->infect wash Wash to Remove Unbound Virus infect->wash add_inhibitor Add Inhibitor at Different Time Points (t = -2h, 0h, 2h, 4h, 6h...) wash->add_inhibitor incubate Incubate for Full Replication Cycle (e.g., 24-48h) add_inhibitor->incubate measure Measure Viral Replication (e.g., RT-qPCR, ELISA) incubate->measure analyze Analyze Data: Plot EC50 vs. Time measure->analyze end Determine MoA analyze->end early Loss of activity at early time points => Entry Inhibitor analyze->early late Activity retained when added late => Replication/Assembly Inhibitor analyze->late

Caption: Workflow for a time-of-addition assay to determine mechanism of action.

Methodology:

  • Cell Seeding: Seed host cells in a multi-well plate and incubate overnight.

  • Synchronized Infection: Chill the cells to 4°C, then add a high multiplicity of infection (MOI) of RSV. Incubate for 1-2 hours at 4°C to allow viral binding but prevent entry.

  • Initiate Infection: Shift the temperature to 37°C to allow synchronous viral entry. This is considered time zero (t=0).

  • Staggered Compound Addition: Add the inhibitor at a fixed, high concentration (e.g., 10x EC90) to different wells at various time points before and after t=0 (e.g., -2h, 0h, 2h, 4h, 6h, 8h).[2]

  • Harvest: After one full replication cycle (e.g., 24 hours), harvest the cell supernatant or lysate.

  • Quantification: Measure viral yield or a replication marker (e.g., viral RNA by RT-qPCR, protein by ELISA).

  • Analysis: The time point at which the compound loses its inhibitory activity indicates when its specific target step in the viral lifecycle has been completed. For example, a fusion inhibitor will lose activity if added after viral entry, while a polymerase inhibitor like this compound will remain potent even when added several hours post-infection.[1][8]

RSV Replicon Assay

This assay uses a modified, non-infectious RSV genome (a "replicon") that lacks structural genes (like F and G) but contains the necessary components for RNA replication and a reporter gene (e.g., luciferase or GFP).[5] It is a direct measure of a compound's effect on the viral polymerase machinery.[15]

Methodology:

  • Cell Line: Use a stable cell line that continuously expresses the RSV replicon. These cells are not infectious as they cannot produce new virions.[5]

  • Plating: Seed the replicon-containing cells into a 96-well plate.

  • Compound Addition: Add serial dilutions of the test compound to the wells and incubate for a set period (e.g., 48 hours).

  • Reporter Measurement: Measure the reporter gene expression. For a luciferase reporter, add the substrate and measure luminescence. For a GFP reporter, measure fluorescence.

  • Analysis: A reduction in reporter signal directly correlates with the inhibition of viral RNA synthesis. This assay confirms that the compound's target is part of the replication complex and is not involved in viral entry or egress.

Summary and Conclusion

This compound is a potent non-nucleoside inhibitor of the RSV L-protein polymerase that specifically blocks the initiation of viral RNA synthesis.[4] Its key characteristics include:

  • High Potency Against RSV A: It demonstrates nanomolar efficacy against RSV A strains.[1]

  • Lower Potency Against RSV B: Like many NNIs, it is significantly less effective against RSV B, which could be a limitation for broad clinical use.[1]

  • Specific Resistance Profile: Resistance is conferred by the Y1631H mutation in the L-protein, a site shared by other inhibitors like PC786, suggesting a common binding region or mechanism.[2][4]

When compared to other polymerase inhibitors, PC786 stands out for its exceptionally high potency against both RSV A and B subtypes, making it a highly promising NNI candidate.[2][3] In contrast, the nucleoside inhibitor Lumicitabine (ALS-8112) shows more balanced activity against both subtypes but with overall lower potency than the NNIs in cellular assays.[4] Its development was halted, highlighting the challenges in advancing nucleoside analogs for RSV.

Contextually, inhibitors targeting other viral proteins like the N-protein (EDP-938 ) offer the advantage of a high barrier to resistance, a crucial attribute for any successful antiviral therapeutic.[9][11] This comparative analysis underscores the ongoing efforts to develop effective anti-RSV therapeutics by targeting the essential viral polymerase, while also highlighting the diverse strategies being employed to combat this persistent pathogen.

References

A Comparative Analysis of AZ-27 and Favipiravir for the Treatment of Respiratory Syncytial Virus (RSV)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed, data-driven comparison of two antiviral compounds, AZ-27 and favipiravir (B1662787), which have demonstrated inhibitory activity against Respiratory Syncytial Virus (RSV), a leading cause of lower respiratory tract infections. This document summarizes their mechanisms of action, presents available quantitative data on their efficacy, and outlines the experimental protocols used to generate this data.

At a Glance: Key Differences

FeatureThis compoundFavipiravir
Primary Target RSV RNA-dependent RNA polymerase (L protein)Viral RNA-dependent RNA polymerase (RdRp)
Mechanism of Action Inhibition of transcription and replication initiationChain termination and/or lethal mutagenesis
Reported Potency (RSV A) EC₅₀ ≈ 10 nMEC₅₀ ≈ 260 µM
Reported Potency (RSV B) EC₅₀ ≈ 1.0-1.3 µMEC₉₀ = 8 to 40 µM
Development Stage for RSV PreclinicalInvestigational

Data Presentation: In Vitro Efficacy

The following table summarizes the reported in vitro efficacy of this compound and favipiravir against RSV. It is important to note that direct head-to-head comparative studies are limited, and the data presented is collated from separate research publications.

CompoundVirus Strain(s)Cell Line(s)Assay TypeEfficacy MetricValueCitation(s)
This compound RSV A2HEp-2ELISAEC₅₀10 nM[1][2]
RSV B-WashingtonHEp-2ELISAEC₅₀1.3 µM[1]
RSV A subtype averageNot specifiedNot specifiedEC₅₀24 ± 9 nM[1]
RSV B subtype averageNot specifiedNot specifiedEC₅₀1.0 ± 0.28 µM[1]
Favipiravir (T-705) RSVNot specifiedPlaque ReductionEC₅₀41 µg/mL (~260 µM)
Paramyxoviruses (including RSV)Not specifiedNot specifiedEC₉₀8 to 40 µM

Mechanism of Action

Both this compound and favipiravir target the viral RNA-dependent RNA polymerase (RdRp), an essential enzyme for RSV replication, but through distinct mechanisms.

This compound is a non-nucleoside inhibitor that directly targets the RSV L protein. It specifically inhibits an early stage of both viral mRNA transcription and genome replication by preventing the initiation of RNA synthesis from the viral promoter. Resistance to this compound has been mapped to a mutation at amino acid position 1631 in the L protein.

Favipiravir is a prodrug that is intracellularly converted to its active form, favipiravir ribofuranosyl-5'-triphosphate (favipiravir-RTP). This active metabolite acts as a purine (B94841) analogue and is incorporated into the nascent viral RNA chain by the RdRp. This incorporation can lead to either premature termination of RNA synthesis or the accumulation of mutations in the viral genome, a process known as lethal mutagenesis, ultimately resulting in the production of non-viable viral particles.

Signaling Pathway Diagrams

AZ27_Mechanism cluster_virus RSV Replication Cycle cluster_drug Drug Action RSV_Genome Viral RNA Genome RdRp RNA-dependent RNA polymerase (L protein) RSV_Genome->RdRp Template Promoter Viral Promoter RdRp->Promoter Binds RNA_Synthesis RNA Synthesis (Transcription & Replication) Promoter->RNA_Synthesis Initiation Progeny_Virions Progeny Virions RNA_Synthesis->Progeny_Virions AZ27 This compound AZ27->Promoter Inhibits Initiation Favipiravir_Mechanism cluster_host Host Cell cluster_virus RSV Replication Favipiravir_prodrug Favipiravir (Prodrug) Favipiravir_RTP Favipiravir-RTP (Active Form) Favipiravir_prodrug->Favipiravir_RTP Intracellular Metabolism RdRp Viral RdRp Favipiravir_RTP->RdRp Incorporated into Viral RNA Viral_RNA Nascent Viral RNA RdRp->Viral_RNA Elongation Chain_Termination Chain Termination Viral_RNA->Chain_Termination Lethal_Mutagenesis Lethal Mutagenesis Viral_RNA->Lethal_Mutagenesis AZ27_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis Mix Prepare Reaction Mix (Buffer, NTPs, Promoter Template) Add_AZ27 Add this compound to Reaction Mix Mix->Add_AZ27 AZ27_Dilutions Prepare this compound Serial Dilutions AZ27_Dilutions->Add_AZ27 Add_RdRp Add Purified RSV RdRp Add_AZ27->Add_RdRp Incubate Incubate at 30°C Add_RdRp->Incubate Terminate Terminate Reaction (Heat) Incubate->Terminate PAGE Denaturing PAGE Terminate->PAGE Autoradiography Autoradiography & Quantification PAGE->Autoradiography Favipiravir_Workflow cluster_cell_prep Cell & Virus Preparation cluster_treatment Treatment cluster_analysis Analysis Seed_Cells Seed Susceptible Cells Infect_Cells Infect with RSV Seed_Cells->Infect_Cells Add_Overlay Add Semi-Solid Overlay with Favipiravir Infect_Cells->Add_Overlay Prepare_Favipiravir Prepare Favipiravir Dilutions Prepare_Favipiravir->Add_Overlay Incubate Incubate for Plaque Formation Add_Overlay->Incubate Fix_Stain Fix and Stain Cells Incubate->Fix_Stain Count_Plaques Count Plaques Fix_Stain->Count_Plaques Calculate_EC50 Calculate EC₅₀ Count_Plaques->Calculate_EC50

References

Comparative Analysis of AZ-27 and Other RSV L Protein Inhibitors: A Mechanism of Action Validation Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative analysis of the Respiratory Syncytial Virus (RSV) L protein inhibitor, AZ-27, and other mechanistically similar antiviral compounds. The content is intended for researchers, scientists, and drug development professionals interested in the validation of RSV polymerase inhibitors.

Mechanism of Action of this compound

This compound is a potent, non-nucleoside inhibitor of the RSV RNA-dependent RNA polymerase (RdRp), also known as the L protein. Its primary mechanism of action is the inhibition of transcription initiation at the 3' end of the viral genome. This blockade prevents the synthesis of viral messenger RNA (mRNA) and the replication of the viral genome, effectively halting the viral life cycle at an early stage. Notably, while this compound inhibits de novo RNA synthesis, it does not affect the back-priming activity of the polymerase. Resistance to this compound has been mapped to a single amino acid mutation (Y1631H) in the capping domain of the L protein, further validating the L protein as its direct target.

Comparison with Alternative RSV L Protein Inhibitors

Several other non-nucleoside inhibitors targeting the RSV L protein have been developed, offering points of comparison for efficacy and mechanism. This guide focuses on two such alternatives: PC786 and EDP-323.

  • PC786: Similar to this compound, PC786 is a potent non-nucleoside inhibitor of the RSV L protein that blocks RdRp activity. It has demonstrated strong antiviral activity against both RSV-A and RSV-B subtypes. Resistance to PC786 has also been linked to the Y1631H mutation in the L protein, suggesting a similar binding region and mechanism of action to this compound. A key difference is its development for inhaled administration.

  • EDP-323: This is another potent, orally bioavailable non-nucleoside inhibitor of the RSV L protein. Its mechanism involves binding to the capping domain of the L protein, thereby inhibiting both viral transcription and replication. EDP-323 has shown efficacy against both RSV A and B strains and maintains its activity even when administered days after initial infection in preclinical models.

Quantitative Data Presentation

The following tables summarize the in vitro antiviral activity of this compound and its comparators against various RSV strains. Data is presented as the half-maximal effective concentration (EC50) or half-maximal inhibitory concentration (IC50), which represent the concentration of the drug that inhibits 50% of viral replication or polymerase activity, respectively.

Table 1: Antiviral Activity of this compound

RSV StrainAssay TypeEC50 (nM)Reference
RSV A2RSV ELISA24 ± 9
RSV BRSV ELISA1000 ± 280
RSV A2Replicon~10

Table 2: Antiviral Activity of PC786

RSV StrainAssay TypeIC50 (nM)Reference
RSV A (various isolates)CPE<0.09 - 0.71
RSV B (various isolates)CPE1.3 - 50.6
RSV A2Minigenome0.5
RSV RdRp activityCell-free2.1

Table 3: Antiviral Activity of EDP-323

RSV StrainAssay TypeEC50/EC90 (pM)Reference
RSV A LongpHAEC-ALIEC90: 160
RSV A & B StrainsCPE (HEp-2)44 - 360
RSV L Polymerase Activityin vitroIC50: 14 nM

Experimental Protocols

Detailed methodologies for key experiments cited in this guide are provided below. These represent generalized protocols based on published literature.

Cytopathic Effect (CPE) Inhibition Assay

This assay measures the ability of a compound to prevent virus-induced cell death.

Materials:

  • HEp-2 cells

  • 96-well plates

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • RSV stock

  • Test compounds

  • Cell viability reagent (e.g., CellTiter-Glo®)

Protocol:

  • Seed HEp-2 cells in 96-well plates and incubate overnight.

  • Prepare serial dilutions of the test compounds.

  • Add the diluted compounds to the cell plates.

  • Infect the cells with a predetermined titer of RSV.

  • Incubate the plates for 3-5 days until CPE is observed in the virus control wells.

  • Add a cell viability reagent to each well and measure the signal (e.g., luminescence) according to the manufacturer's instructions.

  • Calculate the EC50 value by plotting the percentage of cell viability against the compound concentration.

RSV Minigenome Assay

This assay assesses the inhibitory effect of a compound on RSV RNA synthesis in a controlled cellular environment.

Materials:

  • HEp-2 or BSR-T7/5 cells

  • Plasmids encoding the RSV N, P, M2-1, and L proteins

  • A plasmid containing a reporter gene (e.g., luciferase) flanked by RSV leader and trailer sequences (the minigenome)

  • Transfection reagent

  • Test compounds

  • Luciferase assay reagent

Protocol:

  • Co-transfect cells with the N, P, M2-1, L, and minigenome plasmids.

  • Add serial dilutions of the test compounds to the transfected cells.

  • Incubate the cells for 24-48 hours.

  • Lyse the cells and measure the reporter gene activity (e.g., luciferase signal).

  • Calculate the IC50 value by plotting the percentage of reporter activity against the compound concentration.

In Vitro RSV Polymerase Activity Assay

This biochemical assay directly measures the inhibition of the purified RSV polymerase.

Materials:

  • Purified recombinant RSV L-P polymerase complex

  • RNA oligonucleotide template corresponding to the RSV promoter

  • Ribonucleoside triphosphates (NTPs), including a radiolabeled NTP (e.g., [α-³²P]GTP)

  • Test compounds

  • Reaction buffer

Protocol:

  • Set up reaction mixtures containing the L-P complex, RNA template, and reaction buffer.

  • Add serial dilutions of the test compounds.

  • Initiate the reaction by adding the NTP mix.

  • Incubate the reaction at the optimal temperature (e.g., 30°C) for a defined period.

  • Stop the reaction and analyze the radiolabeled RNA products by denaturing polyacrylamide gel electrophoresis and autoradiography.

  • Quantify the amount of RNA synthesis and calculate the IC50 value.

Visualizations

Signaling Pathway Diagram

AZ27_Mechanism_of_Action cluster_virus RSV Life Cycle cluster_inhibition Mechanism of this compound Viral Entry Viral Entry Transcription & Replication Transcription & Replication Viral Entry->Transcription & Replication Protein Synthesis Protein Synthesis Transcription & Replication->Protein Synthesis Virion Assembly Virion Assembly Protein Synthesis->Virion Assembly Budding & Release Budding & Release Virion Assembly->Budding & Release AZ27 This compound L_Protein L Protein (RdRp) AZ27->L_Protein Binds to L_Protein->Transcription & Replication Inhibits Initiation

Caption: Mechanism of action of this compound on the RSV life cycle.

Experimental Workflow Diagram

Experimental_Workflow cluster_primary Primary Screening cluster_secondary Secondary Validation cluster_tertiary Mechanism of Action Studies Compound Library Compound Library CPE Assay CPE Assay Compound Library->CPE Assay Test Initial Hits Initial Hits CPE Assay->Initial Hits Identify Minigenome Assay Minigenome Assay Initial Hits->Minigenome Assay Validate Confirmed Hits Confirmed Hits Minigenome Assay->Confirmed Hits Confirm In Vitro Polymerase Assay In Vitro Polymerase Assay Confirmed Hits->In Vitro Polymerase Assay Characterize Mechanism & Potency Mechanism & Potency In Vitro Polymerase Assay->Mechanism & Potency Determine Lead Candidate Lead Candidate Mechanism & Potency->Lead Candidate

Caption: Workflow for validating RSV L protein inhibitors.

Comparative Analysis of AZ-27's Efficacy Against Diverse Respiratory Syncytial Virus (RSV) Strains

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comprehensive comparative analysis of the antiviral agent AZ-27 against various strains of the Respiratory Syncytial Virus (RSV). Developed for researchers, scientists, and drug development professionals, this document compiles and presents experimental data on the efficacy of this compound, offering a direct comparison with other RSV inhibitors. The information is structured to facilitate an objective evaluation of this compound's potential as a therapeutic agent.

Executive Summary

This compound is a potent, small-molecule inhibitor of the Respiratory Syncytial Virus (RSV) that targets the viral RNA-dependent RNA polymerase (RdRp), a key enzyme in the virus's replication and transcription process.[1][2] Specifically, this compound is a derivative of the benzothienoazepine compound YM-53403 and demonstrates significantly improved potency.[1][2] Experimental data consistently shows that this compound exhibits differential activity against the two major subgroups of RSV, with markedly higher potency against RSV A strains compared to RSV B strains.[1] Resistance to this compound has been linked to a specific mutation (Y1631H) in the L protein, which constitutes the RdRp. This guide presents the available quantitative data, detailed experimental methodologies, and visual representations of the compound's mechanism of action and experimental workflows.

Data Presentation

The following tables summarize the in vitro efficacy and cytotoxicity of this compound against various RSV strains, alongside comparative data for other known RSV inhibitors.

Table 1: In Vitro Efficacy of this compound Against RSV A and B Subtypes

CompoundRSV Strain (Subtype)AssayEC50 (nM)Reference
This compound A2 (A)ELISA10
This compound Average of 9 RSV A strainsELISA24 ± 9
This compound Average of 4 RSV B strainsELISA1000 ± 280
This compound B9320 (B)Northern Blot (RNA)~100-fold higher than A2

Table 2: Comparative Efficacy of this compound and Other RSV L-Protein Inhibitors

CompoundRSV Strain (Subtype)AssayEC50 (nM)CC50 (µM)Selectivity Index (CC50/EC50)Reference
This compound A2 (A)ELISA10>100>10,000
YM-53403 A2 (A)ELISA~750>100>133
BI cpd D A2 (A)ELISA-<100-

Table 3: Efficacy of this compound in Different Cell Lines

CompoundCell LineEC50 (nM)Reference
This compound HEp-210
This compound HeLa-
This compound BHK-21Maintained potency

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below to ensure reproducibility and critical evaluation of the presented data.

RSV Enzyme-Linked Immunosorbent Assay (ELISA)

This assay is used to quantify the extent of viral replication by detecting viral antigens.

  • Cell Seeding: HEp-2 cells are seeded in 96-well plates at a density of 5 x 10³ cells/well and incubated overnight.

  • Compound Addition and Infection: The growth medium is replaced with a serial dilution of the test compounds. The cells are then infected with RSV at a specific multiplicity of infection (MOI).

  • Incubation: The plates are incubated for a defined period (e.g., 3 days) to allow for viral replication.

  • Antigen Detection:

    • The cells are fixed with an appropriate fixative (e.g., 80% acetone).

    • The fixed cells are washed and then incubated with a primary antibody specific to an RSV protein (e.g., anti-RSV F protein antibody).

    • After washing, a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase - HRP) is added.

    • A substrate for the enzyme is added, leading to a colorimetric reaction.

  • Data Analysis: The optical density is measured using a plate reader, and the EC50 value (the concentration of the compound that inhibits viral replication by 50%) is calculated.

Plaque Reduction Neutralization Test (PRNT)

This functional assay measures the ability of a compound to inhibit the formation of viral plaques, which are localized areas of cell death caused by viral infection.

  • Cell Culture: A monolayer of susceptible cells (e.g., HEp-2 or Vero cells) is prepared in 24-well or 6-well plates.

  • Virus-Compound Incubation: A known amount of RSV is incubated with serial dilutions of the test compound for a specific duration (e.g., 1 hour at 37°C).

  • Infection: The cell monolayers are inoculated with the virus-compound mixtures.

  • Overlay: After an adsorption period, the inoculum is removed, and the cells are overlaid with a semi-solid medium (e.g., containing methylcellulose) to restrict virus spread to adjacent cells, leading to the formation of distinct plaques.

  • Incubation: The plates are incubated for several days to allow for plaque development.

  • Plaque Visualization and Counting: The cells are fixed and stained (e.g., with crystal violet) to visualize and count the plaques.

  • Data Analysis: The percentage of plaque reduction is calculated for each compound concentration compared to a virus-only control. The EC50 value is determined as the concentration that reduces the number of plaques by 50%.

RSV Replicon Assay

This cell-based assay utilizes a subgenomic RSV replicon that can replicate and transcribe a reporter gene (e.g., luciferase or green fluorescent protein - GFP) without producing infectious virus particles. This allows for the specific assessment of inhibitors targeting viral replication and transcription.

  • Cell Lines: Stably transfected cell lines (e.g., BHK-21 or HeLa) expressing the RSV replicon are used.

  • Compound Treatment: The replicon-containing cells are treated with various concentrations of the test compound.

  • Incubation: The cells are incubated for a specified period (e.g., 48 hours) to allow for replicon activity and reporter gene expression.

  • Reporter Gene Measurement:

    • Luciferase: A luciferase substrate is added, and the resulting luminescence is measured using a luminometer.

    • GFP: The expression of GFP is visualized and quantified using fluorescence microscopy or flow cytometry.

  • Data Analysis: The reduction in reporter gene expression is used to determine the EC50 of the compound.

Mandatory Visualization

Signaling Pathway: Mechanism of Action of this compound

AZ27_Mechanism_of_Action RSV_entry RSV Entry Uncoating Uncoating RSV_entry->Uncoating vRNP Viral Ribonucleoprotein (vRNP) Uncoating->vRNP RdRp RNA-dependent RNA Polymerase (L-P Complex) vRNP->RdRp Template Transcription Primary Transcription (mRNA synthesis) RdRp->Transcription Initiation Replication Genome Replication RdRp->Replication Initiation Translation Translation (Viral Proteins) Transcription->Translation Assembly Virion Assembly Translation->Assembly Replication->Assembly Budding Budding & Release Assembly->Budding AZ27 This compound AZ27->RdRp Inhibits Initiation

Caption: Mechanism of this compound action on the RSV replication cycle.

Experimental Workflow: In Vitro Efficacy Testing

Antiviral_Assay_Workflow start Start: Antiviral Compound Screening cell_culture 1. Cell Culture (e.g., HEp-2 cells) start->cell_culture infection 3. RSV Infection cell_culture->infection compound_prep 2. Compound Dilution Series compound_prep->infection incubation 4. Incubation infection->incubation elisa 5a. ELISA incubation->elisa prnt 5b. Plaque Reduction Assay incubation->prnt replicon 5c. Replicon Assay incubation->replicon data_analysis 6. Data Analysis (EC50 Calculation) elisa->data_analysis prnt->data_analysis replicon->data_analysis end End: Efficacy Determination data_analysis->end

Caption: General workflow for in vitro antiviral efficacy testing.

References

Navigating Resistance: A Comparative Guide to Cross-Resistance Profiles of BTK Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The advent of Bruton's tyrosine kinase (BTK) inhibitors has revolutionized the treatment landscape for various B-cell malignancies. However, the emergence of resistance, particularly through mutations in the BTK gene, presents a significant clinical challenge. This guide provides a comparative analysis of the cross-resistance profiles of different BTK inhibitors, supported by experimental data, to aid researchers in the development of next-generation therapies. As "AZ-27" is a hypothetical compound, this guide will focus on established covalent (Ibrutinib, Acalabrutinib, Zanubrutinib) and non-covalent (Pirtobrutinib) BTK inhibitors as a representative framework for understanding cross-resistance phenomena.

Comparative Efficacy Against Wild-Type and Mutant BTK

The development of resistance to covalent BTK inhibitors is frequently driven by mutations at the Cys481 residue, the covalent binding site. Non-covalent inhibitors have been designed to overcome this mechanism of resistance. The following table summarizes the half-maximal inhibitory concentrations (IC50) of various BTK inhibitors against wild-type BTK and clinically relevant mutant forms, providing a quantitative comparison of their potency and cross-resistance profiles.

Inhibitor ClassCompoundBTK StatusIC50 (nM) - Biochemical AssayIC50 (nM) - Cell-Based Assay
Covalent IbrutinibWild-Type~1.5 - 5.1-
C481S>1000-
AcalabrutinibWild-Type~3 - 5.18
Zanubrutinib (B611923)Wild-Type-0.4 - 1.5
Non-Covalent Pirtobrutinib (B8146385)Wild-Type-5.69
C481S8.45-
C481T7.23-
C481R11.73-
NemtabrutinibWild-Type0.85-
C481S0.39547.9 (BaF3 cells)

Note: IC50 values can vary depending on the specific assay conditions and cell lines used. The data presented here is a synthesis from multiple sources for comparative purposes.

Mechanisms of Resistance and Cross-Resistance

Acquired resistance to BTK inhibitors primarily arises from mutations within the BTK gene or in downstream signaling molecules like PLCγ2.[1][2]

  • Covalent Inhibitor Resistance: The most common mechanism is a mutation at the Cysteine 481 (C481) residue in the BTK active site, with the C481S (cysteine to serine) substitution being the most frequent.[3] This mutation prevents the irreversible binding of covalent inhibitors like ibrutinib, acalabrutinib, and zanubrutinib.[4]

  • Non-Covalent Inhibitor Resistance and Cross-Resistance: While non-covalent inhibitors such as pirtobrutinib are effective against C481 mutations, resistance can emerge through other BTK mutations.[5] These "non-C481" mutations, including those at the gatekeeper residue T474 and L528W, can confer cross-resistance to both covalent and other non-covalent inhibitors. For instance, the L528W mutation has been observed in patients who progressed on zanubrutinib and subsequently showed cross-resistance to pirtobrutinib. Some mutations can impair the kinase activity of BTK, yet the protein can still promote cell survival through a "scaffolding" function, independent of its enzymatic activity.

The B-cell receptor (BCR) signaling pathway, in which BTK plays a crucial role, is a key driver of B-cell proliferation and survival. Inhibition of BTK disrupts this pathway.

BCR_Signaling_Pathway BCR B-Cell Receptor (BCR) LYN_SYK LYN/SYK BCR->LYN_SYK Activation BTK Bruton's Tyrosine Kinase (BTK) LYN_SYK->BTK Phosphorylation PLCG2 PLCγ2 BTK->PLCG2 Activation Downstream Downstream Signaling (NF-κB, MAPK, PI3K/AKT) PLCG2->Downstream Proliferation Cell Proliferation & Survival Downstream->Proliferation AZ27 This compound (BTK Inhibitor) AZ27->BTK

B-Cell Receptor (BCR) signaling pathway and the role of BTK.

Experimental Protocols

Biochemical Kinase Inhibition Assay (IC50 Determination)

Objective: To determine the in vitro potency of a test compound (e.g., this compound) against wild-type and mutant BTK enzymes.

Materials:

  • Purified recombinant wild-type and mutant BTK enzymes.

  • Kinase buffer (e.g., 40mM Tris-HCl pH 7.5, 20mM MgCl2, 0.1mg/ml BSA).

  • ATP and a suitable peptide substrate.

  • Test compound (this compound) and reference inhibitors dissolved in DMSO.

  • ADP-Glo™ Kinase Assay kit (Promega) or similar detection system.

  • 384-well plates.

  • Plate reader capable of luminescence detection.

Procedure:

  • Prepare serial dilutions of the test compound and reference inhibitors in kinase buffer.

  • In a 384-well plate, add the BTK enzyme (wild-type or mutant) to each well.

  • Add the serially diluted compounds to the wells and incubate for a defined period (e.g., 30 minutes) at room temperature to allow for inhibitor binding.

  • Initiate the kinase reaction by adding a mixture of ATP and the peptide substrate.

  • Allow the reaction to proceed for a specified time (e.g., 60 minutes) at room temperature.

  • Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ assay system according to the manufacturer's protocol.

  • The luminescent signal is proportional to the kinase activity.

  • Calculate the percent inhibition for each compound concentration relative to the DMSO control.

  • Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Cell-Based Viability Assay for Cross-Resistance Profiling

Objective: To assess the effect of BTK inhibitors on the viability of cell lines expressing wild-type or mutant BTK.

Materials:

  • B-cell lymphoma cell lines (e.g., TMD8, REC-1).

  • Cell lines engineered to express specific BTK mutations (e.g., C481S, T474I, L528W).

  • Complete cell culture medium (e.g., RPMI-1640 supplemented with 10% FBS).

  • Test compound (this compound) and reference inhibitors dissolved in DMSO.

  • CellTiter-Glo® Luminescent Cell Viability Assay kit (Promega) or similar.

  • 96-well opaque-walled plates.

  • Luminometer.

Procedure:

  • Seed the B-cell lymphoma cells into 96-well plates at a predetermined density.

  • Allow the cells to acclimate for 24 hours.

  • Treat the cells with a serial dilution of the test compound and reference inhibitors. Include a DMSO-only control.

  • Incubate the plates for a specified period (e.g., 72 hours) at 37°C in a humidified incubator with 5% CO2.

  • Equilibrate the plates to room temperature.

  • Add CellTiter-Glo® reagent to each well according to the manufacturer's instructions.

  • Measure the luminescence using a plate reader. The signal is proportional to the number of viable cells.

  • Calculate the percentage of cell viability for each treatment condition relative to the DMSO control.

  • Determine the IC50 values by plotting the percent viability against the inhibitor concentration and fitting to a dose-response curve.

Experimental_Workflow cluster_biochemical Biochemical Assay cluster_cellular Cell-Based Assay cluster_analysis Data Analysis b_start Purified BTK Enzyme (WT & Mutants) b_inhibitor Add Serial Dilutions of Inhibitors b_start->b_inhibitor b_reaction Initiate Kinase Reaction (ATP + Substrate) b_inhibitor->b_reaction b_detect Detect Kinase Activity (e.g., ADP-Glo) b_reaction->b_detect b_ic50 Calculate IC50 b_detect->b_ic50 analysis Compare IC50 Values (WT vs. Mutants) Across Inhibitors b_ic50->analysis c_start B-Cell Lines (WT & Mutant BTK) c_plate Plate Cells c_start->c_plate c_treat Treat with Inhibitors c_plate->c_treat c_incubate Incubate (72h) c_treat->c_incubate c_viability Measure Cell Viability (e.g., CellTiter-Glo) c_incubate->c_viability c_ic50 Calculate IC50 c_viability->c_ic50 c_ic50->analysis conclusion Determine Cross-Resistance Profile of this compound analysis->conclusion

Experimental workflow for assessing BTK inhibitor cross-resistance.

Conclusion

The landscape of BTK inhibitor therapy is continually evolving, with the challenge of acquired resistance driving the development of novel agents. Understanding the cross-resistance profiles of new chemical entities, such as the hypothetical "this compound," is paramount. By employing a systematic approach involving both biochemical and cell-based assays against a panel of clinically relevant BTK mutations, researchers can effectively characterize the activity of next-generation inhibitors and anticipate their potential efficacy in patients who have developed resistance to existing therapies. This comparative framework provides a robust methodology for the preclinical evaluation of new BTK inhibitors, ultimately guiding the development of more durable and effective treatments for B-cell malignancies.

References

Confirming Cellular Target Engagement of AZ-27: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals investigating antiviral therapies, confirming that a compound engages its intended target within a cellular environment is a critical step. This guide provides a comparative overview of methods to confirm the target engagement of AZ-27, a potent inhibitor of the Respiratory Syncytial Virus (RSV) L protein, and contrasts its performance with other relevant inhibitors.

This compound is a non-nucleoside inhibitor that targets the RNA-dependent RNA polymerase (RdRp) activity of the RSV L protein, a crucial enzyme for viral transcription and replication.[1][2][3] Its mechanism of action involves inhibiting the initiation of RNA synthesis.[4][5] Evidence for its direct engagement with the L protein in cells is primarily derived from functional assays and resistance mutation studies.

Comparative Analysis of RSV L Protein Inhibitors

To provide a clear comparison of this compound with other known RSV L protein inhibitors, the following table summarizes their key performance indicators.

CompoundTargetMechanism of ActionEC50 (RSV A2 strain)Resistance Mutation (in L Protein)
This compound RSV L Protein (RdRp)Inhibition of RNA synthesis initiation~10 nMY1631H/C
PC786 RSV L Protein (RdRp)Inhibition of RdRp activity~0.5 nM (in HEp-2 cells)Y1631H
YM-53403 RSV L Protein (RdRp)Inhibition of early transcription/replication~200 nMY1631H

Experimental Methodologies for Target Engagement

While direct biophysical assays like Cellular Thermal Shift Assay (CETSA) and NanoBRET™ have not been specifically reported for this compound, its target engagement is strongly supported by the following functional assays.

RSV Minigenome Assay

This assay is a powerful tool to assess the activity of the RSV polymerase complex in a controlled cellular environment without the need for a full viral infection.

Principle: A "minigenome," a plasmid encoding a reporter gene (e.g., luciferase or GFP) flanked by the RSV leader and trailer regions, is co-transfected into cells along with plasmids expressing the RSV N, P, M2-1, and L proteins. The viral proteins recognize the minigenome and drive the transcription and replication of the reporter gene, providing a quantifiable output of polymerase activity. The effect of an inhibitor on this process directly reflects its engagement with the polymerase complex.

Abbreviated Protocol:

  • HEp-2 cells are seeded in 24-well plates.

  • Cells are co-transfected with plasmids expressing the RSV N, P, L, and M2-1 proteins, and an RSV minigenome plasmid containing a luciferase reporter gene.

  • Following transfection, cells are treated with varying concentrations of the test compound (e.g., this compound).

  • After a 48-hour incubation, cells are lysed, and luciferase activity is measured using a luminometer.

  • A dose-response curve is generated to determine the EC50 value of the inhibitor.

In Vitro Transcription Run-on Assay

This assay directly measures the synthesis of viral RNA by the RSV polymerase complex.

Principle: Nucleocapsids are isolated from RSV-infected cells and incubated with ribonucleotides (including a radiolabeled one) and the test compound. The amount of newly synthesized radiolabeled RNA is then quantified to determine the effect of the compound on polymerase activity.

Abbreviated Protocol:

  • HEp-2 cells are infected with RSV.

  • At 24 hours post-infection, cells are lysed, and nucleocapsids are partially purified.

  • In vitro transcription reactions are set up containing the nucleocapsids, ATP, CTP, UTP, [α-³²P]GTP, and varying concentrations of the inhibitor.

  • Reactions are incubated at 30°C for 2 hours.

  • RNA is extracted, precipitated, and quantified by scintillation counting.

Resistance Mutation Analysis

The emergence of specific mutations in the target protein that confer resistance to a drug is strong evidence of direct target engagement.

Principle: RSV is serially passaged in the presence of sub-lethal concentrations of the inhibitor. The genomes of resistant viral populations are then sequenced to identify mutations that are not present in the wild-type virus. The location of these mutations within the target protein provides insight into the drug's binding site. For this compound, PC786, and YM-53403, resistance has been consistently mapped to the Y1631 residue in the L protein, strongly indicating this as a key interaction site.

Potential Application of Biophysical Assays

While not yet published for this compound, CETSA and NanoBRET™ are powerful techniques that could provide further direct evidence of target engagement.

Cellular Thermal Shift Assay (CETSA)

Principle: CETSA is based on the principle that the binding of a ligand to a protein increases its thermal stability. By heating cell lysates or intact cells to various temperatures, the aggregation and precipitation of the target protein can be monitored. In the presence of a binding compound, the protein will remain soluble at higher temperatures.

Conceptual Workflow for RSV L Protein:

  • RSV-infected cells would be treated with this compound or a vehicle control.

  • The cells would be heated to a range of temperatures.

  • Cells are lysed, and the soluble fraction is separated from the precipitated proteins.

  • The amount of soluble L protein at each temperature is quantified by Western blotting or other sensitive detection methods.

  • A shift in the melting curve of the L protein in the presence of this compound would indicate direct binding.

NanoBRET™ Target Engagement Assay

Principle: NanoBRET™ is a proximity-based assay that measures the interaction between a target protein fused to a NanoLuc® luciferase and a fluorescently labeled tracer that binds to the same target. A test compound that competes with the tracer for binding to the target will disrupt the bioluminescence resonance energy transfer (BRET) signal.

Conceptual Workflow for RSV L Protein:

  • A fusion protein of the RSV L protein and NanoLuc® luciferase would be expressed in cells.

  • A fluorescently labeled tracer molecule that binds to the L protein would be developed.

  • Cells expressing the L-NanoLuc® fusion would be incubated with the tracer and varying concentrations of this compound.

  • The BRET signal would be measured. A decrease in the BRET signal with increasing concentrations of this compound would confirm target engagement.

Visualizing the Pathways and Workflows

To better illustrate the concepts discussed, the following diagrams are provided.

RSV_Replication_Transcription cluster_virus RSV Life Cycle cluster_inhibitor Inhibitor Action Viral_Entry Viral Entry Uncoating Uncoating Viral_Entry->Uncoating vRNA (-) vRNA Genome Uncoating->vRNA Transcription Transcription vRNA->Transcription L Protein Replication Replication vRNA->Replication L Protein Assembly Assembly vRNA->Assembly mRNAs Viral mRNAs Transcription->mRNAs cRNA (+) cRNA Intermediate Replication->cRNA Translation Translation mRNAs->Translation Viral_Proteins Viral Proteins Translation->Viral_Proteins L_Protein L Protein (RdRp) Viral_Proteins->L_Protein Viral_Proteins->Assembly L_Protein->Transcription L_Protein->Replication Budding Budding & Release Assembly->Budding cRNA->vRNA L Protein AZ27 This compound AZ27->L_Protein Binds to & Inhibits

Caption: RSV Replication and Transcription Pathway showing the central role of the L Protein and the inhibitory action of this compound.

CETSA_Workflow cluster_workflow CETSA Workflow start Treat cells with This compound or Vehicle heat Heat Shock (Temperature Gradient) start->heat lysis Cell Lysis heat->lysis centrifugation Centrifugation to separate soluble & insoluble fractions lysis->centrifugation detection Quantify soluble L Protein (e.g., Western Blot) centrifugation->detection analysis Compare melting curves (this compound vs. Vehicle) detection->analysis

Caption: Conceptual workflow for a Cellular Thermal Shift Assay (CETSA) to confirm this compound target engagement with the RSV L Protein.

References

Independent Verification of AZ-27 Antiviral Activity: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the antiviral activity of AZ-27, a known inhibitor of the Respiratory Syncytial Virus (RSV) RNA-dependent RNA polymerase, with other relevant antiviral agents. The information presented is supported by experimental data from publicly available scientific literature, offering a resource for researchers engaged in antiviral drug discovery and development.

Comparative Analysis of In Vitro Antiviral Activity

The following table summarizes the in vitro efficacy of this compound and alternative compounds targeting the RSV L protein. The 50% effective concentration (EC₅₀) and 50% inhibitory concentration (IC₅₀) values are presented to facilitate a direct comparison of their potency against different RSV subtypes.

CompoundTargetRSV Subtype A (EC₅₀/IC₅₀)RSV Subtype B (EC₅₀/IC₅₀)Cell Line(s)Assay Type
This compound RSV L Protein (Polymerase)10 nM - 24 nM[1][2]1.0 µM - 1.3 µM[1][3]HEp-2ELISA, Plaque Reduction
YM-53403 RSV L Protein (Polymerase)0.20 µM[4][5][6]Active, but less potent than against AHeLaPlaque Reduction
PC786 RSV L Protein (Polymerase)<0.09 - 0.71 nM[7][8]1.3 - 50.6 nM[7][8]HEp-2Cytopathic Effect (CPE)
JNJ-8003 RSV L Protein (Polymerase)0.78 nM (EC₅₀) / 0.29 nM (IC₅₀)[9]Sub-nanomolar activityHeLaReporter Assay

Mechanism of Action: Targeting the RSV Polymerase

This compound and its comparators are non-nucleoside inhibitors that target the large polymerase (L) protein of RSV.[3][10] The L protein is a multifunctional enzyme essential for viral RNA transcription and replication.[10] These inhibitors bind to the L protein, inducing a conformational change that stalls the initiation of RNA synthesis, thereby preventing the virus from producing its genetic material and proteins.[11]

dot

Mechanism of RSV L Protein Inhibitors.

Experimental Protocols

Detailed methodologies for key assays cited in this guide are provided below to facilitate independent verification and further research.

Plaque Reduction Assay

This assay is a standard method for quantifying infectious virus particles.

  • Cell Seeding: Seed a 6-well or 12-well plate with a suitable host cell line (e.g., HEp-2 or Vero cells) to achieve a confluent monolayer on the day of infection.

  • Virus Dilution: Prepare serial dilutions of the RSV stock in serum-free medium.

  • Infection: Remove the culture medium from the cells and inoculate with the virus dilutions. Incubate for 1-2 hours at 37°C to allow for viral adsorption.

  • Compound Addition: During or after the adsorption period, add the test compounds at various concentrations.

  • Overlay: After incubation, remove the inoculum and overlay the cell monolayer with a semi-solid medium (e.g., containing methylcellulose (B11928114) or agar) to restrict virus spread to adjacent cells, leading to the formation of localized plaques.

  • Incubation: Incubate the plates for 3-5 days at 37°C in a CO₂ incubator.

  • Plaque Visualization: Fix the cells with a solution such as 10% formalin. After fixation, the overlay is removed, and the cell monolayer is stained with a solution like crystal violet. Plaques will appear as clear zones against a stained background.

  • Quantification: Count the number of plaques for each compound concentration and calculate the EC₅₀ value, which is the concentration of the compound that reduces the number of plaques by 50% compared to the untreated control.

dot

Plaque_Reduction_Assay A Seed host cells in multi-well plate B Prepare serial dilutions of RSV and test compounds A->B C Infect cell monolayer with RSV dilutions B->C D Add test compounds at various concentrations C->D E Overlay with semi-solid medium D->E F Incubate for 3-5 days to allow plaque formation E->F G Fix and stain cells to visualize plaques F->G H Count plaques and calculate EC50 G->H

Workflow for a Plaque Reduction Assay.
Enzyme-Linked Immunosorbent Assay (ELISA)-Based Antiviral Assay

This high-throughput assay measures the inhibition of viral antigen expression.

  • Cell Seeding: Seed HEp-2 cells in a 96-well plate and incubate overnight.

  • Infection and Treatment: Infect the cells with RSV at a low multiplicity of infection (MOI). Immediately after, add serial dilutions of the test compounds.

  • Incubation: Incubate the plates for 3 days at 37°C.

  • Cell Fixation: Fix the cells with a suitable fixative (e.g., 80% acetone).

  • Primary Antibody: Add a primary antibody that specifically targets an RSV protein (e.g., anti-RSV F protein antibody) and incubate.

  • Secondary Antibody: Wash the plate and add a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase - HRP).

  • Substrate Addition: After another wash step, add a substrate for the enzyme (e.g., TMB - 3,3',5,5'-Tetramethylbenzidine). The enzyme will convert the substrate into a colored product.

  • Signal Detection: Stop the reaction and measure the absorbance at a specific wavelength using a microplate reader.

  • Data Analysis: The absorbance is proportional to the amount of viral antigen. Calculate the EC₅₀ value based on the reduction in absorbance in the presence of the compound.

dot

ELISA_Antiviral_Assay A Seed HEp-2 cells in 96-well plate B Infect cells with RSV and add test compounds A->B C Incubate for 3 days B->C D Fix cells C->D E Add primary antibody (anti-RSV) D->E F Add HRP-conjugated secondary antibody E->F G Add TMB substrate F->G H Measure absorbance and calculate EC50 G->H

Workflow for an ELISA-based Antiviral Assay.
RSV Replicon Assay

This assay measures the activity of the viral polymerase in a cell-based system without the production of infectious virus.

  • Cell Line: Use a cell line that stably expresses an RSV minigenome (replicon). This replicon typically contains a reporter gene (e.g., luciferase or green fluorescent protein - GFP) flanked by the RSV leader and trailer regions. The cell line also needs to be supplied with the RSV N, P, L, and M2-1 proteins from plasmids or integrated genes.

  • Compound Treatment: Plate the replicon-containing cells and treat with different concentrations of the test compound.

  • Incubation: Incubate the cells for a defined period (e.g., 48 hours) to allow for replicon replication and reporter gene expression.

  • Reporter Gene Measurement:

    • Luciferase: Lyse the cells and add a luciferase substrate. Measure the resulting luminescence using a luminometer.

    • GFP: Measure the fluorescence intensity using a fluorescence microscope or plate reader.

  • Data Analysis: The reporter signal is proportional to the activity of the RSV polymerase. Calculate the EC₅₀ value based on the reduction in the reporter signal in the presence of the compound.

Conclusion

This compound is a potent inhibitor of the RSV L protein, demonstrating significant activity against RSV subtype A. However, its potency is reduced against subtype B.[1] Alternative inhibitors such as PC786 and JNJ-8003 show promising activity against both RSV A and B subtypes, with JNJ-8003 exhibiting sub-nanomolar potency.[7][8][9] The experimental protocols provided herein offer a framework for the independent verification of these findings and the evaluation of novel antiviral candidates. The continued investigation into the mechanism of these L protein inhibitors will be crucial for the development of effective and broad-spectrum RSV therapeutics.

References

Evaluating the Specificity of AZ-27 for Respiratory Syncytial Virus (RSV) Polymerase: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of AZ-27, a potent inhibitor of the Respiratory Syncytial Virus (RSV) polymerase, with other alternative inhibitors. The focus is on the specificity of these compounds, a critical attribute for any antiviral therapeutic, supported by experimental data to aid in research and development decisions.

Executive Summary

Respiratory Syncytial Virus is a leading cause of lower respiratory tract infections, particularly in infants and the elderly. The viral RNA-dependent RNA polymerase (RdRp), a key enzyme complex for viral replication and transcription, is a prime target for antiviral drug development. This compound has emerged as a potent inhibitor of this complex. This guide evaluates its specificity against other viral and human polymerases in comparison to other notable RSV polymerase inhibitors such as PC786 and ALS-8112. The data indicates that these inhibitors are highly selective for the RSV polymerase, a promising characteristic for minimizing off-target effects.

Comparative Specificity of RSV Polymerase Inhibitors

The specificity of an antiviral compound is paramount, ensuring that it targets the viral machinery without interfering with host cell processes. The following table summarizes the available data on the inhibitory activity of this compound and its alternatives against RSV and a panel of other viral and human polymerases.

CompoundTarget Organism/EnzymeAssay TypePotency (IC50 / EC50)Selectivity Notes
This compound RSV Strain A2 Cell-based (multicycle)10 nM [1]RSV Specific
RSV Strain BCell-based~1.0 µM[2]Less potent against B subtype but still active.
Other RNA/DNA VirusesCell-based>100 µM[3]No activity against human metapneumovirus, influenza A, rhinovirus, and cytomegalovirus.[3]
PC786 RSV Strain A (clinical isolates) Cell-based (CPE)<0.09 to 0.71 nM [4]Highly Selective
RSV Strain B (clinical isolates)Cell-based (CPE)1.3 to 50.6 nMPotent against B subtype.
Parainfluenza virus 3 (PIV3)Cell-basedNo activity at 14 µMGreater than 33,000-fold selectivity index.
Measles virusCell-basedNo activity at 14 µMHighly selective.
Influenza A virus (H1N1)Cell-basedNo activity at 14 µMHighly selective.
Rhinovirus 16Cell-basedNo activity at 14 µMHighly selective.
HIV-1Cell-basedNo activity at 14 µMHighly selective.
HerpesvirusCell-basedNo activity at 14 µMHighly selective.
Hepatitis C Virus (HCV)Replicon Assay0.32 µM>760-fold less potent than against RSV.
ALS-8112 (active form ALS-8112-TP) RSV Polymerase Biochemical0.02 µM Highly Selective
Human DNA PolymerasesBiochemicalNo appreciable inhibition at 100 µMHighly selective against host DNA polymerases.
Human RNA PolymerasesBiochemicalNo appreciable inhibition at 100 µMHighly selective against host RNA polymerases.
Human Mitochondrial RNA PolymeraseBiochemicalNot recognized as a substrate.High degree of safety concerning mitochondrial function.
Hepatitis C Virus (HCV) PolymeraseBiochemicalDid not inhibit.Selective over other viral polymerases.

Experimental Methodologies

The data presented in this guide is derived from established in vitro assays designed to determine the potency and selectivity of antiviral compounds.

Cell-Based Antiviral Assays (EC50 Determination)
  • Principle: These assays measure the concentration of a compound required to inhibit viral replication in cultured cells by 50% (Effective Concentration, EC50).

  • General Protocol:

    • Cell Culture: Human epithelial cell lines susceptible to RSV infection (e.g., HEp-2) are cultured in multi-well plates.

    • Compound Addition: The cells are treated with serial dilutions of the test compound (e.g., this compound, PC786). For some compounds like the nucleoside analog ALS-8112, a pre-incubation period (e.g., 24 hours) is used to allow for intracellular conversion to the active form.

    • Viral Infection: The cells are then infected with a known titer of RSV (either laboratory strains like A2 or clinical isolates).

    • Incubation: The infected cells are incubated for a period that allows for multiple cycles of viral replication (typically 3-5 days).

    • Quantification of Viral Inhibition: The extent of viral replication is measured using various methods:

      • Cytopathic Effect (CPE) Assay: Viral replication leads to visible damage to the cell monolayer (CPE). The reduction in CPE is quantified, often by staining viable cells with dyes like neutral red.

      • ELISA: An enzyme-linked immunosorbent assay can be used to quantify the amount of a specific viral protein.

      • qRT-PCR: Quantitative reverse transcription PCR measures the amount of viral RNA, providing a direct assessment of viral replication.

    • Data Analysis: The EC50 value is calculated by plotting the percentage of viral inhibition against the compound concentration and fitting the data to a dose-response curve.

In Vitro Polymerase Assays (IC50 Determination)
  • Principle: This biochemical assay directly measures the ability of a compound to inhibit the enzymatic activity of the isolated viral polymerase. It determines the concentration required to reduce polymerase activity by 50% (Inhibitory Concentration, IC50).

  • General Protocol:

    • Polymerase Complex: A purified, recombinant RSV polymerase complex, consisting of the large polymerase subunit (L) and the phosphoprotein (P) cofactor, is used.

    • Reaction Mixture: The polymerase complex is incubated in a reaction buffer containing a short RNA oligonucleotide template corresponding to the RSV promoter, ribonucleoside triphosphates (NTPs, including one that is radioactively labeled), and varying concentrations of the inhibitor (e.g., this compound, ALS-8112-TP).

    • RNA Synthesis: The reaction is initiated and allowed to proceed for a set time, during which the polymerase synthesizes new, radiolabeled RNA products.

    • Product Analysis: The reaction is stopped, and the newly synthesized RNA products are separated by size using denaturing polyacrylamide gel electrophoresis (PAGE).

    • Detection and Quantification: The radiolabeled RNA products are visualized by autoradiography or phosphorimaging, and the band intensities are quantified.

    • Data Analysis: The IC50 value is determined by plotting the percentage of polymerase inhibition against the inhibitor concentration.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for determining the in vitro specificity of an RSV polymerase inhibitor.

G Workflow for Assessing RSV Polymerase Inhibitor Specificity cluster_target_validation Target Validation & Primary Screening cluster_cell_based_assays Cell-Based Efficacy cluster_specificity_panel Specificity & Selectivity Profiling cluster_conclusion Evaluation A Purified Recombinant RSV L-P Polymerase Complex C In Vitro Polymerase Assay (IC50 Determination) A->C B Inhibitor Compound (e.g., this compound) B->C E Antiviral Assay (EC50 Determination) B->E H In Vitro Polymerase Assays (Counter-screening) B->H I Cell-based Antiviral Assays (Against other viruses) B->I J Calculate Selectivity Index (SI = CC50 / IC50) C->J D RSV-Infected Cell Culture (e.g., HEp-2 cells) D->E E->J F Panel of other Viral Polymerases (e.g., Influenza, HCV) F->H G Panel of Human Polymerases (e.g., DNA Pol, mtRNA Pol) G->H K Determine Specificity Profile H->K I->K

Caption: Workflow for determining the specificity of an RSV polymerase inhibitor.

Conclusion

The available data strongly supports the high specificity of this compound for the RSV polymerase. It effectively inhibits viral replication at nanomolar concentrations with no detectable activity against a range of other DNA and RNA viruses at significantly higher concentrations. This profile is comparable to other potent RSV polymerase inhibitors like PC786 and ALS-8112, which also demonstrate a wide therapeutic window in preclinical studies. The selective nature of these compounds, particularly their lack of inhibition of human polymerases, underscores their potential as safe and effective therapeutic candidates for the treatment of RSV infections. Further clinical evaluation is necessary to translate these promising in vitro results into successful patient outcomes.

References

Comparative Potency of AZ-27 Derivatives as RSV Polymerase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers, scientists, and drug development professionals on the comparative efficacy of AZ-27 and its derivatives against Respiratory Syncytial Virus (RSV). This document provides a detailed analysis of their potency, supported by experimental data, and outlines the methodologies for key experiments.

This compound and its derivatives are a promising class of non-nucleoside inhibitors that target the Respiratory Syncytial Virus (RSV) L protein, the core component of the viral RNA-dependent RNA polymerase (RdRp).[1] These compounds function by inhibiting the initiation of viral RNA synthesis, a critical step in the RSV replication cycle.[2] This guide offers a comparative overview of the potency of this compound and its notable derivative, PC786, against various RSV strains.

Data Presentation: Comparative Antiviral Potency

The following table summarizes the in vitro potency of this compound and its derivative PC786 against different strains of Respiratory Syncytial Virus. The data, presented as IC50/EC50 values, highlight the enhanced potency of the derivatives and their activity against both RSV A and B subtypes.

CompoundVirus Strain/IsolateAssay TypeCell LinePotency (IC50/EC50)Reference
This compound RSV A2Antiviral (EC50)HEp-210 nM[2][3]
RSV A2Antiviral (EC50)HEp-224 ± 9 nM (average)[1]
RSV B-WSTAntiviral (EC50)HEp-21.3 µM[1]
RSV B SubtypeAntiviral (EC50)HEp-21.0 ± 0.28 µM (average)[1]
PC786 RSV A (laboratory-adapted or clinical isolates)Cytopathic Effect (CPE) Inhibition (IC50)HEp-2<0.09 to 0.71 nM[3]
RSV B (laboratory-adapted or clinical isolates)Cytopathic Effect (CPE) Inhibition (IC50)HEp-21.3 to 50.6 nM[3]
RSV A2Cytopathic Effect (CPE) Inhibition (IC50)HEp-20.50 ± 0.0014 nM[1]
RSV B WSTCytopathic Effect (CPE) Inhibition (IC50)HEp-227.3 ± 0.77 nM[1]
RSV A Clinical IsolatesCytopathic Effect (CPE) Inhibition (IC50)HEp-20.42 nM (median)[2]
RSV B Clinical IsolatesCytopathic Effect (CPE) Inhibition (IC50)HEp-217.5 nM (median)[2]
RSV RdRp ActivityCell-free enzyme assay (IC50)-2.1 nM[2][3]
RSV RdRp ActivityMinigenome assay (IC50)HEp-20.5 nM[2][3]

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below. These protocols are essential for the accurate assessment of the antiviral potency of this compound derivatives.

Antiviral Activity Assay in HEp-2 Cells (CPE Inhibition)

This assay determines the concentration of a compound required to inhibit the virus-induced cytopathic effect (CPE) by 50%.

  • Cell Preparation: HEp-2 cells are seeded in 96-well plates and cultured until they form a confluent monolayer.

  • Virus Infection: The cell culture medium is removed, and the cells are infected with RSV at a specific multiplicity of infection (MOI).

  • Compound Treatment: Immediately after infection, serial dilutions of the test compounds (e.g., this compound, PC786) are added to the wells.

  • Incubation: The plates are incubated for a defined period (e.g., 3-5 days) to allow for viral replication and the development of CPE.

  • CPE Assessment: The extent of CPE in each well is quantified. This can be done visually or by using a cell viability assay (e.g., MTS or CellTiter-Glo).

  • IC50 Calculation: The IC50 value is calculated by plotting the percentage of CPE inhibition against the compound concentration and fitting the data to a dose-response curve.

RSV Minigenome Luciferase Assay

This assay measures the activity of the RSV polymerase in a cellular context without the need for infectious virus.

  • Cell Seeding and Transfection: HEp-2 cells are seeded in plates. The following day, cells are co-transfected with plasmids encoding the RSV N, P, L, and M2-1 proteins, along with a plasmid containing an RSV-like minigenome that drives the expression of a reporter gene, such as firefly luciferase.

  • Compound Addition: The test compounds are added to the cells at various concentrations immediately following transfection.

  • Incubation: The cells are incubated for 24-48 hours to allow for the expression of the viral proteins and the minigenome, leading to luciferase production.

  • Luciferase Assay: The cells are lysed, and the luciferase activity is measured using a luminometer according to the manufacturer's instructions (e.g., Promega Bright-Glo Luciferase Assay System).

  • IC50 Determination: The IC50 value is determined by normalizing the luciferase signal in the treated cells to that of the untreated controls and plotting the percentage of inhibition against the compound concentration.

In Vitro RNA Synthesis Assay (Transcription Run-on)

This biochemical assay directly measures the synthesis of RNA by the RSV polymerase complex.

  • Polymerase Complex Preparation: A purified recombinant RSV polymerase complex, consisting of the L protein and its cofactor P, is used.

  • Reaction Mixture: The polymerase complex is combined in a reaction buffer with a short synthetic RNA oligonucleotide template corresponding to the RSV promoter region.

  • Initiation of Synthesis: The reaction is initiated by the addition of nucleoside triphosphates (NTPs), including a radiolabeled NTP (e.g., [α-32P]GTP).

  • Compound Inhibition: The test compounds are included in the reaction mixture at varying concentrations to assess their inhibitory effect on RNA synthesis.

  • Incubation: The reaction is incubated at an optimal temperature (e.g., 30°C) for a set period to allow for RNA synthesis.

  • Product Analysis: The newly synthesized radiolabeled RNA products are separated by denaturing polyacrylamide gel electrophoresis (PAGE).

  • Quantification: The amount of RNA synthesized is quantified by autoradiography or phosphorimaging, and the IC50 is calculated based on the reduction in RNA product in the presence of the inhibitor.

Mandatory Visualization

The following diagrams illustrate the signaling pathway targeted by this compound derivatives and the general experimental workflow for assessing their potency.

RSV_Polymerase_Inhibition cluster_virus RSV Replication Cycle cluster_inhibition Mechanism of Action cluster_polymerase RSV RNA Polymerase (L-P Complex) Viral Entry Viral Entry Transcription & Replication Transcription & Replication Viral Entry->Transcription & Replication Protein Synthesis Protein Synthesis Transcription & Replication->Protein Synthesis Virion Assembly Virion Assembly Protein Synthesis->Virion Assembly Viral Release Viral Release Virion Assembly->Viral Release This compound Derivatives This compound Derivatives This compound Derivatives->Transcription & Replication Inhibition of RNA Synthesis Initiation L Protein (RdRp) L Protein (RdRp) This compound Derivatives->L Protein (RdRp) Binds to L Protein RNA Synthesis RNA Synthesis L Protein (RdRp)->RNA Synthesis P Protein P Protein P Protein->L Protein (RdRp) Cofactor RNA Template RNA Template RNA Template->RNA Synthesis

Caption: Inhibition of RSV Replication by this compound Derivatives.

Experimental_Workflow cluster_invitro In Vitro Potency Assessment cluster_data Data Analysis Cell-based Antiviral Assay Cell-based Antiviral Assay Determine EC50 Determine EC50 Cell-based Antiviral Assay->Determine EC50 Minigenome Assay Minigenome Assay Determine IC50 Determine IC50 Minigenome Assay->Determine IC50 Biochemical Assay Biochemical Assay Biochemical Assay->Determine IC50 Compound Synthesis\n(this compound Derivatives) Compound Synthesis (this compound Derivatives) Compound Synthesis\n(this compound Derivatives)->Cell-based Antiviral Assay Test in infected cells Compound Synthesis\n(this compound Derivatives)->Minigenome Assay Assess polymerase activity in cells Compound Synthesis\n(this compound Derivatives)->Biochemical Assay Direct inhibition of purified polymerase Comparative Potency Analysis Comparative Potency Analysis Determine EC50->Comparative Potency Analysis Determine IC50->Comparative Potency Analysis

Caption: Workflow for Evaluating this compound Derivative Potency.

References

Safety Operating Guide

Essential Safety and Disposal Protocols for AZ-27

Author: BenchChem Technical Support Team. Date: December 2025

For immediate release

To ensure the safety of laboratory personnel and the proper management of chemical waste, this document provides essential procedural guidance for the handling and disposal of the novel kinase inhibitor, AZ-27. Researchers, scientists, and drug development professionals should adhere to these protocols to minimize risk and ensure regulatory compliance.

This compound Safety Profile and Handling

This compound is a potent, solid-form compound requiring careful handling in a controlled laboratory environment. All personnel must wear appropriate Personal Protective Equipment (PPE), including safety goggles, lab coats, and chemical-resistant gloves. All handling of powdered this compound should occur within a certified chemical fume hood to prevent inhalation.

Quantitative Safety Data:

Hazard ClassificationOral LD50 (Rat)Dermal LD50 (Rabbit)Inhalation LC50 (Rat)
Category 2 (Acute Toxicity)27 mg/kg[1]20 mg/kg[1]0.054-0.52 mg/L (dust)[1]

This compound Disposal Procedures

Proper disposal of this compound and its associated waste is critical. Under no circumstances should this compound or its solutions be disposed of down the drain or in regular trash.[2] All waste is considered hazardous and must be segregated and disposed of according to the following procedures.

Waste Stream Segregation:

Waste TypeContainer RequirementDisposal Protocol
Solid this compound Waste Clearly labeled, sealed, chemically compatible container.Collect all unused or expired solid this compound. Label as "Hazardous Waste: Solid this compound".
Liquid this compound Waste Leak-proof, sealed container with secondary containment.[2]Collect all solutions containing this compound. Segregate halogenated and non-halogenated solvent waste. Label as "Hazardous Waste: Liquid this compound" and list all chemical components.
Contaminated Labware Puncture-proof sharps container for sharps; labeled bag for other disposables.Dispose of all contaminated items (e.g., pipette tips, gloves, vials) in designated hazardous waste containers. Sharps must be in a dedicated sharps container.
Empty this compound Containers Original container.Triple-rinse with a suitable solvent. The first rinsate must be collected as hazardous liquid waste. After rinsing, deface the label and dispose of the container as solid waste.

Experimental Protocol: Inactivation of this compound

For experimental protocols requiring the inactivation of this compound prior to disposal, the following procedure is recommended. This process should be performed within a chemical fume hood.

Methodology:

  • Preparation: Prepare a 1M solution of sodium hydroxide (B78521) (NaOH) in a designated glass beaker.

  • Dissolution: Dissolve the this compound waste in a minimal amount of a compatible organic solvent (e.g., DMSO).

  • Inactivation: Slowly add the dissolved this compound solution to the NaOH solution while stirring. The alkaline conditions will hydrolyze and inactivate the compound.

  • Neutralization: After allowing the reaction to proceed for at least one hour, neutralize the solution to a pH between 6.0 and 8.0 using a 1M hydrochloric acid (HCl) solution.

  • Disposal: The final neutralized solution must be collected as hazardous liquid waste and disposed of through your institution's Environmental Health and Safety (EHS) office.

Visual Guides

This compound Disposal Workflow:

start This compound Waste Generated solid Solid this compound start->solid liquid Liquid this compound Solution start->liquid labware Contaminated Labware start->labware collect_solid Collect in Labeled, Sealed Container solid->collect_solid collect_liquid Collect in Leak-Proof Container with Secondary Containment liquid->collect_liquid collect_labware Collect in Designated Hazardous Waste Bins (Sharps in Sharps Container) labware->collect_labware pickup Arrange for Hazardous Waste Pickup with EHS collect_solid->pickup collect_liquid->pickup collect_labware->pickup

Caption: Workflow for proper segregation and disposal of this compound waste streams.

This compound Inactivation Protocol:

dissolve 1. Dissolve this compound in Solvent (DMSO) hydrolyze 2. Add to 1M NaOH (Alkaline Hydrolysis) dissolve->hydrolyze neutralize 3. Neutralize with 1M HCl (pH 6.0-8.0) hydrolyze->neutralize dispose 4. Collect as Hazardous Waste neutralize->dispose

Caption: Step-by-step chemical inactivation protocol for this compound waste.

For any spills or exposures, immediately consult the Safety Data Sheet (SDS) and notify your institution's Environmental Health and Safety office. Always prioritize safety and adhere to established institutional and regulatory guidelines.

References

Essential Safety and Handling Protocols for AZ-27 (Sodium Azide)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Guide to Safe Handling and Disposal

This document provides critical safety and logistical information for the handling and disposal of AZ-27, identified as Sodium Azide (CAS No. 26628-22-8). Adherence to these procedures is essential for ensuring laboratory safety and minimizing risk.

Immediate Safety and Personal Protective Equipment (PPE)

Sodium Azide is a highly toxic substance that can be fatal if inhaled, swallowed, or absorbed through the skin.[1][2] It can also react with heavy metals to form explosive compounds and liberate toxic gas upon contact with acids.[1][2] Therefore, stringent safety measures are mandatory.

Engineering Controls:

  • Always handle Sodium Azide in a designated chemical fume hood.[1]

  • An eyewash station and a safety shower must be readily accessible in the work area.[1]

Required Personal Protective Equipment (PPE):

PPE CategorySpecificationRationale
Eye/Face Protection Safety glasses with side shields or chemical safety goggles conforming to EN 166 standards. A face shield may be required for splash-prone activities.Protects against eye irritation and systemic toxicity from dust or vapor contact.[1][3]
Hand Protection Chemical-resistant gloves (e.g., nitrile rubber). Refer to the glove supplier for specific breakthrough times.Prevents skin irritation and potentially fatal absorption through the skin.[3]
Skin and Body Protection A lab coat or chemical-resistant apron. Full protective clothing may be necessary depending on the scale of work.Minimizes skin contact and contamination of personal clothing.
Respiratory Protection A NIOSH/MSHA or EN 136 approved respirator is required if exposure limits are likely to be exceeded, if irritation is experienced, or when dusts are generated.[3][4]Protects against inhalation, which can be fatal and cause severe respiratory tract irritation.[1][2]

Operational Plan: Step-by-Step Handling Procedure

  • Preparation:

    • Ensure all required PPE is correctly donned before entering the handling area.

    • Verify that the chemical fume hood is functioning correctly.

    • Have all necessary equipment and reagents ready to minimize movement and time in the handling area.

  • Handling:

    • Do not get the substance in eyes, on skin, or on clothing.[1]

    • Avoid creating dust.

    • Do not eat, drink, or smoke in the work area.[2]

  • Post-Handling:

    • Thoroughly wash hands and any exposed skin after handling.[5]

    • Decontaminate the work surface.

    • Remove and properly store or dispose of PPE.

Disposal Plan

Improper disposal of Sodium Azide can pose a significant environmental and safety hazard.

  • Waste Collection:

    • Dispose of contents and container to an approved waste disposal plant.[5]

    • Do not dispose of down the drain.

  • For Spills:

    • Evacuate personnel to a safe area.

    • Avoid generating dust.

    • Wear appropriate PPE during cleanup.

    • Prevent the spill from entering drains.[5]

  • Sharps Disposal:

    • Any sharps (needles, syringes, etc.) contaminated with Sodium Azide must be disposed of in a designated medical sharps container.[6][7]

Quantitative Data Summary

PropertyValueSource
Oral LD50 (Rat) 27 mg/kg[3][4]
Dermal LD50 (Rabbit) 20 mg/kg[2][4]
Melting Point 275 °C / 527 °F[5]
Boiling Point 300 °C / 572 °F[5]
Solubility in Water 420 g/L (at 17°C)[5]

Experimental Workflow for Safe Handling

AZ27_Handling_Workflow cluster_prep Preparation Phase cluster_handling Handling Phase cluster_post Post-Handling Phase cluster_disposal Disposal prep1 Don PPE prep2 Verify Fume Hood prep1->prep2 prep3 Prepare Workspace prep2->prep3 handle1 Handle this compound in Fume Hood prep3->handle1 handle2 Avoid Dust Generation handle1->handle2 handle3 No Eating, Drinking, or Smoking handle2->handle3 post1 Wash Hands & Exposed Skin handle3->post1 post2 Decontaminate Work Area post1->post2 post3 Properly Remove & Store/Dispose PPE post2->post3 disp1 Dispose Waste in Approved Container post3->disp1

References

×

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。